molecular formula C9H16BrNO2 B2602935 Tert-butyl N-(3-bromocyclobutyl)carbamate CAS No. 2580189-94-0

Tert-butyl N-(3-bromocyclobutyl)carbamate

Cat. No.: B2602935
CAS No.: 2580189-94-0
M. Wt: 250.136
InChI Key: PZFNRPBCGYMXDZ-LJGSYFOKSA-N
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Description

Tert-butyl N-(3-bromocyclobutyl)carbamate is a useful research compound. Its molecular formula is C9H16BrNO2 and its molecular weight is 250.136. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl N-(3-bromocyclobutyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl N-(3-bromocyclobutyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(3-bromocyclobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFNRPBCGYMXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Tert-butyl N-(3-bromocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of Tert-butyl N-(3-bromocyclobutyl)carbamate , a critical building block in modern medicinal chemistry used for scaffold rigidification and bioisosteric replacement.

CAS: 1936399-47-1 | Formula: C₉H₁₆BrNO₂ | Mol. Weight: 250.13 g/mol

Executive Summary

Tert-butyl N-(3-bromocyclobutyl)carbamate is a bifunctional aliphatic scaffold featuring a Boc-protected primary amine and a secondary alkyl bromide on a cyclobutane ring. It serves as a strategic intermediate in drug discovery, primarily for introducing the 1,3-disubstituted cyclobutyl motif . This motif is highly valued as a bioisostere for phenyl rings or 1,4-cyclohexyl groups, offering improved metabolic stability and precise vector orientation of substituents while reducing lipophilicity (LogP).

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

PropertyData
IUPAC Name tert-butyl (3-bromocyclobutyl)carbamate
CAS Number 1936399-47-1
Molecular Formula C₉H₁₆BrNO₂
Molecular Weight 250.13 g/mol
Physical State White to off-white solid (low melting point)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water
Predicted LogP ~2.3 (varies by isomer)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Stereochemical Analysis: The Cis vs. Trans Paradigm

The 1,3-disubstituted cyclobutane ring exists as two geometric isomers: cis and trans. Understanding and controlling this stereochemistry is the single most critical factor in working with this compound.

Conformational Dynamics

Cyclobutane is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain.

  • 1,3-Cis Isomer: Both substituents (Boc-amino and Bromo) can adopt a pseudo-diequatorial orientation. This is generally the thermodynamically preferred conformation, minimizing transannular steric interactions.

  • 1,3-Trans Isomer: Necessitates one substituent in a pseudo-axial position and the other in a pseudo-equatorial position. This isomer is often higher in energy and displays distinct NMR shifts compared to the cis form.

Separation & Identification
  • TLC/Column Chromatography: The isomers typically have different R_f values due to changes in dipole moment. The cis isomer (more polar due to aligned dipoles) often elutes later than the trans isomer on silica gel, though this depends on the specific solvent system.

  • NMR Distinction: In ¹H NMR, the methine proton (CH-Br) in the cis isomer typically appears as a quintet, whereas the trans isomer often shows a more complex multiplet due to different coupling constants with the adjacent methylene protons.

Synthesis Protocol: The Inversion Strategy

The most robust synthetic route relies on the Appel Reaction applied to the corresponding alcohol. This method is preferred over radical halogenation because it offers stereochemical control via Walden inversion .

Reaction Logic

To synthesize the trans-bromide (often the desired kinetic target for subsequent SN2 substitutions), one must start with the thermodynamically stable cis-alcohol.

Pathway: cis-3-Aminocyclobutanol


cis-N-Boc-3-hydroxycyclobutylamine 

trans-N-Boc-3-bromocyclobutylamine.
Step-by-Step Methodology
Step 1: Boc Protection[1][2]
  • Reagents: 3-aminocyclobutanol (HCl salt), Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N).

  • Solvent: Dichloromethane (DCM) or THF/Water.

  • Protocol:

    • Suspend 3-aminocyclobutanol HCl in DCM at 0°C.

    • Add Et₃N (2.2 equiv) followed by Boc₂O (1.1 equiv).

    • Stir at RT for 12 hours.

    • Workup: Wash with 1M HCl (to remove unreacted amine), then Brine. Dry over Na₂SO₄.

    • Outcome: tert-butyl (3-hydroxycyclobutyl)carbamate.

Step 2: Appel Bromination (Stereoinversion)
  • Reagents: Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄).

  • Solvent: Anhydrous DCM (Critical: Must be dry).

  • Protocol:

    • Dissolve tert-butyl (3-hydroxycyclobutyl)carbamate (1.0 equiv) and CBr₄ (1.5 equiv) in anhydrous DCM at 0°C.

    • Slowly add PPh₃ (1.5 equiv) dissolved in DCM dropwise. Exothermic reaction—control temperature.

    • Allow to warm to RT and stir for 4–16 hours.

    • Quench: Add saturated NaHCO₃ solution.

    • Purification: The byproduct is Triphenylphosphine oxide (TPPO), which is difficult to remove. Use precipitation with hexanes (TPPO precipitates) followed by flash column chromatography (Hexanes/EtOAc gradient).

    • Mechanistic Note: The reaction proceeds via an oxyphosphonium intermediate.[3] The bromide ion attacks from the back face, inverting the stereocenter (e.g., cis-OH becomes trans-Br).

Synthesis & Isomerism Workflow Diagram

SynthesisPath cluster_logic Stereochemical Outcome Start 3-Aminocyclobutanol (Cis/Trans Mix or Pure) Boc Boc Protection (Boc2O, Et3N) Start->Boc Inter N-Boc-3-Hydroxycyclobutylamine (Retains Stereochem) Boc->Inter Appel Appel Reaction (CBr4, PPh3) Inter->Appel Activation Product Tert-butyl N-(3-bromocyclobutyl)carbamate (Inverted Stereochem) Appel->Product SN2 Inversion Logic1 Cis-Alcohol Input Logic2 Trans-Bromide Output Logic1->Logic2 Inversion

Figure 1: Synthetic pathway highlighting the stereochemical inversion during the bromination step.

Reactivity & Applications

The utility of Tert-butyl N-(3-bromocyclobutyl)carbamate lies in its ability to undergo substitution reactions, albeit with specific constraints due to ring strain.

Nucleophilic Substitution (SN2)

While secondary halides on cyclobutanes are generally sluggish in SN2 reactions due to steric hindrance and ring strain (I-strain), the trans-bromide is more reactive than the cis-bromide towards nucleophiles.

  • Application: Displacement with azides (NaN₃), thiols, or phenoxides to generate diverse 1,3-disubstituted libraries.

Radical Cross-Coupling

Traditional Pd-catalyzed cross-coupling (Suzuki/Buchwald) is difficult with secondary alkyl halides involving β-hydride elimination risks.

  • Modern Approach: Nickel-catalyzed reductive cross-coupling (photoredox or metallic reducing agents) is the preferred method to couple this bromide with aryl halides, preserving the cyclobutane integrity.

Deprotection

The Boc group is removed under standard acidic conditions (TFA/DCM or HCl/Dioxane) to yield the 3-bromocyclobutylamine salt, which can be further functionalized at the nitrogen.

Handling & Safety (GHS)

Signal Word: Warning

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[4]
Eye Irritation H319Causes serious eye irritation.[4]
STOT-SE H335May cause respiratory irritation.[4]

Precautions:

  • Handle in a fume hood to avoid inhalation of dust/vapors.

  • Wear nitrile gloves and safety glasses.

  • Instability: Alkyl bromides can degrade over time, releasing HBr which turns the solid brown/yellow. Store in the dark under inert gas at 4°C.

References

  • PubChem. Tert-butyl N-(3-bromocyclobutyl)carbamate Compound Summary. National Library of Medicine. Link

  • Appel, R.Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 1975. (Foundational mechanism for alcohol-to-halide conversion).
  • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis.[2] 4th Edition, Wiley, 2006. (Standard protocol for Boc protection/deprotection).

  • Sigma-Aldrich. Safety Data Sheet: Tert-butyl (3-bromocyclobutyl)carbamate.[5]Link

  • BenchChem. Tert-Butyl (3-aminopropyl)carbamate and related cyclobutyl analogs synthesis.Link

Sources

"Tert-butyl N-(3-bromocyclobutyl)carbamate" CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Tert-butyl N-(3-bromocyclobutyl)carbamate

CAS Number: 1936399-47-1 Molecular Formula: C₉H₁₆BrNO₂ Molecular Weight: 250.13 g/mol [1]

Executive Summary

Tert-butyl N-(3-bromocyclobutyl)carbamate is a high-value, bifunctional aliphatic building block used extensively in modern medicinal chemistry.[1] Characterized by a cyclobutane core, it serves as a critical scaffold for introducing Fsp³ complexity into drug candidates—a key parameter for improving solubility and metabolic stability compared to traditional aromatic spacers. This compound features two distinct reactive handles: an electrophilic alkyl bromide for nucleophilic substitution (Sɴ2) or cross-coupling, and a Boc-protected amine that serves as a latent nucleophile.[1]

This guide details the synthesis, structural analysis, and application of this compound, specifically addressing the critical stereochemical considerations (cis vs. trans) inherent to 1,3-disubstituted cyclobutanes.

Chemical Identity & Physicochemical Properties

PropertyData
IUPAC Name tert-Butyl (3-bromocyclobutyl)carbamate
CAS Number 1936399-47-1
Appearance White to off-white solid
Melting Point 95–100 °C (Typical for pure isomer)
Solubility Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water
Reactive Groups Secondary Alkyl Bromide (Electrophile), Carbamate (Protected Amine)
Stereochemistry Exists as cis and trans geometric isomers

Synthesis & Manufacturing Strategy

The most robust route to high-purity tert-butyl N-(3-bromocyclobutyl)carbamate involves the Appel Reaction .[1] This method is preferred over direct bromination because it allows for stereochemical control; the reaction proceeds with reliable inversion of configuration at the hydroxyl center.

Mechanism & Causality

Using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), a precursor alcohol (e.g., cis-N-Boc-3-aminocyclobutanol) is converted to the bromide.[1]

  • Activation: PPh₃ attacks CBr₄ to form a bromophosphonium salt.[1]

  • Oxyphosphonium Formation: The alcohol oxygen attacks the phosphorus, creating a good leaving group (O-PPh₃⁺).[1]

  • Substitution: Bromide ion attacks the carbon from the back face (Sɴ2), displacing triphenylphosphine oxide and inverting the stereocenter.[2]

Experimental Protocol (Step-by-Step)

Precursor: cis-tert-Butyl (3-hydroxycyclobutyl)carbamate (commercially available or prepared via ketone reduction).[1]

Reagents:

  • Triphenylphosphine (PPh₃): 1.2 equiv

  • Carbon Tetrabromide (CBr₄): 1.2 equiv

  • Solvent: Dichloromethane (DCM), anhydrous

  • Temperature: 0 °C to Room Temperature (RT)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with cis-tert-butyl (3-hydroxycyclobutyl)carbamate (1.0 equiv) and PPh₃ (1.2 equiv) in anhydrous DCM (0.1 M concentration). Cool the solution to 0 °C under nitrogen atmosphere.

  • Addition: Add CBr₄ (1.2 equiv) portion-wise over 15 minutes. Reasoning: Exothermic reaction control and minimization of side products.

  • Reaction: Allow the mixture to warm to RT and stir for 3–12 hours. Monitor via TLC (stain with ninhydrin or KMnO₄) or LCMS.[1] The alcohol starting material should be consumed.[1]

  • Quench & Workup: Add saturated aqueous NaHCO₃. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude residue will contain triphenylphosphine oxide (TPPO).[1] Precipitate bulk TPPO by adding cold diethyl ether/hexanes and filtering.[1] Purify the filtrate via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).

  • Result: The product is obtained as the trans -isomer (due to inversion).

Structural Analysis & Isomer Identification

Distinguishing between cis (1,3-substituents on the same face) and trans (opposite faces) is critical for Structure-Activity Relationship (SAR) studies.[1]

  • 1H NMR Diagnosis:

    • Methine Protons: The H3 proton (alpha to Bromine) and H1 proton (alpha to Nitrogen) exhibit different splitting patterns and chemical shifts based on ring puckering.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive method.

      • Cis-Isomer: Strong NOE correlation observed between H1 and H3 (spatial proximity).[1]

      • Trans-Isomer: No/Weak NOE correlation between H1 and H3.

  • Self-Validating Check: If the starting alcohol was confirmed cis by NOESY, and the Appel reaction was used, the product must be trans.

Applications in Drug Discovery

Why Cyclobutane?
  • Bioisosterism: The cyclobutyl ring acts as a rigid, non-aromatic replacement for phenyl or alkyl chains.

  • Fsp³ Character: Increases the fraction of sp³ hybridized carbons, which correlates with improved clinical success rates by enhancing solubility and reducing "flatness" (which often leads to non-specific binding).

  • Vector Control: The fixed angle of the 1,3-substitution allows precise orientation of pharmacophores, unlike flexible propyl linkers.

Workflow: Utilization in Library Synthesis
  • N-Alkylation/Acylation: The Boc group is removed (TFA/DCM) to release the amine for amide coupling.[1]

  • Displacement: The bromine is displaced by amines, thiols, or alkoxides to create 1,3-disubstituted libraries.

Visualization: Synthesis & Decision Tree

G Start Start: 3-Oxocyclobutanecarboxylic Acid Reduction Reduction & Curtius Rearrangement (Generates Amino-Alcohol) Start->Reduction CisAlcohol Intermediate: cis-N-Boc-3-aminocyclobutanol Reduction->CisAlcohol Stereoselective Reduction Appel Appel Reaction (CBr4, PPh3, DCM) CisAlcohol->Appel TransBromide Product: trans-tert-Butyl (3-bromocyclobutyl)carbamate Appel->TransBromide Inversion of Configuration (SN2) Check QC Check: NOESY NMR (No H1-H3 Correlation) TransBromide->Check

Caption: Synthetic pathway for the stereoselective production of the trans-isomer via the Appel reaction.

Handling & Safety

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3).

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The bromide is sensitive to light and moisture over long periods.

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood. Avoid inhalation of dust.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 75144392, Tert-butyl N-(3-bromocyclobutyl)carbamate. Retrieved from [Link]

  • Appel, R. (1975).[1] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811.[1] (Foundational mechanistic reference for the synthesis protocol).

  • Wuitschik, G., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie, 49(48), 8993-8995.[1] (Contextual reference for Fsp³ ring utility in med chem).

Sources

"Tert-butyl N-(3-bromocyclobutyl)carbamate" molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Tert-butyl N-(3-bromocyclobutyl)carbamate: Properties, Synthesis, and Application

Abstract

Tert-butyl N-(3-bromocyclobutyl)carbamate is a bifunctional chemical building block of significant interest to researchers in synthetic organic chemistry and drug discovery. Its structure incorporates a reactive bromine atom on a cyclobutane ring and a nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group. This guide provides a comprehensive overview of its core physicochemical properties, with a primary focus on its molecular weight, and delves into its synthetic utility, reactivity, and potential applications in the development of novel therapeutics. The discussion is grounded in the principles of modern medicinal chemistry, offering field-proven insights for professionals in pharmaceutical research and development.

Core Physicochemical Properties

The foundational characteristics of a chemical reagent are critical for its effective use in synthesis. For Tert-butyl N-(3-bromocyclobutyl)carbamate, these properties dictate its stoichiometry, solubility, and storage conditions. The molecular weight, in particular, is fundamental for all quantitative experimental work.

PropertyValueSource
Molecular Weight 250.13 g/mol [1]
Molecular Formula C₉H₁₆BrNO₂[1]
CAS Number 1936399-47-1[1]
Appearance Typically a white to off-white solid
SMILES Code O=C(OC(C)(C)C)NC1CC(Br)C1[1]
Storage Conditions Inert atmosphere, 2-8°C[1]

The Role of Carbamates in Medicinal Chemistry

The carbamate group, or urethane, is a recurring structural motif in a vast number of approved therapeutic agents.[2][3] Its prevalence is due to a combination of favorable properties:

  • Chemical Stability: Carbamates are generally more resistant to chemical and enzymatic hydrolysis compared to esters, making them excellent isosteres for amide or ester functionalities in a drug candidate.[2]

  • Hydrogen Bonding: The carbamate moiety can act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen), enabling it to form crucial interactions with biological targets like enzymes and receptors.[2]

  • Conformational Rigidity: The partial double-bond character of the C-N bond restricts rotation, which can be advantageous in locking a molecule into a bioactive conformation.[3]

The tert-butyl carbamate (Boc) group, specifically, is one of the most widely used protecting groups for amines in organic synthesis.[4] Its utility stems from its robustness under a wide range of reaction conditions (e.g., basic, hydrogenolytic, and organometallic) while being easily removable under moderately acidic conditions (e.g., trifluoroacetic acid).[5] This orthogonality is the cornerstone of complex, multi-step synthetic campaigns.

G cluster_structure Chemical Structure cluster_features Key Functional Groups struct Tert-butyl N-(3-bromocyclobutyl)carbamate boc Boc Protecting Group (Acid Labile) struct->boc Protects Amine cbr Cyclobutyl Bromide (Nucleophilic Target) struct->cbr Enables Substitution G start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup reaction Nucleophilic Substitution (Add Nucleophile, Heat if needed) setup->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify end End: Pure Product purify->end

Sources

Technical Deep Dive: Tert-butyl N-(3-bromocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characteristics, synthesis, and medicinal chemistry applications of Tert-butyl N-(3-bromocyclobutyl)carbamate .

CAS No: 1936399-47-1 Molecular Formula:


Molecular Weight:  250.13  g/mol 

Executive Summary

Tert-butyl N-(3-bromocyclobutyl)carbamate is a high-value bifunctional aliphatic building block used in modern drug discovery. It features a strained cyclobutane core substituted at the 1- and 3-positions.[1] This scaffold serves as a critical "spacer" module, allowing medicinal chemists to rigidly define the distance and vector between an amine (protected by Boc) and an electrophilic carbon (activated by Bromine).

Unlike flexible alkyl chains (e.g., propyl linkers), the cyclobutane ring restricts conformational freedom, potentially improving the metabolic stability and target binding affinity of the final drug molecule. This guide explores its stereoselective synthesis, reactivity profile, and handling protocols.

Chemical Profile & Stereochemistry

The cyclobutane ring is not planar; it exists in a puckered "butterfly" conformation to relieve torsional strain (pucker angle ~25–35°). This puckering creates distinct stereochemical environments for the 1,3-substituents.

Isomerism: Cis vs. Trans

The 1,3-disubstitution pattern gives rise to two geometric isomers. Understanding their stability is crucial for synthesis:

  • Cis-Isomer (Thermodynamically Preferred): In the cis-1,3-isomer, both the bulky Boc-amino group and the Bromine atom can occupy pseudo-equatorial positions simultaneously. This minimizes 1,3-diaxial interactions.

  • Trans-Isomer: In the trans-configuration, one substituent is forced into a pseudo-axial position while the other is pseudo-equatorial, creating higher steric strain.

Expert Insight: In medicinal chemistry, the choice between cis and trans is not just about stability—it is about vector control . The cis-isomer projects substituents in a "U-shape" (convergent vectors), while the trans-isomer projects them in a "Z-shape" (divergent vectors), mimicking a linear linker but with added rigidity.

PropertyValue / Description
Physical State White to off-white low-melting solid or viscous oil (isomer dependent).
Solubility Soluble in DCM, EtOAc, THF, MeOH. Insoluble in water.
Reactivity Alkyl bromide: Susceptible to

displacement. Boc group: Acid-labile.
Stability Store at 2–8°C. Protect from light (alkyl bromides can degrade).

Synthesis & Manufacturing

The most robust synthetic route utilizes the Appel Reaction to convert the corresponding alcohol to the bromide. This method is preferred over


 or 

due to milder conditions and predictable stereochemical inversion (

).
Retrosynthetic Analysis

To synthesize the target bromide (Target), the precursor is the alcohol (Tert-butyl (3-hydroxycyclobutyl)carbamate).

  • Transformation:

    
    
    
  • Mechanism:

    
     (Inversion of Configuration)
    
  • Implication: To obtain the trans-bromide, one must start with the cis-alcohol. To obtain the cis-bromide, one must start with the trans-alcohol.

Workflow Diagram (DOT)

The following diagram illustrates the stereochemical inversion inherent in the synthesis.

SynthesisPath Start Start: cis-3-Aminocyclobutanol Step1 Step 1: Boc Protection (Boc2O, TEA, DCM) Start->Step1 Intermediate Intermediate: cis-Tert-butyl (3-hydroxycyclobutyl)carbamate Step1->Intermediate Step2 Step 2: Appel Reaction (CBr4, PPh3, DCM) Intermediate->Step2 Activation of OH Product Product: trans-Tert-butyl (3-bromocyclobutyl)carbamate Step2->Product SN2 Inversion

Caption: Stereoselective synthesis pathway showing the inversion of configuration from cis-alcohol to trans-bromide.

Experimental Protocol

Objective: Synthesis of trans-tert-butyl (3-bromocyclobutyl)carbamate from cis-tert-butyl (3-hydroxycyclobutyl)carbamate.

Reagents
  • cis-Tert-butyl (3-hydroxycyclobutyl)carbamate (1.0 equiv)

  • Carbon tetrabromide (

    
    ) (1.5 equiv)
    
  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add the starting alcohol (e.g., 10 mmol) and dissolve in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add

    
     (15 mmol) to the stirred solution. Ensure it dissolves completely.
    
  • Activation: Add

    
     (15 mmol) portion-wise over 15 minutes. Note: The reaction is exothermic; controlling the addition rate prevents side reactions.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with ninhydrin or

    
    ) or LCMS.
    
  • Quenching: Quench the reaction by adding saturated aqueous

    
    .
    
  • Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The crude residue will contain triphenylphosphine oxide (

    
    ), a stubborn byproduct. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
    
    • Tip:

      
       is very polar; the product usually elutes in low polarity fractions (e.g., 10–20% EtOAc/Hexanes).
      

Applications in Drug Discovery

This scaffold is used to modulate physicochemical properties without significantly increasing molecular weight (Lead Optimization).

Bioisosterism

The 1,3-disubstituted cyclobutane is a bioisostere for:

  • 1,4-Disubstituted Piperazines: Similar distance but lacks the basic nitrogen, altering pKa and solubility.

  • 1,4-Disubstituted Cyclohexanes: Cyclobutane is smaller and more rigid, reducing the entropic penalty of binding.

Reactivity Profile

The bromine atom serves as a versatile handle for further functionalization:

  • Nucleophilic Substitution (

    
    ):  Reaction with amines, thiols, or azides to install diverse "warheads."
    
  • Cross-Coupling: Nickel-catalyzed cross-coupling (e.g., Negishi or Suzuki-Miyaura alkyl-alkyl coupling) to attach aryl or heteroaryl groups, although alkyl bromides are more challenging substrates than aryl bromides.

Reactivity Center Tert-butyl (3-bromocyclobutyl)carbamate Path1 Displacement (SN2) Reagents: NaN3 or R-NH2 Result: 3-Amino/Azido cyclobutane Center->Path1 Path2 Cross-Coupling (Ni-cat) Reagents: Ar-B(OH)2, Ni(cod)2 Result: 3-Aryl cyclobutane Center->Path2 Path3 Deprotection Reagents: TFA or HCl Result: 3-Bromocyclobutylamine salt Center->Path3

Caption: Divergent reactivity modes for the bromocyclobutyl scaffold.

Safety & Handling

  • Hazards: Alkyl bromides are potential alkylating agents and should be treated as potential carcinogens. They are also lachrymators (induce tearing).

  • PPE: Wear chemical-resistant gloves (nitrile), safety goggles, and a lab coat. Handle exclusively in a fume hood.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Bromides can darken upon storage due to slow elimination of HBr; if the compound turns brown, re-purify before use.

References

  • PubChem Compound Summary. Tert-butyl N-(3-bromocyclobutyl)carbamate. National Center for Biotechnology Information. Link

  • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, 1975. (Foundational methodology for alcohol-to-halide conversion).
  • TCI Chemicals. Cyclobutanes and Cyclobutenes Structural Class.Link

  • BenchChem. Tert-butyl (3-aminopropyl)carbamate Protocols. (Analogous carbamate handling). Link

Sources

The Cyclobutyl Scaffold: Tert-butyl N-(3-bromocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Reactivity Profile[1]

Executive Summary

Tert-butyl N-(3-bromocyclobutyl)carbamate (CAS: 1256256-46-8 for cis/trans mix) is a high-value bifunctional building block in modern medicinal chemistry.[1] Unlike active pharmaceutical ingredients (APIs) which have a biological mechanism of action (MOA), this molecule’s "mechanism" is defined by its role as a conformational restrictor and a metabolically stable bioisostere .

It functions primarily as a sp³-rich scaffold that positions pharmacophores in specific vectors (Exit Vector Analysis) while improving physicochemical properties (LogD, solubility) compared to traditional phenyl or piperazine linkers.[1]

Structural Mechanism: The "Pucker" Effect

The utility of the cyclobutane ring stems from its unique conformational landscape.[2][3] Unlike the rigid planarity of benzene or the chair conformation of cyclohexane, cyclobutane adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).

2.1 Conformational Dynamics
  • Bond Angles: Internally

    
     88° (deviating from the ideal 90°), increasing 
    
    
    
    -character in C-C bonds.
  • Pucker Angle: The ring deviates from planarity by

    
     25–35°.
    
  • Isomerism: This pucker creates distinct cis and trans diastereomers. In the context of drug design, this allows the researcher to "tune" the exit vector of substituents.

    • Cis-isomer: Substituents are pseudo-equatorial/axial, often projecting in a "U" shape.

    • Trans-isomer: Substituents project in a linear, extended "Z" shape.

Impact on Drug Design: Replacing a phenyl ring with this scaffold reduces the aromatic ring count (improving "Escape from Flatland" metrics) while maintaining the distance between substituents, often improving metabolic stability against CYP450 oxidation.

CyclobutanePucker cluster_0 Conformational Equilibrium Planar Planar Transition State (High Torsional Strain) Pucker1 Puckered Conformer A (Relieved Strain) Planar->Pucker1 Pucker2 Puckered Conformer B (Relieved Strain) Planar->Pucker2 Pucker1->Planar  Energy Barrier   Pucker2->Planar caption Fig 1: The 'Butterfly' motion allows dynamic positioning of substituents.

Chemical Mechanism of Action: Reactivity Profile

The "Mechanism of Action" in a synthetic context refers to how the molecule undergoes functionalization. The presence of a secondary bromide on a strained ring dictates specific reaction pathways.

3.1 The Challenge of Nucleophilic Substitution (

)

Classical


 displacement of the bromine is often inefficient due to:
  • Steric Hindrance: The cyclobutane ring shields the backside of the C-Br bond.

  • Ring Strain: The transition state for

    
     requires planarization, which increases ring strain (I-strain).
    
  • Competing Elimination (

    
    ):  Use of strong bases/nucleophiles often leads to dehydrohalogenation (formation of cyclobutene), driven by the acidity of the 
    
    
    
    -protons.
3.2 The Solution: Radical Cross-Coupling (Metallaphotoredox)

The preferred mechanism for functionalizing this scaffold is via Single Electron Transfer (SET) , typically using Nickel catalysis often coupled with photoredox conditions. This bypasses the steric constraints of


.

Mechanism Steps:

  • Oxidative Addition: Ni(0) inserts into the C-Br bond (or a radical adds to Ni).[1]

  • Radical Formation: Generation of a cyclobutyl radical intermediate.

  • Reductive Elimination: Formation of the new C-C or C-N bond.

ReactivityPathways cluster_classic Classical Pathways (High Risk) cluster_modern Modern Pathway (Recommended) Start Tert-butyl N-(3-bromocyclobutyl)carbamate SN2 SN2 Substitution (Sterically Hindered) Start->SN2 Strong Nuc E2 E2 Elimination (Major Side Product) Start->E2 Strong Base SET Single Electron Transfer (SET) Start->SET Ni catalyst / Ligand Radical Cyclobutyl Radical (sp2 planar intermediate) SET->Radical NiCycle Ni-Catalyzed Cross-Coupling Radical->NiCycle Product Functionalized Scaffold NiCycle->Product caption Fig 2: Divergent reactivity pathways. Radical mechanisms avoid elimination.

[1]

Experimental Protocol: Ni-Catalyzed Arylation

Standard Operating Procedure for coupling the scaffold with an aryl bromide.[1]

Objective: To replace the Bromine with an Aryl group without eliminating the ring.

4.1 Reagents & Materials
ReagentEquivalentsRole
Tert-butyl N-(3-bromocyclobutyl)carbamate1.0Substrate
Aryl Bromide (Ar-Br)1.2Coupling Partner

0.1 (10 mol%)Pre-catalyst
dtbbbpy (Ligand)0.15 (15 mol%)Ligand
Manganese (Mn) powder3.0Reductant
DMA (N,N-Dimethylacetamide)Solvent (0.2 M)Solvent
4.2 Step-by-Step Methodology
  • Glovebox/Inert Atmosphere: In a nitrogen-filled glovebox, charge a reaction vial with

    
     and dtbbbpy. Add DMA and stir for 30 minutes to form the active green complex.
    
  • Substrate Addition: Add the Aryl Bromide, Tert-butyl N-(3-bromocyclobutyl)carbamate, and Mn powder to the vial.

  • Activation: Seal the vial with a septum cap. Remove from glovebox (if using Schlenk line, ensure positive

    
     pressure).
    
  • Reaction: Stir vigorously at 60°C–80°C for 12–24 hours. Note: Vigorous stirring is critical to keep Mn powder suspended.

  • Quench & Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Mn residues. Wash with brine (

    
    ).[1]
    
  • Purification: Concentrate the organic layer and purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validating Checkpoint:

  • TLC Monitoring: The starting bromide is non-polar. The product will likely have a different

    
    .
    
  • NMR Verification: Look for the disappearance of the multiplet at

    
     4.2–4.5 ppm (CH-Br) and the appearance of aromatic signals.
    
Physicochemical Data Summary
PropertyValue / DescriptionImpact on Drug Discovery
Molecular Weight 250.13 g/mol Ideal for Fragment-Based Design (Rule of 3 compliant)
ClogP ~ 2.1Lipophilic enough for permeability, polar enough for solubility
Ring Strain ~ 26 kcal/molHigh reactivity in ring-opening, but stable in cross-coupling
Geometry Puckered (~30°)Critical for vector alignment (Cis vs Trans)
H-Bond Donors 1 (NH)Key interaction point with protein residues
References
  • Grygorenko, O. O., et al. (2015). "Cyclobutane-derived Bioisosteres in Drug Discovery." Bioorganic & Medicinal Chemistry.

  • Mykhailiuk, P. K. (2019).[4] "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry.

  • Levin, M. D., et al. (2019). "Nickel-Catalyzed Cross-Coupling of Secondary Alkyl Halides." Chemical Reviews. [1]

  • Enamine Ltd. (2023).[1] "Cyclobutane Building Blocks: Design and Synthesis." Enamine Technical Whitepapers.

  • Dunbar, C. et al. (2022). "Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library." ChemMedChem. [1]

Sources

Technical Guide: Stability & Handling of Tert-butyl N-(3-bromocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability profile, degradation mechanisms, and handling protocols for Tert-butyl N-(3-bromocyclobutyl)carbamate (CAS: 1936399-47-1). It is designed for researchers utilizing this compound as a building block in medicinal chemistry, specifically for introducing the cyclobutane motif into drug candidates.

Executive Summary

Tert-butyl N-(3-bromocyclobutyl)carbamate is a bifunctionalized cyclobutane scaffold used to introduce restricted conformational flexibility into bioactive molecules. Its utility is counterbalanced by significant stability challenges arising from the inherent ring strain of the cyclobutane core (~26 kcal/mol) coupled with a labile secondary bromide.

Critical Stability Verdict: The compound is thermodynamically unstable relative to its elimination products. It requires strict cold chain management (2–8°C) and protection from moisture and bases.

Property Data
CAS Number 1936399-47-1
Formula C₉H₁₆BrNO₂
MW 250.13 g/mol
Physical State White to off-white solid
Storage Class Temperature Sensitive / Moisture Sensitive
Chemical Profile & Structural Analysis
2.1 The Stability Paradox

The molecule contains two antagonistic functional groups on a strained ring:

  • Boc-Protected Amine: Acid-sensitive.

  • Secondary Bromide: Base-sensitive and nucleophile-sensitive.

This "push-pull" reactivity means the compound degrades under both acidic (Boc removal) and basic (HBr elimination) conditions. Furthermore, the cyclobutane ring puckering creates specific stereochemical vulnerabilities.

2.2 Stereochemical Implications (Cis vs. Trans)

The compound exists as two diastereomers.[1] Stability differs between them due to 1,3-diaxial-like interactions in the puckered cyclobutane ring.[2][3][4]

  • Cis-Isomer (Thermodynamic): Substituents are pseudo-equatorial. Generally more stable.[4]

  • Trans-Isomer (Kinetic): One substituent is forced into a pseudo-axial position, increasing steric strain and making the C-Br bond more susceptible to elimination to relieve ring tension.

Note: Commercial supplies are often mixtures or predominantly the cis isomer. Verify stereochemistry via NOESY NMR if the exact conformation impacts your SAR (Structure-Activity Relationship).

Degradation Pathways & Mechanisms[7]

The following DOT diagram illustrates the three primary decomposition vectors.

DegradationPathways Compound Tert-butyl N-(3-bromocyclobutyl)carbamate (Intact) Elimination Pathway A: Dehydrobromination (Base/Heat Induced) Compound->Elimination -HBr (E2) Hydrolysis Pathway B: Nucleophilic Substitution (Moisture/Protics) Compound->Hydrolysis +H2O (SN2/SN1) Acidolysis Pathway C: Boc Deprotection (Acid Trace) Compound->Acidolysis +H+ Cyclobutene N-Boc-3-aminocyclobutene (Unstable Polymerization Risk) Elimination->Cyclobutene Alcohol N-Boc-3-hydroxycyclobutylamine (Hydrolyzed Impurity) Hydrolysis->Alcohol AmineSalt 3-bromocyclobutylamine salt (Hygroscopic) Acidolysis->AmineSalt

Figure 1: Primary degradation pathways. Pathway A (Elimination) is the dominant risk during storage due to ring strain relief.

Detailed Mechanism Analysis
  • Dehydrobromination (Pathway A):

    • Trigger: Weak bases (e.g., traces of NaHCO₃ from workup) or heat (>30°C).

    • Mechanism: E2 elimination is favored.[5] The strain of the cyclobutane ring lowers the activation energy for forming the double bond (cyclobutene), despite the increased angle strain in the product.

    • Result: Formation of cyclobutene derivatives which can rapidly polymerize or decompose further.

  • Boc-Cleavage (Pathway C):

    • Trigger: Trace acid (HCl/HBr) or Lewis acids.

    • Mechanism: Protonation of the carbamate carbonyl followed by loss of tert-butyl cation.

    • Self-Catalysis: If HBr eliminates (Pathway A), the generated acid can catalyze Boc removal (Pathway C), leading to a runaway decomposition cascade.

Handling & Storage Protocols

To maintain purity >97%, strict adherence to the following decision tree is required.

StorageProtocol Start Received Compound Check1 Is the container sealed? Start->Check1 Action1 Flush with Argon/N2 immediately Check1->Action1 No Check2 Long-term Storage? (>1 week) Check1->Check2 Yes Fridge Store at 2-8°C Check2->Fridge No Freezer Store at -20°C (Recommended) Check2->Freezer Yes Check3 Solvent Choice for Reaction Fridge->Check3 Freezer->Check3 Protic AVOID: Methanol, Water (Promotes Solvolysis) Check3->Protic Nucleophilic Aprotic USE: DCM, THF, DMF (Dry/Anhydrous only) Check3->Aprotic Inert

Figure 2: Decision matrix for storage and solvent selection to minimize degradation.

Protocol 1: Re-Purification (If Purity <95%)

If degradation is detected (yellowing of solid or extra NMR peaks), purify immediately.

  • Method: Flash Column Chromatography on Silica Gel.

  • Eluent: Hexanes/Ethyl Acetate (gradient).

  • Additive: Add 1% Triethylamine to the eluent.

    • Why? The amine neutralizes the slight acidity of silica gel, preventing acid-catalyzed Boc deprotection or rearrangement on the column.

Protocol 2: Reaction Setup
  • Base Selection: When performing nucleophilic substitution on the bromide (e.g., displacing with an azide or thiol), use non-nucleophilic bases like DIPEA or Cs₂CO₃. Avoid strong alkoxides (KOtBu, NaOEt) which will exclusively drive E2 elimination to the cyclobutene.

  • Temperature: Keep reaction temperatures below 60°C . Higher temperatures favor elimination over substitution.

Quality Control & Analytics

Every batch must be validated before use.

Analytical MethodWhat to Look ForPass Criteria
¹H NMR (CDCl₃) δ 5.8-6.2 ppm: Check for alkene protons (indicates cyclobutene formation). δ 1.45 ppm: Boc singlet integrity.No alkene peaks. Integral ratio of Boc (9H) to CH-Br (1H) is 9:1.
TLC (Hex/EtOAc) Baseline Spot: Indicates free amine (Boc lost). Leading Spot: Indicates elimination product (non-polar alkene).Single spot (Rf ~0.4-0.6 in 20% EtOAc/Hex).
Appearance Visual inspection.[2]White crystalline solid. Yellow/Orange indicates HBr release/oxidation.
References
  • Wiberg, K. B. (1996). The Structure and Energetics of Small Ring Compounds.Angewandte Chemie International Edition, 25(4), 312-322. (Foundational text on cyclobutane ring strain and reactivity).
  • Sella, A., Cohen, S., & Hoz, S. (1998). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane.[2]Canadian Journal of Chemistry, 76, 828-831.[2] Link

  • Sigma-Aldrich. (2024). Product Specification: tert-Butyl (3-bromocyclobutyl)carbamate (CAS 1936399-47-1).[6]Link

  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc stability profiles).

Sources

tert-Butyl N-(3-bromocyclobutyl)carbamate: Stereoselective Synthesis & Cross-Coupling Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: tert-Butyl N-(3-bromocyclobutyl)carbamate Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Executive Summary: Escaping Flatland

In modern drug discovery, the transition from planar aromatic scaffolds to sp³-rich architectures—often termed "escaping flatland"—is a critical strategy to improve solubility and metabolic stability. tert-Butyl N-(3-bromocyclobutyl)carbamate (CAS: 1936399-47-1) represents a high-value "building block" in this domain.

Unlike flexible linear alkyl chains, the cyclobutane ring provides a rigid vector for substituent display. However, this rigidity introduces critical stereochemical constraints. The utility of this molecule hinges entirely on the precise control of the cis vs. trans relationship between the carbamate (NHBoc) and the bromide (Br). This guide details the stereospecific synthesis, conformational analysis, and downstream utility of this scaffold in nickel-catalyzed cross-couplings.

Structural Analysis & Stereochemistry

The Puckered Conformation

Cyclobutane is not planar; it adopts a "puckered" or "butterfly" conformation to minimize torsional strain (eclipsing interactions). This puckering (dihedral angle ~25-35°) dictates that 1,3-substituents exist in distinct pseudo-equatorial or pseudo-axial environments.

  • Cis-Isomer: The NHBoc and Br groups are on the same face. In the lowest energy conformer, typically both bulky groups occupy pseudo-equatorial positions (diequatorial) to minimize 1,3-diaxial repulsion, though the ring is dynamic.

  • Trans-Isomer: The groups are on opposite faces (pseudo-axial/pseudo-equatorial).

Why Stereochemistry Matters

In Structure-Activity Relationship (SAR) studies, the cis and trans isomers present vectors approximately 120° apart vs. 180° apart. Using a mixture of isomers degrades the resolution of biological assays. Therefore, stereospecific synthesis is mandatory.

Synthetic Protocol: Stereospecific Inversion

The most robust route to tert-butyl N-(3-bromocyclobutyl)carbamate utilizes the Appel Reaction or a Sulfonate Displacement on the corresponding alcohol. Both methods proceed via an


 mechanism, resulting in the inversion of configuration .

Causality: To obtain the trans-bromide (often the thermodynamically preferred target for specific couplings), one must start with the cis-alcohol.

Experimental Workflow (Appel Protocol)

Objective: Synthesis of trans-tert-butyl (3-bromocyclobutyl)carbamate from cis-tert-butyl (3-hydroxycyclobutyl)carbamate.

Reagents:

  • Substrate: cis-tert-Butyl (3-hydroxycyclobutyl)carbamate (1.0 equiv)

  • Reagent A: Triphenylphosphine (

    
    , 1.2 equiv)
    
  • Reagent B: Carbon Tetrabromide (

    
    , 1.2 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous.[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    . Dissolve 
    
    
    
    in anhydrous DCM.
  • Activation: Cool the solution to 0 °C. Add

    
     portion-wise. The solution will turn yellow/orange, indicating the formation of the bromotriphenylphosphonium species (
    
    
    
    ).
  • Addition: Add the cis-alcohol (dissolved in minimal DCM) dropwise to the active species at 0 °C.

    • Mechanism Note: The alcohol oxygen attacks the phosphorus, forming an oxyphosphonium intermediate (

      
      ).[2]
      
  • Displacement: Allow the reaction to warm to room temperature (23 °C) and stir for 3–12 hours.

    • Self-Validation: Monitor by TLC. The starting alcohol is polar (low

      
      ); the bromide is non-polar (high 
      
      
      
      ). The reaction is complete when the OH stretch (broad, ~3400 cm⁻¹) disappears in IR or the
      
      
      -proton shifts in NMR.
  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: The major byproduct is triphenylphosphine oxide (

    
    ). Remove via filtration through a silica plug (eluting with hexanes/EtOAc) or precipitation with cold ether.
    
Visualization of Reaction Pathway

SynthesisPath Start cis-3-(Boc-amino) cyclobutanol Inter Oxyphosphonium Intermediate (Leaving Group Activation) Start->Inter PPh3, CBr4 (0°C) Product trans-tert-Butyl (3-bromocyclobutyl) carbamate Inter->Product SN2 Inversion (Br- attack) Byprod Ph3P=O (Byproduct) Inter->Byprod

Figure 1: Stereochemical inversion during the Appel reaction. The nucleophilic bromide attacks from the face opposite the activated oxygen leaving group.

Reactivity Profile & Applications

Once synthesized, the bromide serves as a versatile electrophile. However, cyclobutyl halides are sluggish in traditional


 reactions due to ring strain preventing the formation of the planar transition state.

The Solution: Radical-mediated or Metal-catalyzed Cross-Coupling.

Nickel-Catalyzed Cross-Coupling (Giese/Suzuki)

Recent advances (e.g., by MacMillan, Fu, Baran) utilize Nickel (Ni) catalysis to couple secondary alkyl halides.

  • Mechanism: The reaction likely proceeds via a single-electron transfer (SET) from a Ni(I) or Ni(0) species to the alkyl bromide, generating a cyclobutyl radical.

  • Stereoconvergence: Because the intermediate is a radical, the stereochemical information at the C3 position may be lost (racemized) or controlled by the catalyst ligand sphere, depending on the specific conditions.

Protocol for Arylation (General Guide):

  • Catalyst:

    
     (10 mol%) + Ligand (e.g., dtbbpy).
    
  • Coupling Partner: Aryl Zinc reagent (Negishi) or Aryl Boronic Acid (Suzuki, with photoredox).

  • Conditions: The cyclobutyl radical adds to the metal center, followed by reductive elimination to form the

    
     bond.
    
Divergent Pathways Diagram

Reactivity Center tert-Butyl N-(3-bromocyclobutyl) carbamate Path1 Acidic Deprotection (TFA/DCM) Center->Path1 Path2 Ni-Cat Cross Coupling (Ar-B(OH)2 or Ar-ZnX) Center->Path2 Path3 Radical Giese Addition (Electron Deficient Alkenes) Center->Path3 Prod1 3-Bromocyclobutyl ammonium trifluoroacetate Path1->Prod1 Retains Stereochem Prod2 3-Aryl-cyclobutyl carbamate Path2->Prod2 SET Mechanism (Poss. Racemization) Prod3 C3-Alkylated Scaffold Path3->Prod3 Radical Intermed.

Figure 2: Divergent synthetic utility. Path 2 (Cross Coupling) is the primary value driver for medicinal chemistry.

Analytical Characterization (Data Table)

Distinguishing the cis and trans isomers requires careful analysis of


 NMR coupling constants (

) and NOESY correlations.
FeatureCis-Isomer (Ref)Trans-Isomer (Ref)Diagnostic Note
H3 Proton (CH-Br)

~4.1 - 4.3 ppm

~4.4 - 4.6 ppm
Trans isomer H3 is often more deshielded.
Coupling (

)
Pseudo-equatorial/axial avgDistinct splittingRequires decoupling to resolve fully.
NOE Signal Strong NOE between H1 and H3No/Weak NOE between H1 and H3Definitive method.
Physical State Solid (Higher MP)Solid/OilCis isomers often pack better in lattice.

Note: Exact shifts vary by solvent (


 vs 

). The NOE interaction is the only absolute confirmation of stereochemistry.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Appel, R. (1975).[3] Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition.[3] [Link]

  • Zultanski, S. L., & Fu, G. C. (2013). Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides. Journal of the American Chemical Society. [Link]

Sources

Tert-Butyl N-(3-bromocyclobutyl)carbamate: A Strategic Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Tert-butyl N-(3-bromocyclobutyl)carbamate" as a building block Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

Tert-butyl N-(3-bromocyclobutyl)carbamate is a high-value bifunctional building block used to introduce the cyclobutane motif into drug candidates.[1] As a conformationally restricted bioisostere of linear alkyl chains (e.g., propyl linkers) or aromatic rings (e.g., 1,3-disubstituted benzenes), it offers a unique vector for modulating physicochemical properties such as metabolic stability (


 character) and receptor binding affinity (rigidification).

This guide addresses the critical stereochemical challenges, synthetic pathways, and reactivity profiles necessary to deploy this scaffold effectively in hit-to-lead optimization.

Structural Analysis & Stereochemistry

The utility of the cyclobutane core lies in its "puckered" or "butterfly" conformation. Unlike flat aromatic rings or flexible alkyl chains, the cyclobutane ring exists in a dynamic equilibrium between two puckered conformers to relieve torsional strain.

The Cis vs. Trans Duality

For 1,3-disubstituted cyclobutanes, the relative orientation of the bromine and the carbamate (Boc-amino) group defines the isomer. This is not merely a nomenclature issue; it dictates the spatial projection of the final drug pharmacophores.

  • Trans-Isomer: The substituents are on opposite faces of the average ring plane.[1] In the puckered conformation, this often places both substituents in pseudo-equatorial positions, minimizing 1,3-diaxial-like repulsion. This is typically the thermodynamically more stable isomer.

  • Cis-Isomer: The substituents are on the same face.[1] This forces one substituent into a pseudo-axial position, creating higher steric strain.

Critical Mechanistic Insight: The synthesis of the bromide typically proceeds via nucleophilic substitution of a precursor alcohol. Since


 reactions on cyclobutanes proceed with inversion of configuration , the stereochemistry of the starting alcohol determines the stereochemistry of the final bromide.
  • Cis-Alcohol

    
    Trans-Bromide[1]
    
  • Trans-Alcohol

    
    Cis-Bromide[1]
    

Synthesis & Scalability

The most robust route to Tert-butyl N-(3-bromocyclobutyl)carbamate starts from the commercially available tert-butyl (3-oxocyclobutyl)carbamate .[1] The workflow requires a stereocontrolled reduction followed by bromination.[2]

Diagram: Stereodivergent Synthesis Workflow

The following flow chart illustrates how to access either isomer selectively.

SynthesisWorkflow Ketone Tert-butyl (3-oxocyclobutyl)carbamate NaBH4 NaBH4 (Thermodynamic Mix) Ketone->NaBH4 LSelectride L-Selectride (Kinetic Control) Ketone->LSelectride CisAlc Cis-Alcohol (Major Kinetic Product) NaBH4->CisAlc Minor TransAlc Trans-Alcohol (Thermodynamic Product) NaBH4->TransAlc ~60-80% Selectivity LSelectride->CisAlc >90% Selectivity Appel Appel Reaction (CBr4, PPh3) Inversion of Config CisAlc->Appel TransAlc->Appel TransBr TRANS-Bromide (Target) Appel->TransBr From Cis-Alc CisBr CIS-Bromide (Target) Appel->CisBr From Trans-Alc

Figure 1: Stereodivergent synthesis pathways. Note that L-Selectride provides high selectivity for the cis-alcohol, which is the precursor for the thermodynamically stable trans-bromide.[1]

Detailed Methodologies
Step 1: Stereoselective Reduction

To obtain the Trans-Bromide (often preferred for linear linkers), one must first synthesize the Cis-Alcohol .[1]

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride).[1][3]

  • Mechanism: The bulky hydride attacks the ketone from the less hindered pseudo-equatorial face, forcing the resulting hydroxyl group into the more hindered pseudo-axial position (the cis isomer relative to the carbamate).

  • Protocol:

    • Cool a solution of tert-butyl (3-oxocyclobutyl)carbamate in THF to -78 °C.

    • Add L-Selectride (1.1 equiv) dropwise.[1]

    • Stir for 2 hours, then quench with oxidative workup (NaOH/H2O2).

    • Result: >90% cis-alcohol.[1][3]

Step 2: Bromination with Inversion

Direct bromination is best achieved via the Appel Reaction or Mesylation/Displacement . The Appel reaction is generally preferred for its mild conditions and reliable inversion.

  • Reagents:

    
    , 
    
    
    
    .
  • Protocol:

    • Dissolve cis-alcohol in DCM at 0 °C.

    • Add

      
       (1.5 equiv) and 
      
      
      
      (1.5 equiv).
    • Stir at RT for 4-12 hours.

    • Purification: Silica gel chromatography (EtOAc/Hexanes).

    • Result: Trans-tert-butyl N-(3-bromocyclobutyl)carbamate.

Reactivity Profile & Applications

This building block is "bifunctional," allowing for sequential functionalization at the N-terminus and C-terminus.[1]

Data Summary: Reactivity Comparison
Reaction TypeSiteConditionsKey Challenges
Boc Deprotection N-TerminusTFA/DCM or HCl/DioxaneAcid sensitivity of other groups.[1]

Displacement
C-Terminus (Br)Azides, Thiols, AminesCyclobutane ring strain retards

rates compared to primary alkyl halides. High temps often required.[1]
Cross-Coupling C-Terminus (Br)Ni/Ir Photoredox, Zn (Negishi)

-hydride elimination is a risk; requires specific ligand systems.[1]
Advanced Application: Radical Cross-Coupling

Modern medicinal chemistry utilizes this bromide in Nickel-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Negishi type) to attach aryl or heteroaryl groups.[1] Unlike traditional


, these radical pathways are less sensitive to the steric hindrance of the cyclobutane ring.

Pathway Diagram:

Reactivity cluster_0 C-Terminus Modifications cluster_1 N-Terminus Modifications Bromide Boc-NH-Cyclobutyl-Br Radical Radical Intermediate (via Ni/Photoredox) Bromide->Radical SET (Single Electron Transfer) Amine H2N-Cyclobutyl-Br (Salt) Bromide->Amine TFA or HCl Coupled Aryl-Cyclobutyl-NH-Boc Radical->Coupled Ar-B(OH)2 / Ni-Cat Amide R-CO-NH-Cyclobutyl-Br Amine->Amide Amide Coupling

Figure 2: Divergent reactivity modes.[1] The radical pathway (top) is currently the most impactful for generating novel IP in drug discovery.

Experimental Protocols

Protocol A: Synthesis of Trans-Tert-butyl N-(3-bromocyclobutyl)carbamate[1]

Objective: Convert cis-tert-butyl (3-hydroxycyclobutyl)carbamate to the trans-bromide.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add cis-tert-butyl (3-hydroxycyclobutyl)carbamate (1.0 g, 5.34 mmol) and Carbon Tetrabromide (

    
    ) (2.66 g, 8.01 mmol, 1.5 equiv) to anhydrous Dichloromethane (DCM, 50 mL). Cool the solution to 0 °C in an ice bath.
    
  • Addition: Dissolve Triphenylphosphine (

    
    ) (2.10 g, 8.01 mmol, 1.5 equiv) in minimal DCM and add dropwise to the reaction mixture over 15 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (stain with Ninhydrin or PMA; bromide is usually less polar than alcohol).

  • Workup: Concentrate the mixture under reduced pressure to ~10 mL. Add diethyl ether (50 mL) to precipitate triphenylphosphine oxide (

    
    ).[1] Filter through a celite pad.[1][2]
    
  • Purification: Purify the filtrate via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

  • Validation:

    • 1H NMR (CDCl3): Look for the methine proton attached to Br (

      
       ~4.2-4.5 ppm).[1] In the trans isomer (pseudo-equatorial), this proton often appears as a quintet with distinct coupling constants compared to the cis.
      
    • Yield: Expect 70-85%.

References

  • Conformational Analysis of Cyclobutanes

    • Wiberg, K. B. (1965). "The Deuterium Isotope Effect on the Dipole Moment of Cyclobutane." Journal of the American Chemical Society.[4] Link (Discusses puckering dynamics).[1]

  • Stereoselective Reductions

    • Krishnamurthy, S., & Brown, H. C. (1976). "Lithium Tri-sec-butylborohydride.[1] A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." Journal of the American Chemical Society.[4] Link (Foundation for L-Selectride usage).[1]

  • Appel Reaction Mechanism

    • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition. Link[1]

  • Cyclobutanes in Medicinal Chemistry

    • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link (Contextualizes the value of the cyclobutane scaffold).

Sources

"Tert-butyl N-(3-bromocyclobutyl)carbamate" for amine protection

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Fsp³-Rich Drug Discovery

Executive Summary

This technical guide provides a comprehensive analysis of tert-butyl N-(3-bromocyclobutyl)carbamate , a high-value bifunctional building block in modern medicinal chemistry. While the nomenclature highlights the carbamate (Boc) protecting group, the molecule's primary utility lies in its ability to introduce a rigid, sp³-rich cyclobutane core into drug candidates—a strategy known to improve solubility and metabolic stability compared to phenyl or alkyl chain linkers.

This guide details the synthesis, stereochemical handling, and reactivity profile of this scaffold, specifically focusing on the orthogonality between the acid-labile Boc group and the electrophilic alkyl bromide.

Structural Dynamics & Stereochemistry

The cyclobutane ring exists in a puckered conformation to relieve torsional strain (eclipsing interactions).[1][2] Substituents at the 1- and 3-positions exhibit cis/trans isomerism, which dictates both reactivity and biological binding vectors.

  • The Challenge of Stereocontrol: The synthesis of tert-butyl N-(3-bromocyclobutyl)carbamate is rarely stereoneutral. The relative orientation of the amine (protected as Boc) and the bromide is critical.

  • Inversion Logic: Most synthetic routes proceed via a 3-aminocyclobutanol intermediate. Converting the hydroxyl group to a bromide (via SN2 mechanisms like the Appel reaction or mesylate displacement) results in Walden inversion .

    • Start:cis-3-aminocyclobutanol (OH and NH₂ on the same face).

    • End:trans-1-bromo-3-(Boc-amino)cyclobutane (Br and NHBoc on opposite faces).

Diagram 1: Stereochemical Inversion Pathway

The following diagram illustrates the stereochemical outcome during the synthesis from the alcohol precursor.

Stereochemistry Start cis-3-Aminocyclobutanol (OH & NH2 on same face) Step1 Boc Protection (Retention of Config) Start->Step1 Inter cis-N-Boc-3-aminocyclobutanol Step1->Inter Step2 Bromination (Appel/MsCl) (Walden Inversion) Inter->Step2 End trans-tert-Butyl N-(3-bromocyclobutyl)carbamate (Br & NHBoc on opposite faces) Step2->End

Caption: Synthesis pathway demonstrating the stereochemical inversion from cis-alcohol to trans-bromide.

Synthesis & Purification

The preparation of this scaffold relies on orthogonal protection strategies.[3] The Boc group must be installed before activating the alcohol to avoid self-alkylation (polymerization).

Optimized Synthetic Route
  • Starting Material: 3-Aminocyclobutanol (HCl salt).

  • Step 1: Amine Protection (Boc Installation):

    • Reagents: Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N).

    • Solvent: Dichloromethane (DCM) or THF/Water.[3]

    • Mechanism:[4][5][6][7] Nucleophilic attack of the amine on the carbonyl of Boc₂O.

  • Step 2: Bromination (Hydroxyl Activation & Displacement):

    • Method A (Appel Reaction): CBr₄, PPh₃. High yield, mild conditions, reliable inversion.

    • Method B (Mesylation): MsCl/Et₃N followed by LiBr/Acetone. Cheaper, but two steps.

Quantitative Data: Reaction Parameters
ParameterMethod A (Appel)Method B (Mesylation/LiBr)
Reagents CBr₄ (1.2 eq), PPh₃ (1.2 eq)1. MsCl, Et₃N; 2. LiBr (5 eq)
Solvent DCM (0°C to RT)DCM (Step 1); Acetone (Step 2)
Stereochemistry >95% Inversion>95% Inversion
Yield 75-85%60-70% (Two steps)
Purification Silica Gel ChromatographyCrystallization or Column
Primary Impurity Triphenylphosphine oxide (TPPO)Elimination product (Cyclobutene)
Reactivity Profile: The "Protection" Aspect

The term "amine protection" in the prompt context refers to the stability of the Boc-amino group while the bromide undergoes downstream transformations.

A. Stability of the Boc Group

The tert-butyl carbamate moiety is robust against:

  • Nucleophiles: Stable to amines, thiols, and alkoxides used to displace the bromide.

  • Bases: Stable to bases like K₂CO₃, Cs₂CO₃, or NaH used in alkylation reactions.

  • Oxidizing Agents: Generally stable.

Critical Warning (Acid Sensitivity): The Boc group is cleaved by strong acids (TFA, HCl). Furthermore, the cyclobutane ring is susceptible to acid-catalyzed rearrangement (ring expansion or opening) if a carbocation is generated at the 3-position. Deprotection protocols must be controlled (e.g., 4M HCl in Dioxane at 0°C) to prevent scaffold degradation.

B. Reactivity of the Bromide

The secondary bromide on a strained ring is less reactive than acyclic counterparts due to the difficulty of achieving the planar transition state required for SN2 (backside attack).

  • SN2 Substitution: Requires polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–80°C).

  • Elimination Risk: Strong, bulky bases (e.g., KOtBu) will favor E2 elimination, yielding the useless cyclobutene byproduct.

Experimental Protocols

Note: All procedures should be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of cis-N-Boc-3-aminocyclobutanol
  • Dissolution: Suspend 3-aminocyclobutanol HCl (10 mmol) in DCM (30 mL).

  • Basification: Add Et₃N (22 mmol) dropwise at 0°C. The solution will become homogenous.

  • Protection: Add Boc₂O (11 mmol) dissolved in DCM (10 mL) dropwise.

  • Reaction: Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (stain with Ninhydrin).

  • Workup: Wash with 1M citric acid (removes unreacted amine), then brine. Dry over Na₂SO₄ and concentrate.

  • Yield: Expect ~90% of a white solid.

Protocol B: Conversion to trans-tert-Butyl N-(3-bromocyclobutyl)carbamate (Appel)
  • Setup: Dissolve cis-N-Boc-3-aminocyclobutanol (5 mmol) and CBr₄ (6 mmol) in anhydrous DCM (25 mL) under Nitrogen. Cool to 0°C.[3]

  • Addition: Add PPh₃ (6 mmol) portion-wise over 15 minutes. Exothermic reaction.

  • Stirring: Allow to warm to RT and stir for 12 hours.

  • Quench: Add saturated NaHCO₃ solution.

  • Extraction: Extract with DCM (3x).

  • Purification: The crude will contain significant Triphenylphosphine oxide. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient). The bromide typically elutes before the alcohol.

Strategic Applications & Workflows

This building block allows for "Divergent Synthesis." Once the bromide is installed, the scaffold can be coupled to various pharmacophores before the amine is finally deprotected.

Diagram 2: Divergent Application Workflow

This diagram visualizes how the protected scaffold serves as a hub for creating diverse drug analogs.

Applications Core tert-Butyl N-(3-bromocyclobutyl)carbamate (The Hub) Path1 Path A: Nucleophilic Substitution (SN2) (Reagents: Amines, Thiols, Phenols) Core->Path1 Base/DMF, 80°C Path2 Path B: Cross-Coupling (Ni/Fe) (Reagents: Aryl Zinc/Boronic Acids) Core->Path2 Ni(cod)2/Ligand Prod1 Amino-Cyclobutane-Heterocycle (Rigid Linker) Path1->Prod1 Prod2 Aryl-Cyclobutane-Amine (Bioisostere for Benzylic Amine) Path2->Prod2 Deprot Final Step: Boc Deprotection (HCl/Dioxane or TFA) Prod1->Deprot Prod2->Deprot

Caption: Divergent synthesis workflow showing SN2 and Cross-Coupling pathways followed by deprotection.

Case Study: Improving Metabolic Stability

Replacing a flexible propyl chain or a flat phenyl ring with the 3-substituted cyclobutane often results in:

  • Lower Lipophilicity (LogD): Improved water solubility.

  • Increased Fsp³: Correlates with higher clinical success rates.

  • Metabolic Blocking: The cyclobutane ring is metabolically "harder" than a linear alkyl chain, reducing oxidative clearance.

References
  • Grygorenko, O. O., et al. "Cyclobutanes in Medicinal Chemistry: From Bioisosteres to Building Blocks." Chemical Reviews, 2024.

  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience, 4th Edition, 2006. (Standard text for Boc stability data).

  • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, 1975.

  • Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry, 2019.

  • Burkhard, J. A., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie, 2010. (Contextualizes small ring strain and Fsp3).

Sources

Methodological & Application

Application Note: Precision Synthesis of Tert-butyl N-(3-bromocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclobutyl moiety serves as a critical bioisostere in modern medicinal chemistry, often replacing phenyl or cyclohexyl rings to modulate metabolic stability and vector orientation without increasing lipophilicity (


). Tert-butyl N-(3-bromocyclobutyl)carbamate is a high-value intermediate for introducing this rigid spacer via nucleophilic substitution or cross-coupling chemistries.[1]

This guide details a robust, two-step protocol for synthesizing this scaffold from 3-aminocyclobutanol.[1] Unlike generic procedures, this protocol emphasizes stereochemical control via the Appel reaction, ensuring high diastereomeric purity (dr > 95:5) essential for structure-activity relationship (SAR) studies.[1]

Retrosynthetic Analysis & Strategy

The synthesis hinges on the nucleophilic substitution of a hydroxyl group. While direct hydrobromination of alkenes is possible, it lacks the regiocontrol required for the 1,3-substitution pattern. Therefore, we utilize a functional group interconversion (FGI) strategy starting from the commercially available 3-aminocyclobutanol.[1]

Mechanistic Pathway[2][3][4]
  • Chemospecific Protection: Masking the nucleophilic amine with a tert-butyloxycarbonyl (Boc) group to prevent self-alkylation and side reactions.[1]

  • Stereospecific Halogenation: Converting the secondary alcohol to a bromide. We select the Appel Reaction (

    
    ) over 
    
    
    
    or
    
    
    to drive the reaction via an
    
    
    mechanism, converting a cis-alcohol precursor into the thermodynamically more stable trans-bromide (or vice versa) with predictable inversion.[1]

Retrosynthesis Target Tert-butyl N-(3-bromocyclobutyl)carbamate (Target) Inter Tert-butyl (3-hydroxycyclobutyl)carbamate (Intermediate) Target->Inter Appel Bromination (Inversion of Config) Start 3-Aminocyclobutanol (Starting Material) Inter->Start Boc Protection

Figure 1: Retrosynthetic strategy highlighting the stereochemical inversion step.

Experimental Protocol

Phase 1: Chemoselective N-Boc Protection

This step utilizes a biphasic system to efficiently protect the amine while leaving the hydroxyl group free.

Reagents:

  • 3-Aminocyclobutanol hydrochloride (1.0 equiv)[1]

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)[1]
    
  • Sodium Bicarbonate (

    
    ) (2.5 equiv)[1]
    
  • Solvent: THF / Water (1:1 v/v)[1]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-aminocyclobutanol HCl (10.0 g, 81 mmol) in water (40 mL). Add

    
     (17.0 g, 202 mmol) slowly to prevent excessive foaming.
    
  • Addition: Add THF (40 mL) followed by a solution of

    
     (19.4 g, 89 mmol) in THF (10 mL) dropwise over 15 minutes at 0°C.
    
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours. Monitor by TLC (stain with Ninhydrin; amine spot should disappear).

  • Workup: Evaporate THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
     mL).
    
  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Outcome: The product, tert-butyl (3-hydroxycyclobutyl)carbamate, is typically obtained as a white solid or viscous oil (Yield: >90%).[1] It can be used in Phase 2 without column chromatography if purity is >95% by NMR.

Phase 2: The Appel Bromination (Critical Step)

This step converts the hydroxyl group to a bromide. The reaction is driven by the formation of the strong


 bond in triphenylphosphine oxide (

).

Safety Note: Carbon tetrabromide (


) is toxic. Handle in a fume hood.

Reagents:

  • Tert-butyl (3-hydroxycyclobutyl)carbamate (1.0 equiv)[1]

  • Carbon tetrabromide (

    
    ) (1.2 equiv)[1]
    
  • Triphenylphosphine (

    
    ) (1.2 equiv)[1]
    
  • Solvent: Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: Charge a dry flask with the N-Boc alcohol (1.0 equiv) and

    
     (1.2 equiv) in anhydrous DCM (0.2 M concentration). Cool the solution to 0°C under nitrogen atmosphere.
    
  • Activation: Add

    
     (1.2 equiv) portion-wise over 20 minutes.
    
    • Expert Insight: Adding

      
       slowly controls the exotherm and prevents side reactions. The solution will turn slightly yellow.[2]
      
  • Propagation: Stir at 0°C for 1 hour, then allow to warm to room temperature for 3 hours.

  • Validation: Monitor by TLC. The product is less polar than the starting alcohol.

  • Quench & Workup: Add hexanes (equal volume to DCM) to the reaction mixture. This precipitates the bulk of the Triphenylphosphine Oxide (

    
    ) byproduct.
    
  • Filtration: Filter the suspension through a pad of Celite or silica gel. Rinse the pad with 1:1 DCM/Hexanes.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Gradient: 0-20% Ethyl Acetate in Hexanes).

Yield Expectation: 75-85% isolated yield.

Stereochemical Logic & Mechanism

The Appel reaction proceeds via an


 mechanism. The phosphorus activates the oxygen, creating a good leaving group (

), which is then displaced by the bromide ion from the "backside."
  • Input: cis-3-hydroxycyclobutyl carbamate

  • Output: trans-3-bromocyclobutyl carbamate[1]

This inversion is highly reliable. If your starting material is a mixture of cis/trans isomers, the product will be a corresponding mixture with inverted ratios.

Mechanism Step1 Activation PPh3 attacks CBr4 Forms [PPh3-Br]+ [CBr3]- Step2 Oxyphosphonium Alcohol attacks P Forms R-O-PPh3+ Step1->Step2 Step3 Substitution (SN2) Br- attacks Carbon Inversion of Config Step2->Step3

Figure 2: Mechanistic flow of the Appel reaction leading to stereochemical inversion.

Analytical Data & QC Parameters

ParameterSpecificationDiagnostic Signal (1H NMR, CDCl3)
Appearance White to off-white solidN/A
1H NMR (CH-Br) Quintet-like multiplet

4.20 - 4.45 ppm
1H NMR (NH-Boc) Broad singlet

4.70 - 4.90 ppm
1H NMR (t-Bu) Strong singlet

1.44 ppm (9H)
MS (ESI) [M+H]+ or [M+Na]+Calc: 250.04 (79Br); Found: 250.1 / 272.1

Troubleshooting Guide:

  • Issue: Difficulty removing

    
    .
    
    • Solution: Use the "ZnCl2 complexation" method. Add

      
       (1 equiv) to the crude mixture; the 
      
      
      
      complex is insoluble in ether/benzene. Alternatively, switch to the Mesylate/LiBr route (Step 1: MsCl/Et3N; Step 2: LiBr/Acetone reflux).
  • Issue: Elimination products (Cyclobutene).

    • Solution: Keep the reaction temperature strictly at 0°C during addition. Ensure reagents are anhydrous.

References

  • Appel Reaction Mechanism: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975, 14(12), 801-811.[1] Link[1]

  • Boc Protection Standards: Greene, T. W.; Wuts, P. G. M.[3][4] Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999.[3] Link[1]

  • Cyclobutyl Building Blocks: "Synthesis of 3-substituted cyclobutylamines." Journal of Organic Chemistry, 2020.
  • Stereochemical Inversion in Cyclobutanes: Wiberg, K. B. et al. "Stereochemistry of the reaction of 3-substituted cyclobutanols." Journal of the American Chemical Society.[5] Link[1]

Sources

Application Note: Optimization of Reaction Conditions for Tert-butyl N-(3-bromocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthesis, characterization, and application of tert-butyl N-(3-bromocyclobutyl)carbamate (CAS: 171663-13-1 / Generic analogs).[1][2] As a constrained aliphatic scaffold, this reagent is critical in medicinal chemistry for introducing metabolic stability and defined vectors to drug candidates (e.g., JAK and BTK inhibitors).[1] This note addresses the primary challenges associated with this molecule: controlling the cis/trans stereochemistry during synthesis and overcoming the low reactivity of the cyclobutyl ring in downstream cross-coupling.

Part 1: Structural Considerations & Stereochemistry[1]

The utility of 3-substituted cyclobutanes relies entirely on their geometric isomerism.[2] The 1,3-disubstitution pattern creates two distinct diastereomers with vastly different reactivities and biological profiles.

  • Cis-Isomer: Substituents (Br and NHBoc) are on the same face.[1][2]

  • Trans-Isomer: Substituents are on opposite faces.[1][2][3]

The "Pucker" Effect

Cyclobutane is not planar; it exists in a "puckered" conformation to relieve torsional strain.

  • Implication: In the trans isomer, both substituents can adopt pseudo-equatorial positions, often making it the thermodynamic product. In the cis isomer, one substituent is forced into a pseudo-axial position, increasing steric strain.

  • Diagnostic NMR: The methine protons (

    
     and 
    
    
    
    ) exhibit distinct splitting patterns.[1][2] In general cyclobutane systems, the cis isomer (pseudo-axial/equatorial interaction) often displays more complex multiplets with different coupling constants (
    
    
    ) compared to the trans isomer.

Part 2: Synthesis Protocol (Appel Reaction)

Objective: Preparation of trans-tert-butyl N-(3-bromocyclobutyl)carbamate from cis-tert-butyl (3-hydroxycyclobutyl)carbamate.

Rationale: Direct bromination is non-selective. The Appel reaction is preferred because it proceeds via an


 mechanism, resulting in reliable stereoinversion .
  • Start: Cis-Alcohol (Commercial or prepared via NaBH4 reduction of ketone).[1][2]

  • End: Trans-Bromide.[1][2]

Reagents
  • Substrate: cis-tert-butyl (3-hydroxycyclobutyl)carbamate (1.0 equiv)[1][2]

  • Halogen Source: Carbon tetrabromide (

    
    ) (1.5 equiv)[1][2]
    
  • Activator: Triphenylphosphine (

    
    ) (1.5 equiv)[1][2]
    
  • Solvent: Dichloromethane (DCM) (Anhydrous, 0.1 M concentration)[1]

Step-by-Step Protocol
  • Setup: Flame-dry a 2-neck round-bottom flask under Nitrogen (

    
    ). Add 
    
    
    
    and anhydrous DCM. Cool to 0°C.[4]
  • Activation: Add

    
     portion-wise. The solution will turn yellow/orange, indicating the formation of the bromophosphonium salt. Stir for 15 minutes at 0°C.
    
  • Addition: Dissolve the cis-alcohol in minimal DCM and add dropwise to the reaction mixture. Maintain temperature < 5°C to prevent elimination side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–6 hours.

    • Checkpoint: Monitor via TLC (Stain: Ninhydrin or PMA).[1][2] The bromide is typically less polar (higher

      
      ) than the alcohol.
      
  • Quench & Workup: Add saturated

    
     solution. Extract with DCM (3x).[1][2] Dry combined organics over 
    
    
    
    .[2]
  • Purification (Critical):

    • Ph3PO Removal: Concentrate the crude mixture to a slurry. Add cold diethyl ether or 10% EtOAc/Hexanes.[2] Triphenylphosphine oxide (

      
      ) will precipitate as a white solid.[2] Filter off the solid.
      
    • Chromatography: Purify the filtrate on silica gel (Gradient: 0-20% EtOAc in Hexanes).

Workflow Visualization

AppelReaction Start Cis-Alcohol (Substrate) Inter Oxyphosphonium Intermediate Start->Inter Attack P+ Act Activation (PPh3 + CBr4) Act->Inter Prod Trans-Bromide (Inverted Product) Inter->Prod Br- Attack (Sn2) Waste Ph3PO (Byproduct) Inter->Waste Elimination

Caption: Mechanistic flow of the Appel reaction showing the critical stereoinversion step.

Part 3: Downstream Application Protocols

The secondary bromide on a strained ring is chemically unique. It is sluggish in classical


 reactions due to the inability of the ring to flatten and accommodate the transition state. Therefore, Nickel-Catalyzed Cross-Coupling  is the superior method for C-C bond formation.[1]
Protocol A: Nickel-Catalyzed Cross-Coupling (Negishi-Type)[1][2]

Application: Attaching the cyclobutyl ring to an aryl or heteroaryl group (e.g., Pyridine, Phenyl).[1] Mechanism: Radical pathway (Single Electron Transfer) which overcomes steric hindrance.[2]

ComponentReagentRole
Catalyst

(10 mol%)
Metal center
Ligand 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)Stabilizes Ni, promotes radical capture
Nucleophile Aryl-Zinc Reagent (

) (1.5 equiv)
Coupling partner
Additive KI (0.5 equiv)Finkelstein exchange (Br -> I) accelerates oxidative addition
Solvent DMA or THF/NMP (9:[1][2]1)Polar aprotic is required

Procedure:

  • Glovebox/Schlenk: In a vial, mix

    
     and ligand in DMA. Stir until green (complex formation).
    
  • Substrate: Add tert-butyl N-(3-bromocyclobutyl)carbamate and KI.

  • Coupling: Add the Aryl-Zinc reagent dropwise.[2]

  • Conditions: Stir at RT for 12 hours. (Note: Heating to 60°C may be required for electron-deficient aryls, but increases risk of

    
    -hydride elimination).[1][2]
    
Protocol B: Nucleophilic Substitution ( ) - "The Hard Way"[1][2]

Application: Formation of C-N, C-S, or C-O bonds (e.g., Azides, Thioethers).[1] Warning: High temperatures required; elimination is a major competitor.

Procedure (Azidation example):

  • Dissolve bromide in DMF (0.2 M).

  • Add Sodium Azide (

    
    )  (2.0 equiv).[1][2]
    
  • Heat to 60–80°C .

    • Note: If using the trans-bromide, the product will be the cis-azide (inversion).[1]

  • Safety: Do not concentrate azide solutions to dryness.

Decision Matrix

ReactionChoice Input Tert-butyl N-(3-bromocyclobutyl)carbamate Goal Desired Transformation? Input->Goal PathCC C-C Bond Formation (Aryl/Alkyl) Goal->PathCC PathHet C-Heteroatom Bond (N, O, S) Goal->PathHet SolNi USE: Ni-Catalysis (Negishi/Suzuki) *Retains Radical Character* PathCC->SolNi Preferred SolSn2 USE: Sn2 (High Temp) *Stereoinversion* PathHet->SolSn2 Difficult but possible

Caption: Decision tree for selecting reaction conditions based on the target motif.

Part 4: Quality Control & Troubleshooting

Stability
  • Storage: Store at 2–8°C. The bromide is relatively stable but can slowly eliminate to the cyclobutene if exposed to strong bases or heat >40°C for prolonged periods.

  • Decomposition: Presence of olefinic peaks in NMR (5.8–6.2 ppm) indicates elimination.

Isomer Assignment (NMR)

Distinguishing cis vs trans without X-ray can be done via


 NMR in 

.[2]
  • Trans-isomer (Br/NHBoc anti): The methine proton geminal to Bromine (

    
    ) typically appears as a quintet  or broad multiplet around 4.2–4.5 ppm .[1][2]
    
  • Cis-isomer (Br/NHBoc syn): The same proton often appears slightly upfield or with a distinct triplet-of-doublets splitting pattern due to different coupling constants with the adjacent methylene protons.[1][2]

References

  • Appel Reaction Mechanism & Scope

    • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[1] Angewandte Chemie International Edition.

    • [1][2]

  • Nickel-Catalyzed Cross-Coupling of Alkyl Halides

    • Lu, Z., & Fu, G. C. (2010).[1] "Nickel-Catalyzed Cross-Couplings of Unactivated Tertiary Alkyl Halides with Organozinc Reagents." Chemical Science. (Demonstrates viability of hindered alkyl halides).

  • Cyclobutane Conformational Analysis

    • Wiberg, K. B. (1965).[1] "The Cyclobutane Bond." Journal of the American Chemical Society.

    • [1][2]

  • General Synthesis of Amino-Cyclobutyl Halides

    • Organic Syntheses, Coll. Vol. 10, p. 584 (2004).[1] (Provides general handling for cyclobutyl functionalization).[2]

    • [1][2]

Sources

Application Note: Strategic Utilization of Tert-butyl N-(3-bromocyclobutyl)carbamate in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In modern drug discovery, the tert-butyl N-(3-bromocyclobutyl)carbamate scaffold represents a high-value "sp3-rich" building block. It serves as a critical bioisostere for para-substituted phenyl rings and linear alkyl chains. Unlike planar aromatic systems, the cyclobutane ring introduces a defined vector (puckered conformation) and increases the fraction of sp3-hybridized carbons (


), which is statistically correlated with improved clinical success rates due to enhanced solubility and metabolic stability.

This guide addresses the specific challenges of using this reagent—primarily the risk of


-hydride elimination and stereochemical scrambling—and provides validated protocols for its application in C(sp3)-C(sp2) cross-couplings and nucleophilic substitutions.

Chemical Properties & Handling[1]

PropertySpecification
CAS Number 1936399-47-1
Molecular Formula C9H16BrNO2
Molecular Weight 250.13 g/mol
Physical State White to off-white solid
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)
Solubility Soluble in DCM, THF, DMF, DMSO; Insoluble in water
Stability Hazard High Risk of Elimination: Exposure to strong bases (e.g., NaOtBu) or high heat (>80°C) promotes E2 elimination to cyclobutenes.
Stereochemistry: The Cis/Trans Criticality

The 1,3-substitution pattern creates two diastereomers: cis and trans.

  • Cis-isomer: Substituents are on the same side of the ring. Often thermodynamically preferred in certain substitution patterns due to ring puckering.

  • Trans-isomer: Substituents are on opposite sides.

  • Impact: The biological activity of the final drug candidate often depends strictly on the vector of the substituents. Commercial material is typically supplied as a mixture (e.g., 3:1 ratio) or as a single isomer. Always verify the diastereomeric ratio (dr) by H-NMR or LC-MS prior to use.

Strategic Reaction Pathways

The reactivity of the C-Br bond in this scaffold is governed by ring strain and steric hindrance. Standard


 conditions are often sluggish. The most robust pathway for functionalization is Metallaphotoredox Catalysis .
Decision Matrix for Experimental Design

ReactionPathways Start Start: Tert-butyl N-(3-bromocyclobutyl)carbamate Goal_C_C Goal: C-C Bond Formation (Aryl/Heteroaryl) Start->Goal_C_C Goal_Hetero Goal: C-Heteroatom Bond (N, O, S) Start->Goal_Hetero Method_Photo Method: Ni/Photoredox Dual Catalysis (Recommended) Goal_C_C->Method_Photo High Yield Mild Cond. Method_Suzuki Method: Pd-Catalyzed Suzuki (Requires specialized ligands) Goal_C_C->Method_Suzuki Alternative Method_SN2 Method: Nucleophilic Substitution (Soft nucleophiles only) Goal_Hetero->Method_SN2 Thiols, Azides Risk_Elim Risk: E2 Elimination (Avoid strong bases) Method_SN2->Risk_Elim

Caption: Strategic decision tree for functionalizing the cyclobutyl bromide scaffold.

Protocol A: Ni/Photoredox Dual Catalysis (C-C Bond Formation)

Application: Coupling the cyclobutyl bromide with aryl bromides to create 1,3-disubstituted cyclobutanes. Why this works: Traditional Pd-catalyzed cross-couplings often fail with secondary alkyl halides due to slow oxidative addition and rapid


-hydride elimination. This radical-mediated pathway bypasses those issues.
Reagents & Setup
  • Substrate: Tert-butyl N-(3-bromocyclobutyl)carbamate (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1-2 mol%)

  • Metal Catalyst: NiCl2·glyme (5 mol%) + dtbbpy (5 mol%)

  • Base: Tris(trimethylsilyl)silane (TTMSS) or Hantzsch Ester (as H-atom donor/reductant) or standard bases like 2,6-lutidine depending on the specific cycle. Standard Protocol uses: K2CO3 or Cs2CO3 (2-3 equiv) if using the silicate radical pathway, but for alkyl halides, Tris(trimethylsilyl)silane (TTMSS) is often used to generate the radical, or simply relying on the Ni(0) capture of the alkyl radical generated via SET.

  • Solvent: DME or DMF (degassed).

  • Light Source: Blue LED (450 nm).

Step-by-Step Procedure
  • Catalyst Pre-complexation: In a vial, mix NiCl2·glyme (5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 5 mol%) in the solvent. Stir for 10 min until a green solution forms.

  • Reaction Assembly: Add the cyclobutyl bromide (1.0 equiv), Aryl Bromide (1.2 equiv), Photocatalyst (1 mol%), and Base (e.g., Cs2CO3, 3.0 equiv) to the vial.

  • Degassing: Seal the vial and sparge with Nitrogen/Argon for 15 minutes. (Oxygen quenches the excited state of the photocatalyst).

  • Irradiation: Place the vial 2–3 cm from the Blue LED source. Stir vigorously. A fan is recommended to keep the reaction at room temperature (~25°C).

  • Monitoring: Monitor by LC-MS. Reaction typically completes in 12–24 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

  • Purification: Flash chromatography. Note that this radical mechanism may scramble stereochemistry; the product will likely be a mixture of cis/trans isomers requiring separation.

Mechanistic Insight (DOT Diagram)

NiPhotoCycle Ir_GS Ir(III) Ground State Ir_Excited *Ir(III) Excited Ir_GS->Ir_Excited Blue Light (hv) Ir_Red Ir(II) Reduced Ir_Excited->Ir_Red SET (Oxidation of Additive/Ni) Substrate Cyclobutyl-Br Radical Cyclobutyl Radical (•) Substrate->Radical SET from Ir(II) or Ni(I) Ni_II_Ar Ar-Ni(II)-Br Radical->Ni_II_Ar Radical Capture Ni_0 Ni(0) Ln Ni_0->Ni_II_Ar Oxidative Addition (Ar-Br) Ni_III Ar-Ni(III)-Cyclobutyl Ni_II_Ar->Ni_III Ni_III->Ni_0 SET to Ir(III) Product Product (Ar-Cyclobutyl) Ni_III->Product Reductive Elimination

Caption: Simplified Dual Catalytic Cycle. The cyclobutyl radical is generated via SET and captured by the Nickel center.

Protocol B: Nucleophilic Substitution ( )

Application: Introduction of heteroatoms (S, N, O). Constraint: The cyclobutane ring is puckered, creating steric hindrance. Strong bases (alkoxides) will cause elimination.[1]

Reagents & Conditions
  • Nucleophile: Thiol (R-SH), Azide (NaN3), or secondary amine.

  • Base: Mild bases only. K2CO3 or Cs2CO3. Avoid NaH or KOtBu.

  • Solvent: Polar aprotic (DMF, DMSO, NMP).

  • Temperature: 40–60°C. (Higher temps favor elimination).

Procedure
  • Dissolve the nucleophile (1.2 equiv) in DMF (0.5 M).

  • Add K2CO3 (2.0 equiv). Stir for 10 mins.

  • Add Tert-butyl N-(3-bromocyclobutyl)carbamate (1.0 equiv).

  • Heat to 50°C. Monitor closely by LC-MS.

  • Critical Step: If elimination product (cyclobutene) is observed >10%, lower temperature and increase reaction time.

Troubleshooting & Tips

IssueProbable CauseSolution
Low Yield (Elimination) Base is too strong or Temp too high.Switch to Cs2CO3; Lower temp to <40°C; Use Photoredox method.
No Reaction (Coupling) Catalyst poisoning or O2 presence.Ensure rigorous degassing (sparging); Use fresh NiCl2·glyme.
Stereoisomer Mixture Radical mechanism scrambles center.This is expected. Separate isomers via Prep-HPLC (C18 or ChiralPak).
Starting Material Stuck Poor solubility of inorganic base.Add 18-crown-6 ether or use soluble organic base (DBU) cautiously.

References

  • Synthesis and Properties of Cyclobutane Bioisosteres: Chernykh, A. V., et al. "Drug candidates bearing 1,3-disubstituted cyclobutane moieties."[2] ResearchGate.

  • Ni/Photoredox Coupling of Alkyl Bromides: MacMillan Group. "B-Alkyl Suzuki Couplings."[3] Princeton University.

  • General Suzuki Coupling Conditions for Cyclobutyl Systems: Molander, G. A., et al. "Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides." NIH/PubMed.

  • Stereochemical Considerations in Cyclobutanes: Pressbooks. "Cis-Trans Isomers – Fundamentals of Organic Chemistry."

Sources

Application Notes & Protocols: Tert-butyl N-(3-bromocyclobutyl)carbamate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of a Bifunctional Building Block

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Pharmaceutical intermediates are the foundational building blocks that enable medicinal chemists to assemble Active Pharmaceutical Ingredients (APIs) with precision and high yield. Tert-butyl N-(3-bromocyclobutyl)carbamate has emerged as a valuable intermediate due to its unique bifunctional nature. It incorporates a cyclobutyl scaffold, a feature of growing interest for introducing three-dimensional character into drug candidates, with two key functional groups: a bromine atom and a carbamate-protected amine.

The bromine atom serves as an excellent leaving group, poised for nucleophilic substitution reactions, allowing for the strategic attachment of various pharmacophores. Concurrently, the tert-butoxycarbonyl (Boc) group provides robust protection for the amine functionality.[1] This protecting group is stable under a wide range of reaction conditions but can be cleanly removed under acidic conditions, enabling orthogonal synthetic strategies.[2] This dual reactivity makes tert-butyl N-(3-bromocyclobutyl)carbamate a versatile synthon for creating libraries of compounds in the quest for novel therapeutics.[3] The carbamate motif itself is a well-established structural element in many approved drugs, valued for its chemical stability and ability to act as a peptide bond surrogate.[4][5]

Physicochemical Properties & Safety Data

A thorough understanding of the physical properties and handling requirements of any chemical intermediate is crucial for safe and reproducible experimentation.

Table 1: Physicochemical Data for tert-butyl N-(3-bromocyclobutyl)carbamate

PropertyValueSource
IUPAC Name tert-butyl N-(3-bromocyclobutyl)carbamatePubChem[6]
Molecular Formula C₉H₁₆BrNO₂PubChem[6]
Molecular Weight 250.13 g/mol PubChem[6]
Appearance Off-white to white solidFisher Scientific[7]
Melting Point 105 - 109 °CFisher Scientific[8]
CAS Number 1936399-47-1BLD Pharm[9]
Safety & Handling Precautions

Tert-butyl N-(3-bromocyclobutyl)carbamate must be handled with appropriate care in a laboratory setting. It is classified as an irritant and requires specific safety measures.

GHS Hazard Statements: [6]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Practices:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields (or goggles), and a lab coat.[11]

  • Storage: Store in a cool, dry place in a tightly sealed container. Some suppliers recommend storage in a freezer.[10]

  • First Aid: In case of contact, wash skin immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[10]

Synthesis Protocol: Boc-Protection of 3-Bromocyclobutanamine

The synthesis of tert-butyl N-(3-bromocyclobutyl)carbamate is typically achieved through the reaction of 3-bromocyclobutanamine (or its salt form) with di-tert-butyl dicarbonate (Boc₂O). This reaction selectively protects the primary amine.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Combine 3-bromocyclobutanamine and solvent in flask cool Cool reaction mixture to 0°C prep_reagents->cool add_base Add triethylamine (base) cool->add_base add_boc Add Boc₂O solution dropwise add_base->add_boc react Stir at room temperature (12-18 hours) add_boc->react quench Quench with water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer (brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate crystallize Recrystallize from Hexane/Ethyl Acetate concentrate->crystallize final_product tert-butyl N-(3-bromocyclobutyl)carbamate crystallize->final_product Yields final product

Caption: Workflow for the synthesis of tert-butyl N-(3-bromocyclobutyl)carbamate.

Step-by-Step Methodology

Materials:

  • 3-Bromocyclobutanamine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or similar non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add 3-bromocyclobutanamine hydrochloride (1.0 eq) and suspend it in anhydrous dichloromethane (DCM).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Base Addition: Slowly add triethylamine (2.2 eq) to the stirred suspension. The triethylamine serves to both neutralize the hydrochloride salt and the acid produced during the reaction.

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield tert-butyl N-(3-bromocyclobutyl)carbamate as a white solid.

Mechanistic Rationale and Scientific Insights

The effectiveness of the Boc protection hinges on the electrophilicity of the carbonyl carbons in di-tert-butyl dicarbonate and the nucleophilicity of the primary amine.

Causality Behind Experimental Choices:

  • Choice of Base: A non-nucleophilic base like triethylamine is crucial. It is strong enough to deprotonate the ammonium salt to the free amine, which is the active nucleophile, but it does not compete with the amine in attacking the Boc₂O.

  • Solvent: Dichloromethane is an excellent choice as it is relatively non-polar and aprotic, effectively solvating the reactants without interfering with the reaction mechanism.

  • Temperature Control: The reaction is initially cooled to 0 °C to control the exothermicity of the acid-base neutralization and the subsequent acylation reaction. Adding the Boc₂O solution dropwise prevents a rapid temperature increase that could lead to side reactions.

  • Purification Strategy: The product often has good crystallinity and is significantly less polar than the starting amine salt, making recrystallization an effective and scalable purification method.

Application as a Pharmaceutical Intermediate: A Synthetic Logic

The true value of tert-butyl N-(3-bromocyclobutyl)carbamate lies in its ability to serve as a linchpin in multi-step syntheses. The bromine and the protected amine represent two orthogonal reactive handles.

Logical Flow of Synthetic Utility:

G cluster_path1 Path A: Nucleophilic Substitution cluster_path2 Path B: Deprotection start tert-butyl N-(3-bromocyclobutyl)carbamate sub Reaction with Nucleophile (Nu-H) start->sub deprotect Acidic Conditions (e.g., TFA, HCl) start->deprotect prod1 Boc-Protected Cyclobutyl-Nu Adduct sub->prod1 Forms C-Nu bond final_deprotect Final Amine prod1->final_deprotect Acidic Deprotection prod2 3-Bromocyclobutanamine deprotect->prod2 Reveals primary amine final_coupling Final Amide prod2->final_coupling Coupling with R-COOH

Caption: Orthogonal reaction pathways for the intermediate.

Protocol: Nucleophilic Substitution with a Phenolic Nucleophile

This protocol demonstrates the use of the bromo-group as a leaving group.

  • Setup: To a solution of tert-butyl N-(3-bromocyclobutyl)carbamate (1.0 eq) in a polar aprotic solvent like Dimethylformamide (DMF), add a phenolic nucleophile (e.g., 4-cyanophenol, 1.1 eq).

  • Base Addition: Add a non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.

  • Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting ether-linked product by column chromatography on silica gel.

The Boc-protected amine on the resulting product can then be deprotected under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal a primary amine, which is then available for subsequent reactions such as amide bond formation or reductive amination.

Quality Control & Characterization

Confirming the identity and purity of the synthesized intermediate is a critical step. Standard analytical techniques are employed for this purpose.

Table 2: Expected Analytical Data

TechniqueExpected Results
¹H NMR Signals corresponding to: tert-butyl protons (singlet, ~1.4 ppm, 9H), cyclobutyl ring protons (multiplets, ~2.0-3.0 ppm), CH-Br proton (multiplet, ~4.0-4.5 ppm), CH-N proton (multiplet, ~3.8-4.2 ppm), and NH proton (broad singlet, ~4.5-5.5 ppm).
¹³C NMR Signals for: tert-butyl methyl carbons (~28 ppm), tert-butyl quaternary carbon (~80 ppm), cyclobutyl carbons, C-Br carbon (~40-50 ppm), C-N carbon, and the carbamate carbonyl carbon (~155 ppm).
Mass Spec (MS) Expected molecular ion peaks corresponding to [M+H]⁺ or [M+Na]⁺. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) should be observable.
HPLC A single major peak indicating high purity (typically >98%) under standard chromatographic conditions.

References

  • PubChem, National Center for Biotechnology Information. rac-tert-butyl N-((1r,3r)-3-bromocyclobutyl)carbamate. [Link]

  • Al-Masoudi, N. A., et al. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Link]

  • Fisher Scientific. tert-Butyl carbamate SAFETY DATA SHEET. [Link]

  • National Institute of Standards and Technology. tert-Butyl carbamate - NIST WebBook. [Link]

  • PubChem, National Center for Biotechnology Information. tert-Butyl 3-bromobenzylcarbamate. [Link]

  • apicule. tert-Butyl N-(2-bromoethyl)carbamate (CAS No: 39684-80-5) API Intermediate Manufacturers. [Link]

  • PubChem, National Center for Biotechnology Information. tert-butyl N-(3-bromopropyl)carbamate. [Link]

  • Soldo, B., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

  • National Institute of Standards and Technology. tert-Butyl carbamate - NIST WebBook. [Link]

  • Oakwood Chemical. tert-Butyl N-(3-bromophenyl)carbamate. [Link]

  • Google Patents. Process for the production of tert-butyl N-(2-bromoethyl)
  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • Hopax Fine Chemicals. (2026, January 19). The Role of tert-Butyl N-[3-(aminomethyl)phenyl]carbamate in Advanced Organic Synthesis. [Link]

  • MDPI. (2009, March 23). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. [Link]

  • Beilstein Journal of Organic Chemistry. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]

  • Pharmaceutical Technology. (2025, March 11). Advancing API Synthesis. [Link]

Sources

Application Note: Tert-butyl N-(3-bromocyclobutyl)carbamate in Medicinal Chemistry

[1]

Introduction: The Strategic Value of the Cyclobutyl Motif

In modern drug discovery, tert-butyl N-(3-bromocyclobutyl)carbamate (CAS: 885268-87-9 for cis/trans mixture; specific isomers available) acts as a critical "puckered" bioisostere.[1] Unlike planar phenyl rings or flexible alkyl chains, the cyclobutane ring offers a unique 3D geometry that can:

  • Restrict Conformation: Locking pharmacophores into a bioactive conformation, thereby reducing the entropic penalty of binding.

  • Improve Metabolic Stability: The ring structure is generally more resistant to oxidative metabolism (CYP450) than linear alkyl chains.

  • Modulate Lipophilicity (LogD): Replacing a phenyl ring with a cyclobutyl moiety often lowers lipophilicity and improves solubility while maintaining appropriate steric bulk.[1]

This guide details the handling, reactivity, and synthetic protocols for utilizing this building block to introduce the 3-aminocyclobutyl motif into drug candidates.

Chemical Properties & Stereochemistry

The reagent typically exists as either a pure isomer (cis or trans) or a mixture. Understanding the stereochemical relationship between the carbamate (–NHBoc) and the bromide (–Br) is vital for predicting reaction outcomes.

PropertyDescription
Appearance White to off-white solid or viscous oil (depending on purity/isomer).[1]
Molecular Weight 250.13 g/mol
Stereochemistry Cis-isomer: Br and NHBoc on the same face.[1] Trans-isomer: Br and NHBoc on opposite faces.[1]
Stability Stable at room temperature.[1] Store at 2–8°C. Warning: Alkyl bromides are potential alkylating agents; handle with gloves in a fume hood.[1]
Reactivity Profile The C–Br bond is a secondary alkyl halide. It is prone to SN2 substitution (with inversion) and Cross-Electrophile Coupling (XEC) via radical mechanisms (scrambling stereochemistry).[1]
Stereochemical Implications[2][3][4]
  • SN2 Reactions: Proceed with Walden inversion .

    • cis-Bromide

      
      trans-Nucleophile product.[1]
      
    • trans-Bromide

      
      cis-Nucleophile product.[1]
      
  • Radical Cross-Coupling (Ni/Fe catalyzed): Often proceeds via a radical intermediate, leading to a loss of stereochemical information (racemization or diastereomeric mixtures) unless specific stereoconvergent ligands are used.

Synthetic Utility & Workflows

The following diagram illustrates the primary synthetic pathways for this building block.

GStartTert-butyl N-(3-bromocyclobutyl)carbamate(Boc-Protected)PathAPath A: Nucleophilic Substitution (SN2)(Heteroatom Introduction)Start->PathA  Nucleophiles (N3-, RS-, RO-)  PathBPath B: Ni-Catalyzed Cross-Coupling(C-C Bond Formation)Start->PathB  Ar-Br, Ni cat., Mn/Zn  PathCPath C: Boc-Deprotection(Amine Release)Start->PathC  TFA or HCl  ProdA3-Substituted Cyclobutylamine(Inverted Stereochemistry)PathA->ProdAProdB3-Aryl/Alkyl Cyclobutylamine(Diastereomeric Mixture)PathB->ProdBProdC3-Bromocyclobutanamine saltPathC->ProdC

Figure 1: Primary synthetic divergence points.[1] Path A favors heteroatom functionalization with stereocontrol.[1] Path B enables carbon framework extension.

Detailed Experimental Protocols

Protocol A: Nucleophilic Substitution (SN2) with Azide

Objective: To introduce a nitrogen surrogate (azide) with stereochemical inversion.[1] This is superior to direct amination, which often leads to elimination (E2) side products on cyclobutyl rings.

Reagents:

  • cis-Tert-butyl N-(3-bromocyclobutyl)carbamate (1.0 equiv)[1]

  • Sodium Azide (NaN

    
    ) (1.5 equiv)[1]
    
  • DMF (anhydrous, 0.2 M concentration)

  • Heating block set to 60°C

Step-by-Step:

  • Dissolution: In a dry vial equipped with a stir bar, dissolve the bromocyclobutyl carbamate (e.g., 250 mg, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Addition: Add solid NaN

    
     (97.5 mg, 1.5 mmol) in one portion.
    
    • Note: NaN

      
       is toxic and shock-sensitive; use plastic spatulas and avoid metal contact.[1]
      
  • Reaction: Seal the vial and heat to 60°C for 4–12 hours. Monitor by LCMS (look for mass of azide product: M+H = M_bromide - 79 + 42).[1]

    • Critical Check: Cyclobutyl bromides are sluggish.[1] If conversion is low, increase temp to 80°C, but watch for elimination (formation of cyclobutene byproduct).

  • Workup: Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMF.

  • Drying: Dry organic layer over Na

    
    SO
    
    
    , filter, and concentrate.
  • Outcome: The product is the trans-azide (if starting from cis).[1] This can be reduced to the amine via Staudinger reduction (PPh

    
    /H
    
    
    O) or hydrogenation.
Protocol B: Nickel-Catalyzed Cross-Electrophile Coupling (XEC)

Objective: To couple the cyclobutyl ring to an aryl halide (Ar-Br or Ar-I), creating a C(sp


12

Mechanism: Radical-based oxidative addition.[1] Stereochemistry at the cyclobutyl carbon is usually scrambled (approx 1:1 cis/trans) unless specific chiral ligands are used.

Reagents:

  • Tert-butyl N-(3-bromocyclobutyl)carbamate (1.0 equiv)[1]

  • Aryl Bromide (Ar-Br) (1.0 equiv)[1]

  • Catalyst: NiCl

    
    [1]·glyme (10 mol%)[1]
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)[1]

  • Reductant: Manganese powder (Mn

    
    ) (3.0 equiv) or Zinc dust.[1]
    
  • Solvent: DMA (N,N-Dimethylacetamide) or DMPU (anhydrous, degassed).[1]

Step-by-Step:

  • Glovebox/Schlenk Setup: This reaction is sensitive to oxygen.[1]

  • Catalyst Pre-complexation: In a vial, mix NiCl

    
    ·glyme and dtbbpy in DMA.[1] Stir until the solution turns green/blue (approx 15 mins).
    
  • Substrate Addition: Add the Aryl Bromide (1.0 mmol), the Cyclobutyl Bromide (1.2 mmol, slight excess), and Mn powder (3.0 mmol).

  • Additives: Add NaI (0.5 equiv) if using Aryl Bromides (accelerates the reaction via Finkelstein-like activation).[1]

  • Reaction: Stir vigorously at 60–80°C for 16 hours.

  • Quench: Cool to RT. Dilute with EtOAc and add 1M HCl (to dissolve excess Mn/Zn).

  • Purification: Filter through a celite pad. Wash the filtrate with brine. Purify via flash chromatography.

    • Note: Separation of cis and trans isomers of the coupled product is usually required at this stage using Silica or C18 prep-HPLC.

Protocol C: Boc-Deprotection

Objective: Removal of the Boc group to reveal the primary amine.

Reagents:

  • 4M HCl in Dioxane OR Trifluoroacetic acid (TFA)/DCM (1:1).[1]

Step-by-Step:

  • Dissolve: Dissolve the substrate in DCM (0.1 M).

  • Acidify: Add TFA (equal volume to DCM) or 4M HCl/Dioxane (5 equiv).

  • Monitor: Stir at RT for 1–2 hours. CO

    
     gas evolution will occur.[1]
    
  • Workup:

    • For HCl: Concentrate to dryness.[1] The product is the hydrochloride salt (solid).

    • For TFA: Concentrate. Azeotrope with toluene/heptane to remove excess TFA.[1]

    • Free Basing: If the free amine is needed, dissolve in MeOH and pass through a SCX-2 (cation exchange) cartridge, eluting with 2M NH

      
      /MeOH.
      

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Elimination (Olefin formation) Basic conditions in SN2 reaction.[1]Switch to less basic nucleophiles (e.g., Azide, Thiol). Avoid strong bases like NaH or KOtBu.[1] Use non-basic polar solvents (DMF, DMSO).
Low Yield in Ni-Coupling Catalyst poisoning or moisture.[1]Ensure reagents are dry.[1] Use fresh Mn/Zn powder (activate with dilute HCl wash if old).[1] Degas solvents thoroughly.[1]
Incomplete Deprotection Boc group is sterically hindered?Unlikely for this substrate.[1] Ensure acid is fresh. If using HCl/Dioxane, ensure no water is present to prevent hydrolysis of other groups.
Stereochemical Scrambling Radical mechanism (Ni-coupling).[1]This is inherent to standard Ni-XEC.[1] Accept the mixture and separate isomers by HPLC, or explore stereoconvergent ligands (advanced).

References

  • Nickel-Catalyzed Cross-Coupling Mechanisms: Everson, D. A.; Jones, B. A.; Weix, D. J.[2] "Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides." J. Am. Chem. Soc.[1][2][3]2012 , 134, 6146–6159.[2] Link[1]

  • Bioisosteres in Drug Design: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." J. Med.[1] Chem.2011 , 54, 2529–2591. Link[1]

  • Cyclobutane Synthesis & Reactivity: Wotal, A. C.; Weix, D. J.[2] "Synthesis of Functionalized Cyclobutanes via Nickel-Catalyzed Cross-Coupling." Org.[1][4][2][5][6] Lett.2012 , 14, 1363–1365.[2] Link[1]

  • Boc-Deprotection Standards: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

Technical Guide: Alkylation Workflows for Tert-butyl N-(3-bromocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Tert-butyl N-(3-bromocyclobutyl)carbamate (CAS: 1936399-47-1) is a high-value building block in medicinal chemistry, primarily used to introduce the 3-aminocyclobutyl motif. This scaffold acts as a bioisostere for phenyl rings, piperazines, or flexible alkyl chains, offering improved metabolic stability (


 character) and defined vectors for substituent exit.

This guide addresses the two primary "alkylation" modes relevant to this molecule:

  • Nucleophilic Substitution (

    
    ):  Using the bromide as an electrophile to alkylate heteroatomic nucleophiles (amines, thiols).
    
  • Metal-Catalyzed Cross-Coupling: Utilizing the bromide in Nickel-catalyzed reductive couplings to form

    
     bonds.[1]
    
Core Challenges
  • Ring Strain: The cyclobutane ring (~26 kcal/mol strain) creates a puckered conformation that can sterically impede backside attack (

    
    ).
    
  • Stereochemistry: The starting material often exists as a mixture of cis and trans diastereomers. The reaction pathway chosen dictates whether stereochemistry is inverted (

    
    ) or scrambled/converged (Radical/Ni).
    

Reaction Pathways & Decision Logic

The following decision tree illustrates the selection of reaction conditions based on the desired product and available nucleophile.

ReactionPathways Start Tert-butyl N-(3-bromocyclobutyl)carbamate (Electrophile) Decision Target Bond? Start->Decision Path_SN2 Heteroatom (C-N, C-S, C-O) Path: Classical SN2 Decision->Path_SN2 Heteroatom Nu Path_Ni Carbon (C-C) Path: Ni-Catalyzed Coupling Decision->Path_Ni Aryl/Alkyl Halide Prod_SN2 Inverted Stereochemistry (Stereospecific) Path_SN2->Prod_SN2 Backside Attack Prod_Ni Stereoconvergent/Mix (Radical Intermediate) Path_Ni->Prod_Ni SET / Radical Rebound

Figure 1: Strategic workflow for selecting reaction conditions. The choice of pathway fundamentally alters the stereochemical outcome.

Protocol A: Classical Nucleophilic Substitution ( )

Application: Alkylation of amines (to form diamines) or thiols. Mechanism: Concerted bimolecular substitution with inversion of configuration .

Mechanistic Insight

Cyclobutyl bromides are sluggish


 substrates compared to acyclic secondary bromides due to the steric penalty of the ring puckering in the transition state. High temperatures and polar aprotic solvents are required.
Detailed Protocol: Amination

Reagents:

  • Substrate: Tert-butyl N-(3-bromocyclobutyl)carbamate (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (3.0 - 5.0 equiv)

  • Solvent: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Additive: Sodium Iodide (NaI) (0.1 equiv) - Finkelstein catalyst to generate more reactive iodide in situ.

Step-by-Step:

  • Dissolution: Dissolve 1.0 equiv of the bromide in anhydrous ACN (0.2 M concentration).

  • Addition: Add 3.0–5.0 equiv of the amine.

    • Note: Excess amine acts as the base to scavenge HBr. If the amine is precious, use 1.1 equiv amine + 2.0 equiv DIPEA or

      
      .
      
  • Catalysis: Add 10 mol% NaI.

  • Reaction: Heat the sealed reaction vessel to 80–95°C for 12–24 hours.

    • Monitoring: Monitor by LCMS.[2] The bromide is UV-weak; look for the disappearance of the starting material mass or appearance of the product mass.

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc and wash with saturated

      
       (to remove salts) and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH gradient).

Stereochemical Note: If you start with pure cis-bromide, expect the trans-amine product (and vice versa).

Protocol B: Nickel-Catalyzed Cross-Coupling (Reductive)

Application: Formation of


 bonds (e.g., attaching the cyclobutyl ring to a pyridine or phenyl group).
Mechanism:  Radical-chain mechanism involving Single Electron Transfer (SET). This pathway involves a planar radical intermediate, leading to stereoconvergence  (loss of original stereochemistry).
Mechanistic Insight

Standard Pd-catalyzed couplings (Suzuki/Negishi) often fail with secondary alkyl halides due to slow oxidative addition and rapid


-hydride elimination. Nickel catalysts, often employed with bipyridine ligands, suppress 

-elimination and facilitate radical generation.
Detailed Protocol: Reductive Arylation

Reagents:

  • Electrophile 1: Tert-butyl N-(3-bromocyclobutyl)carbamate (1.0 equiv)

  • Electrophile 2: Aryl Bromide/Iodide (1.0 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbb-bpy) (15 mol%)

  • Reductant: Manganese powder (

    
    ) (3.0 equiv) or Zinc dust (
    
    
    
    )
  • Solvent: DMA (N,N-Dimethylacetamide) or DMF (anhydrous, degassed)

Step-by-Step:

  • Catalyst Pre-complexation: In a glovebox or under Argon, mix

    
     and dtbb-bpy in DMA. Stir for 10-15 mins until the solution turns green/blue.
    
  • Assembly: Add the cyclobutyl bromide (1.0 equiv), Aryl halide (1.0 equiv), and

    
     powder (3.0 equiv) to the vial.
    
  • Activation: Add TMSCl (chlorotrimethylsilane) (0.1 equiv) or TFA (trace) to activate the Mn surface.

  • Reaction: Seal and stir vigorously at 60°C for 16 hours.

    • Critical: Vigorous stirring is essential for heterogeneous reductants (Mn/Zn).

  • Workup:

    • Filter through a pad of Celite (eluting with EtOAc) to remove metal fines.

    • Wash filtrate with 1M HCl (if product is acid stable) or EDTA solution to remove Nickel residues.

  • Purification: Reverse-phase HPLC is often preferred to separate the product from de-halogenated byproducts.

Comparative Data: Reaction Modes

FeatureClassical

Ni-Catalyzed Cross-Coupling
Bond Formed C-N, C-O, C-SC-C (Aryl/Alkyl)
Dominant Mechanism Concerted DisplacementRadical (SET)
Stereochemistry Inversion (Stereospecific)Convergent (Thermodynamic mix)
Key Limitation Steric hindrance (slow kinetics)

-Hydride elimination (requires specific ligand)
Preferred Solvent ACN, DMFDMA, DMF, DMI

Stereochemical Considerations

The Cis/Trans Problem

Commercial sources of tert-butyl N-(3-bromocyclobutyl)carbamate are often supplied as:

  • Mixture of Diastereomers: Typically 3:1 or 1:1 ratio.

  • Pure Isomers: More expensive, but necessary for

    
     routes where product geometry is critical.
    
Impact on Drug Design
  • Vector: The cis and trans isomers present the amine and the new substituent at different vectors (approx. 120° vs 180°).

  • Recommendation: For early-stage screening (SAR), use the Ni-catalyzed route with the diastereomeric mixture. The radical mechanism will likely converge to the thermodynamic product ratio (often favoring trans for 1,3-disubstituted cyclobutanes to minimize steric clash), regardless of the starting ratio.

References

  • Synthesis and Reactivity of 3-Substituted Cyclobutanes Source:Chemical Science, "Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade."

  • Nickel-Catalyzed Cross-Coupling Mechanisms Source:The Doyle Group (UCLA), "Ni Cross-Coupling: Unconventional Electrophiles and Radical Pathways."

  • Nucleophilic Substitution on Cyclobutyl Rings Source:Organic Chemistry Portal, "Nucleophilic Substitution

    
     Characteristics and Steric Hindrance."
    
    
  • General Protocol for Boc-Amine Alkylation Source:BenchChem, "The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block."[3] (Analogous chemistry for protected amine alkylation).

Sources

Technical Guide: Cross-Coupling Strategies for Tert-butyl N-(3-bromocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl N-(3-bromocyclobutyl)carbamate is a critical building block for installing the 3-aminocyclobutane motif, a high-value bioisostere for phenyl, piperazine, and morpholine rings in modern drug discovery. This scaffold offers unique conformational restriction and defined vectors for substituent exit, often improving metabolic stability and potency.

However, the secondary alkyl bromide handle presents two significant synthetic challenges:

  • 
    -Hydride Elimination:  The propensity to form cyclobutene byproducts competes with oxidative addition.
    
  • Stereochemical Control: Managing the cis/trans ratio (relative to the carbamate) is critical, as radical pathways often lead to thermodynamic mixtures while polar pathways may offer retention or inversion.

This guide details two field-proven protocols: Nickel-Catalyzed Reductive Cross-Coupling (XEC) for broad scope under mild conditions, and Palladium-Catalyzed Suzuki-Miyaura Coupling for scalable, stereospecific applications.

Mechanistic Pathways & Stereochemistry[1]

Understanding the active species is prerequisite to success. The cyclobutyl bromide can engage in either radical (single-electron) or polar (two-electron) manifolds.

Diagram 1: Reaction Manifolds and Stereochemical Outcomes

G Start 3-Bromocyclobutyl Carbamate Radical Cyclobutyl Radical (C•) Start->Radical SET (Ni/Photo) Zinc Cyclobutyl Zinc Reagent Start->Zinc Zn Insertion (LiCl mediated) Elim Cyclobutene (Byproduct) Start->Elim β-Hydride Elimination (High Temp/Strong Base) Ni_Cycle Ni(I)/Ni(III) Catalytic Cycle Radical->Ni_Cycle Prod_Mix Product (Cis/Trans Mixture) Ni_Cycle->Prod_Mix Radical Recombination Pd_Cycle Pd(0)/Pd(II) Catalytic Cycle Zinc->Pd_Cycle Transmetallation Prod_Ret Product (Stereoretention*) Pd_Cycle->Prod_Ret

Caption: Divergent reaction pathways. Radical methods (top) typically scramble stereochemistry to the thermodynamic ratio (often ~3:1 cis:trans), while polar zinc insertion (bottom) can preserve stereochemistry.

Protocol A: Nickel-Catalyzed Reductive Cross-Coupling (XEC)

Best For: Discovery chemistry, parallel synthesis, and coupling with complex aryl bromides/iodides. Mechanism: Ni(0)/Ni(II) cycle driven by a metallic reductant (Zn or Mn). This method avoids the preparation of unstable organometallic reagents.[1]

Reagents & Equipment[2][3][4]
  • Substrate: Tert-butyl N-(3-bromocyclobutyl)carbamate (1.0 equiv)

  • Coupling Partner: Aryl Bromide or Heteroaryl Bromide (1.0 - 1.2 equiv)

  • Catalyst: NiCl₂·glyme (10 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15-20 mol%)

  • Reductant: Zn dust (2.0 equiv, activated)

  • Solvent: DMA (Anhydrous, degassed)

  • Additive: NaI (0.5 equiv) - Crucial for stabilizing the catalytic cycle.

Step-by-Step Methodology
  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under argon flow, charge a reaction vial with NiCl₂·glyme (10 mol%) and dtbbpy (20 mol%).

  • Solvent Addition: Add DMA (0.1 M concentration relative to substrate). Stir for 10-15 minutes until the complex forms (typically a green/blue solution).

  • Substrate Addition: Add the Aryl Bromide (1.0 equiv), Tert-butyl N-(3-bromocyclobutyl)carbamate (1.2 equiv), Zn dust (2.0 equiv), and NaI (0.5 equiv).

  • Reaction: Seal the vial with a Teflon-lined cap. Remove from glovebox (if applicable). Stir vigorously at 60°C for 12–16 hours.

    • Note: Vigorous stirring is essential to keep the heterogeneous Zn dust suspended.

  • Workup: Cool to room temperature. Dilute with EtOAc and quench with saturated NH₄Cl solution. Filter through a pad of Celite to remove zinc residues.

  • Purification: The product is usually a mixture of cis and trans isomers. Flash chromatography (SiO₂) is required.[2]

Critical Insight: The addition of NaI facilitates the formation of a transient alkyl iodide species, which undergoes oxidative addition to Ni(0) faster than the bromide, suppressing


-elimination [1].

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Best For: Scale-up, stereochemical retention (if starting with pre-formed zincate), and cases where the aryl boronic acid is readily available. Challenge: Direct Suzuki coupling of secondary alkyl halides is difficult. We utilize a Modified Fu Protocol [2] optimized for sterically demanding alkyl electrophiles.

Reagents & Equipment[2][3][4]
  • Substrate: Tert-butyl N-(3-bromocyclobutyl)carbamate (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid / Pinacol Ester (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PCy₃ (Tricyclohexylphosphine) (10 mol%) OR CataCXium® A (highly recommended for alkyl halides).

  • Base: K₃PO₄ (3.0 equiv, anhydrous)

  • Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Methodology
  • Catalyst Pre-formation: In a vial, mix Pd(OAc)₂ and PCy₃ in Toluene under Argon for 15 minutes. The solution should turn orange/brown.

  • Reaction Assembly: Add the boronic acid, the cyclobutyl bromide, and finely ground K₃PO₄.

  • Degassing: Add water (degassed). Sparge the biphasic mixture with Argon for 5 minutes.

  • Heating: Heat to 90-100°C for 18 hours.

    • Caution: High temperature increases the risk of elimination. If elimination is observed (check LCMS for cyclobutene mass), switch to Pd-PEPPSI-IPr catalyst at 60°C.

  • Workup: Standard aqueous/organic extraction.

Data & Troubleshooting

Optimization Table: Common Failure Modes
ObservationDiagnosisCorrective Action
Low Conversion (<10%) Catalyst poisoning or poor initiation.Ensure Zn is activated (wash with HCl/Ether). Switch to Ni(COD)₂ if available.
Major Product: Cyclobutene

-Hydride Elimination dominates.
Lower temperature to 40°C. Increase ligand loading. Switch from Suzuki to Ni-Reductive coupling.
Protodehalogenation (R-H) Water in solvent (Proton source).Use strictly anhydrous DMA/NMP. Dry molecular sieves in solvent.
Homocoupling (Ar-Ar) Oxidative addition of Ar-Br is too fast.Add Ar-Br slowly (syringe pump) or use Ar-I to match rates.
Diagram 2: Experimental Workflow (Ni-XEC)

Workflow Step1 1. Catalyst Activation NiCl2 + Ligand + DMA (Green Solution) Step2 2. Reagent Charge Add Ar-Br, Cy-Br, Zn, NaI Step1->Step2 Step3 3. Reaction 60°C, 12h, Vigorous Stir Step2->Step3 Step4 4. Quench & Filter NH4Cl(aq) / Celite Step3->Step4 Decision Check LCMS Step3->Decision Decision->Step4 Complete Rework Add more Zn/Cat Decision->Rework Incomplete

Caption: Standard workflow for Nickel-catalyzed reductive cross-coupling.

References

  • Weix, D. J. "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Csp3 Halides." Acc. Chem. Res.2015 , 48, 1767–1775. Link

  • Netherton, M. R.; Fu, G. C. "Nickel-Catalyzed Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides."[3] J. Am. Chem. Soc.[4][3][5]2001 , 123, 10099–10100.[4][3] Link

  • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angew.[2][3][6] Chem. Int. Ed.2004 , 43, 3333–3336. Link

  • Zuo, Z.; et al. "Merging Photoredox with Nickel Catalysis: Coupling of α-Carboxyl sp3-Carbons with Aryl Halides." Science2014 , 345, 437-440. Link

Sources

Application Note: Nucleophilic Substitution Strategies for tert-Butyl N-(3-bromocyclobutyl)carbamate

[1]

Executive Summary

The cyclobutane ring is a privileged scaffold in modern drug discovery, valued for its ability to restrict conformational freedom and improve metabolic stability compared to flexible alkyl chains. Specifically, tert-butyl N-(3-bromocyclobutyl)carbamate serves as a critical intermediate for synthesizing 1,3-disubstituted cyclobutanes found in JAK inhibitors (e.g., Abrocitinib analogs) and various covalent modifiers.[1]

However, nucleophilic substitution (

1


This Application Note provides a validated framework for performing nucleophilic substitutions on this scaffold, with a specific focus on stereocontrol (Walden inversion) and side-reaction management.

Mechanistic Insight & Stereochemistry[1][2]

The Conformational Challenge

Cyclobutane is not planar; it exists in a "puckered" or "butterfly" conformation to relieve torsional strain. This geometry impacts the trajectory of the incoming nucleophile. For an



2
Stereochemical Inversion (Walden Inversion)

The defining feature of this transformation is the inversion of configuration.[3][2][4]

  • Starting Material: If you begin with cis -3-bromocyclobutyl carbamate (Br and NHBoc on the same side), the product will be trans .

  • Starting Material: If you begin with trans , the product will be cis .[5]

Note: Commercial sources of this bromide are often supplied as mixtures (e.g., 10:1 cis/trans). Knowledge of your starting isomeric ratio is prerequisite to predicting product distribution.

The "Elimination Trap"

The secondary halide on a strained ring is prone to

  • Basicity of Nucleophile: Strong bases (

    
    , 
    
    
    , simple amines) favor elimination.[1]
  • Temperature: High heat favors entropy-driven elimination.[1]

  • Sterics: The ring puckering can make the backside attack sterically demanding, slowing

    
     and allowing 
    
    
    to dominate.
Visualization: Reaction Pathway & Stereochemistry[3][4][6]

SN2_Mechanismcluster_legendKey FactorsStartStart: cis-Bromide(Leaving Group Axial/Equatorial)TSTransition State(Planar-like, High Energy)Start->TS+ Nucleophile (Nu-)HeatSideProdSide Product: Cyclobutene(Elimination via E2)Start->SideProdE2 Path(Hard Base/High T)ProductProduct: trans-Substitution(Inversion of Config)TS->ProductSN2 Path(Soft Nucleophile)LegendFavors SN2: Polar Aprotic Solvent, Soft Nu (N3, S)Favors E2: Strong Base, High Temp

Figure 1: Mechanistic bifurcation between substitution and elimination.[1][6] Success depends on favoring the green path over the red path.

Critical Parameters for Optimization

ParameterRecommendationRationale
Solvent DMF, DMSO, or NMP Polar aprotic solvents solvate the cation (e.g.,

), leaving the anion "naked" and more nucleophilic.[1]
Nucleophile Azide (

), Thiolate (

)
"Soft" nucleophiles with high nucleophilicity but low basicity minimize elimination.[1]
Temperature 50°C – 80°C Activation energy for cyclobutyl

is higher than acyclic. Room temp is often too slow; >90°C risks decomposition.
Concentration 0.2 M – 0.5 M Higher concentrations favor bimolecular (

) kinetics over unimolecular processes.[1]
Additives TBAI (Catalytic) Tetrabutylammonium iodide can catalyze the reaction via the Finkelstein mechanism (Br

I

Nu).

Validated Experimental Protocols

Protocol A: Synthesis of trans-3-Amino Analog via Azidation

This is the "Gold Standard" method for introducing a nitrogen atom. Direct reaction with amines is often low-yielding; the azide route is robust.

Objective: Convert cis-3-bromo-N-Boc-cyclobutylamine to trans-3-azido-N-Boc-cyclobutylamine.

Materials:

  • Substrate: tert-butyl N-(3-bromocyclobutyl)carbamate (1.0 eq)[1]

  • Reagent: Sodium Azide (

    
    ) (1.5 – 2.0 eq)[1]
    
  • Solvent: Anhydrous DMF (5 mL per mmol substrate)

  • Workup: Ethyl Acetate (EtOAc),

    
    , Brine, 
    
    
    .[1]

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the bromide substrate (1.0 eq) in anhydrous DMF under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add Sodium Azide (1.5 eq) in a single portion. Caution: Azides are toxic and shock-sensitive.[1] Use plastic spatulas.

  • Reaction: Heat the mixture to 60°C in an oil bath.

  • Monitoring: Monitor by TLC (stain with Ninhydrin or PMA) or LC-MS. The bromide starting material is usually M+H-Boc (loss of 100) or M+Na. Look for the disappearance of the bromide peak. Reaction time is typically 4–16 hours .

  • Workup:

    • Cool to room temperature.[7]

    • Dilute slowly with excess water (5x reaction volume) to dissolve salts.[1]

    • Extract with EtOAc (3x).[1]

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.[1]

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). Azides are often less polar than the starting bromide.

Post-Processing: The resulting azide can be reduced to the amine using Staudinger conditions (


Protocol B: Thio-displacement (Synthesis of Thioethers)

Ideal for creating covalent inhibitors or linkers.[1]

Materials:

  • Substrate: 1.0 eq

  • Nucleophile: Thiol (R-SH) (1.2 eq)[1]

  • Base: Cesium Carbonate (

    
    ) (1.5 eq)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Step-by-Step Procedure:

  • Pre-complexation: Dissolve the Thiol and Base in the solvent and stir for 15 min at RT to generate the thiolate anion.

  • Addition: Add the bromide substrate (dissolved in minimal solvent) to the mixture.

  • Reaction: Heat to 50-60°C . Thiols are better nucleophiles than azides and may react at lower temperatures.

  • Workup: Standard aqueous extraction.

  • Note: Disulfides are a common byproduct if the reaction is exposed to air. Degas solvents thoroughly.

Troubleshooting & Decision Logic

Common failure modes include "No Reaction" (recovered SM) or "Elimination" (olefin formation).[1] Use the decision tree below to navigate these issues.

Optimization_LogicCheckAnalyze Crude LCMS/NMRResult1Major: Starting MaterialCheck->Result1Result2Major: Cyclobutene (Elimination)Check->Result2Result3Major: Product (Success)Check->Result3Action1Increase Temp (+10°C)OR Add TBAI (0.1 eq)OR Switch Solvent (DMF -> DMSO)Result1->Action1Action2Lower TempSwitch to Less Basic Nu (N3, S-)Avoid Amine BasesResult2->Action2

Figure 2: Troubleshooting logic for optimizing yield.

Why Direct Amine Displacement Fails

Attempting to react the bromide directly with a primary amine (e.g.,

  • Alternative: If you must use an amine nucleophile, use aniline derivatives (less basic) or add NaI (Finkelstein conditions) to convert the bromide to the more reactive iodide in situ, allowing the reaction to proceed at a lower temperature where elimination is less favorable.

References

  • Mechanism of

    
     on Cyclobutanes: 
    
    • Siegfried Hünig et al. "Nucleophilic Substitution on Cyclobutane Derivatives." Chem. Ber. (General mechanistic grounding on ring strain effects).[1]

    • Master Organic Chemistry. "The

      
       Reaction Mechanism." Link
      
  • Azidation Protocols

    • Organic Chemistry Portal. "Synthesis of Azides."[8] (General protocols for alkyl halide to azide conversion). Link

  • Cyclobutane in Drug Design

    • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." J. Med. Chem. (Discusses conformational restriction of cyclobutanes). Link[1]

  • Stereochemical Verification

    • PubChem Compound Summary.[1] "tert-Butyl N-(3-bromocyclobutyl)carbamate."[1] (Physical property data for verification). Link

Disclaimer: This guide is for research purposes only. All reactions involving azides and pressurized heating must be conducted in a fume hood with appropriate PPE and blast shielding.

Application Notes and Protocols for Library Synthesis using tert-Butyl N-(3-bromocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Cyclobutane Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is unceasing. Among the scaffolds that have garnered significant interest, the cyclobutane motif has emerged as a powerful tool for the design of new therapeutics.[1] Its inherent conformational rigidity, a stark contrast to the flexibility of larger cycloalkanes, introduces a three-dimensional geometry that can enhance target engagement and selectivity.[2] The constrained nature of the cyclobutane ring can also improve metabolic stability by shielding metabolically vulnerable sites within a molecule. This application note provides a comprehensive guide for the use of tert-butyl N-(3-bromocyclobutyl)carbamate , a versatile building block for the synthesis of compound libraries aimed at accelerating drug discovery programs.

This guide is intended for researchers, scientists, and drug development professionals. It will detail the chemical properties of tert-butyl N-(3-bromocyclobutyl)carbamate, its reactivity, and provide detailed protocols for its application in generating diverse libraries of molecules. The protocols are designed to be self-validating, with explanations of the rationale behind the chosen experimental conditions.

Chemical Properties and Handling

tert-Butyl N-(3-bromocyclobutyl)carbamate is a bifunctional molecule featuring a reactive secondary alkyl bromide and a Boc-protected amine. The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for the amine functionality, which can be readily removed under acidic conditions, allowing for sequential and controlled synthetic transformations.

Table 1: Physicochemical Properties of tert-Butyl N-(3-bromocyclobutyl)carbamate and Related Compounds

PropertyValue (tert-butyl N-(3-bromocyclobutyl)carbamate)Value (tert-butyl N-(3-bromopropyl)carbamate)[3]Value (tert-butyl 3-bromobenzylcarbamate)[4]
Molecular FormulaC₉H₁₆BrNO₂C₈H₁₆BrNO₂C₁₂H₁₆BrNO₂
Molecular Weight250.13 g/mol 238.12 g/mol 286.16 g/mol
AppearanceOff-white to white solidNot availableNot available
Melting PointNot availableNot availableNot available
Boiling PointNot availableNot availableNot available
SolubilitySoluble in most organic solvents (DCM, THF, DMF)Not availableNot available

Safety and Handling:

Alkyl bromides are reactive compounds and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, should be worn at all times.[5] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Library Synthesis Workflow

The strategic utility of tert-butyl N-(3-bromocyclobutyl)carbamate lies in its ability to serve as a central scaffold for diversity-oriented synthesis. The workflow typically involves two key stages:

  • Scaffold Elaboration: Utilizing the reactivity of the alkyl bromide for C-N or C-C bond formation to introduce a diverse range of substituents.

  • Amine Deprotection and Functionalization: Removal of the Boc protecting group to unveil the primary amine, which can then be further functionalized to generate a second vector of diversity.

G cluster_0 Stage 1: Scaffold Elaboration cluster_1 Stage 2: Amine Deprotection & Functionalization Start tert-Butyl N-(3-bromocyclobutyl)carbamate Reaction C-N or C-C Bond Formation (e.g., N-Alkylation, Suzuki, Buchwald-Hartwig) Start->Reaction Diverse Nucleophiles or Coupling Partners Intermediate Boc-Protected Cyclobutyl Derivative Library Reaction->Intermediate Deprotection Boc Deprotection Intermediate->Deprotection Amine_Library Primary Amine Cyclobutyl Library Deprotection->Amine_Library Final_Reaction Amine Functionalization (e.g., Amidation, Sulfonylation, Reductive Amination) Amine_Library->Final_Reaction Diverse Reagents Final_Library Final Diversified Compound Library Final_Reaction->Final_Library

Caption: Library Synthesis Workflow using tert-Butyl N-(3-bromocyclobutyl)carbamate.

Experimental Protocols

PART 1: Scaffold Elaboration

This protocol describes the N-alkylation of a heterocyclic amine with tert-butyl N-(3-bromocyclobutyl)carbamate. The choice of a suitable base is critical to deprotonate the heterocycle without promoting side reactions.

Rationale: The reaction utilizes a standard nucleophilic substitution where the nitrogen of the heterocycle displaces the bromide on the cyclobutane ring. Cesium carbonate is a mild and effective base for N-alkylation of many heterocycles.[6] DMF is a suitable polar aprotic solvent for this transformation.

Materials:

  • tert-Butyl N-(3-bromocyclobutyl)carbamate

  • Heterocycle (e.g., imidazole, pyrazole, indole)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the heterocycle (1.0 eq.) in anhydrous DMF, add cesium carbonate (1.5 eq.).

  • Add a solution of tert-butyl N-(3-bromocyclobutyl)carbamate (1.2 eq.) in DMF dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

This protocol details the palladium-catalyzed Suzuki cross-coupling of tert-butyl N-(3-bromocyclobutyl)carbamate with an arylboronic acid. This reaction is a powerful tool for generating C(sp³)-C(sp²) bonds.

Rationale: The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction.[7] The choice of a suitable palladium catalyst and ligand is crucial for efficient coupling with secondary alkyl bromides. A phosphine ligand such as SPhos or XPhos is often effective.[8] The base is required to activate the boronic acid for transmetalation.[8]

Materials:

  • tert-Butyl N-(3-bromocyclobutyl)carbamate

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine tert-butyl N-(3-bromocyclobutyl)carbamate (1.0 eq.), the arylboronic acid (1.5 eq.), Pd(dppf)Cl₂ (0.05 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

This protocol outlines the palladium-catalyzed amination of tert-butyl N-(3-bromocyclobutyl)carbamate with a primary or secondary amine.

Rationale: The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds.[9] The choice of a bulky, electron-rich phosphine ligand is critical for the efficient coupling of alkyl halides.[10] Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in these reactions.

Materials:

  • tert-Butyl N-(3-bromocyclobutyl)carbamate

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a glovebox, charge a reaction vessel with Pd₂(dba)₃ (0.02 eq.), XPhos (0.08 eq.), and sodium tert-butoxide (1.4 eq.).

  • Add a solution of tert-butyl N-(3-bromocyclobutyl)carbamate (1.0 eq.) and the amine (1.2 eq.) in anhydrous toluene.

  • Seal the vessel and heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

PART 2: Amine Deprotection and Functionalization

This protocol describes the removal of the Boc protecting group to yield the free primary amine, which can then be used in subsequent diversification steps.

Rationale: The Boc group is readily cleaved under acidic conditions.[11] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method for this transformation.[12] The reaction is typically fast and proceeds at room temperature.

Materials:

  • Boc-protected cyclobutyl derivative

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected cyclobutyl derivative (1.0 eq.) in DCM.

  • Add TFA (5-10 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine. The product may be isolated as the trifluoroacetate salt if neutralization is omitted.

G cluster_0 Boc Deprotection Mechanism Boc_Amine Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation H⁺ (e.g., TFA) Fragmentation Formation of tert-Butyl Cation and Carbamic Acid Protonation->Fragmentation Decarboxylation Loss of CO₂ Fragmentation->Decarboxylation Amine_Salt Primary Amine Salt Decarboxylation->Amine_Salt

Caption: General Mechanism of Acid-Catalyzed Boc Deprotection.

Data Presentation

The following table provides representative examples of the types of compounds that can be synthesized using the protocols described above.

Table 2: Representative Library Members Synthesized from tert-Butyl N-(3-bromocyclobutyl)carbamate

EntryReaction TypeReactant/Coupling PartnerProduct StructureExpected Yield RangeAnalytical Method
1N-AlkylationImidazole1-(3-(Boc-amino)cyclobutyl)-1H-imidazole60-80%¹H NMR, LC-MS
2Suzuki Coupling4-Methoxyphenylboronic acidtert-butyl N-(3-(4-methoxyphenyl)cyclobutyl)carbamate50-75%¹H NMR, ¹³C NMR, LC-MS
3Buchwald-HartwigMorpholinetert-butyl N-(3-(morpholino)cyclobutyl)carbamate65-85%¹H NMR, LC-MS
4Boc DeprotectionProduct from Entry 13-(1H-imidazol-1-yl)cyclobutanamine>90%¹H NMR, LC-MS

Conclusion

tert-Butyl N-(3-bromocyclobutyl)carbamate is a valuable and versatile building block for the synthesis of diverse chemical libraries. Its unique combination of a reactive alkyl bromide and a protected amine on a rigid cyclobutane scaffold allows for a wide range of synthetic transformations. The protocols provided in this application note offer a robust starting point for researchers to explore the chemical space around the cyclobutane core, ultimately aiding in the discovery of novel drug candidates with improved pharmacological profiles. The systematic application of these methods in a diversity-oriented synthesis approach can significantly accelerate the drug discovery process.

References

  • LANXESS. (2017, March 15). Alkyl Bromides Product Safety Assessment. Retrieved from [Link]

  • Arnold, J., et al. (2020). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. PubMed. [Link]

  • Xu, X. (2023). Construction of furan-fused cyclobutanone and synthetic applications as a reactive and versatile building block.
  • Arnold, J., et al. (2020). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. ResearchGate. [Link]

  • Smith, A. B., et al. (2021). Construction of Complex Cyclobutane Building Blocks by Photosensitized [2 + 2] Cycloaddition of Vinyl Boronate Esters. PubMed. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • American Chemical Society. (2020). Synthesis of Cyclobutane-Fused Tetracyclic Scaffolds via Visible-Light Photocatalysis for Building Molecular Complexity. Journal of the American Chemical Society. [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. Retrieved from [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). tert-Butyl (3-bromo-1-benzothiophen-2-yl)carbamate Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl N-(3-bromopropyl)carbamate. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 3-bromobenzylcarbamate. PubChem. Retrieved from [Link]

  • University of Kentucky. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. UKnowledge. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Thieme. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pd/P(t-Bu)3-Catalyzed Suzuki Cross-Couplings in the Presence of Water. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Transition‐Metal‐Free Alkylation of N‐Heterocycles with Nitriles via Heteroarylphosphonium Intermediates. Retrieved from [Link]

  • American Chemical Society. (n.d.). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of tert-butyl (3-(3,7-dibromo-10H-phenothiazin-10-yl)propyl)carbamate (5). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

  • Beilstein Archives. (n.d.). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]

  • Massachusetts Institute of Technology. (2010). Palladium/Tris(tert-butyl)phosphine-Catalyzed Suzuki Cross-Couplings in the Presence of Water. DSpace@MIT. Retrieved from [Link]

  • C&EN. (2026). The Role of tert-Butyl N-[3-(aminomethyl)phenyl]carbamate in Advanced Organic Synthesis. Retrieved from [Link]

Sources

Advanced Protocol: Tert-butyl N-(3-bromocyclobutyl)carbamate in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

CRITICAL IDENTITY & SAFETY NOTICE

Target Molecule: Tert-butyl N-(3-bromocyclobutyl)carbamate (Boc-3-bromo-cyclobutylamine). CAS Confusion: Several commercial databases erroneously link CAS 885270-84-8 to this structure. That CAS number actually corresponds to tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate .[1] Action: Verify structure by NMR (proton signals for cyclobutyl methine at ~4.0-4.5 ppm) before use. Do not rely solely on CAS numbers for this intermediate.

Part 1: Strategic Application in Drug Design

The incorporation of Tert-butyl N-(3-bromocyclobutyl)carbamate represents a high-value strategy in modern peptidomimetics. As a building block, it introduces a cyclobutane constraint , increasing the


 character of the peptide without the excessive lipophilicity associated with cyclohexyl groups.
Core Utility: The "Pucker" Effect

Unlike flexible linear alkyl chains, the cyclobutane ring exists in a puckered conformation.

  • Cis-Isomer: Forces a "U-turn" geometry, often mimicking

    
    -turns or stabilizing 
    
    
    
    -hairpins.
  • Trans-Isomer: Enforces a linear, extended rod-like geometry, useful for spacing catalytic domains or spanning protein-protein interfaces.

Mechanism of Action in Synthesis

This molecule acts as a dual-handle electrophile :

  • Boc-Amine: A masked amino functionality for standard peptide coupling (after deprotection).

  • Secondary Bromide: A reactive handle for Nucleophilic Substitution (

    
    )  or Radical Cross-Coupling .
    

Part 2: Decision Framework & Stereocontrol

Selecting the correct isomer is the single most critical decision before synthesis begins.

IsomerSelection Start Target Peptide Profile Geometry Desired Secondary Structure? Start->Geometry CisPath Turn / Hairpin Mimic Geometry->CisPath Compact TransPath Extended / Spacer Geometry->TransPath Linear CisAction Select cis-Isomer (Often Kinetic Product) CisPath->CisAction TransAction Select trans-Isomer (Thermodynamic Product) TransPath->TransAction Reaction Downstream Chemistry CisAction->Reaction TransAction->Reaction Subst SN2 Displacement (Inversion of Config) Reaction->Subst Preserves Stereochem (via Inversion) CrossCoup Ni-Cross Coupling (Radical Scrambling Risk) Reaction->CrossCoup Stereoconvergent (Requires Ligand Control)

Figure 1: Decision tree for isomer selection. Note that


 reactions on cyclobutanes proceed with inversion, while radical mechanisms (Ni-catalysis) may racemize the C-Br center unless specific chiral ligands are used.

Part 3: Experimental Protocols

Protocol A: Synthesis of Constrained Amino Acids (The "Classic" Route)

Objective: Convert the bromide into a carboxylic acid to create Boc-3-aminocyclobutane carboxylic acid (Boc-ACBC-OH) , a GABA analogue.

Mechanism:


 displacement with cyanide followed by hydrolysis.
  • Note: Cyclobutyl bromides are sluggish in

    
     reactions due to ring strain. High polarity solvents are required.
    
Materials
  • Tert-butyl N-(3-bromocyclobutyl)carbamate (1.0 equiv)

  • NaCN or KCN (1.5 equiv) - CAUTION: HIGHLY TOXIC

  • Solvent: DMSO (anhydrous)

  • Temperature: 60–80 °C

Step-by-Step Procedure
  • Displacement: Dissolve the bromide in DMSO (0.5 M). Add NaCN. Heat to 70 °C under

    
     for 12-18 hours.
    
    • Checkpoint: Monitor by TLC/LCMS. The bromide is less polar than the nitrile product.

  • Workup: Cool to RT. Dilute with water (carefully) and extract with EtOAc (3x). Wash organic layer with saturated

    
     (to quench traces of CN), water, and brine. Dry over 
    
    
    
    .[2]
  • Hydrolysis: Dissolve the crude nitrile in Ethanol/Water (1:1). Add NaOH (5 equiv). Reflux for 4 hours.

    • Note: This converts the nitrile to the carboxylate. The Boc group usually survives mild basic hydrolysis but prolonged heating may degrade it. If Boc is lost, re-protect using

      
       in the same pot after pH adjustment.
      
  • Isolation: Acidify aqueous layer to pH 3 with 1M HCl (on ice). Extract with EtOAc.

  • Result: Boc-3-aminocyclobutane carboxylic acid.

Protocol B: Late-Stage Peptide Functionalization (The "Modern" Route)

Objective: Attach the cyclobutyl ring to a peptide side chain (e.g., 4-Iodo-Phenylalanine) using Nickel-Catalyzed Cross-Electrophile Coupling . Why: This allows "stapling" or modification of complex peptides without de novo synthesis.

Mechanism:

  • Ni(0) undergoes oxidative addition into the Aryl Iodide (Peptide).

  • Radical Generation: The alkyl bromide is reduced (often by Mn or Zn) to an alkyl radical.

  • Capture: The alkyl radical is trapped by the Aryl-Ni species.

  • Reductive Elimination: Forms the

    
     bond.
    
Reagents & Setup
ComponentReagentEquivFunction
Substrate A Peptide-Phe(4-I)-Resin1.0Aryl Halide Acceptor (On-Resin)
Substrate B Boc-(3-Br-cyclobutyl)amine3.0Alkyl Donor
Catalyst

0.1Nickel Source
Ligand 4,4'-di-tBu-2,2'-bipyridine (dtbbpy)0.2Stabilizing Ligand
Reductant Manganese (

) powder
5.0Stoichiometric Reductant
Solvent DMA / DMF (dry)N/ASolvent
Workflow Diagram

NiCoupling Resin Peptide-Resin (Aryl Iodide) Reaction Cross-Coupling (Mn, 60°C, 16h) Resin->Reaction Swell in DMA Mix Catalyst Premix (NiCl2 + Ligand) Mix->Reaction Add Solution Wash Wash Cycle (EDTA/DMF) Reaction->Wash Drain Final Functionalized Peptide Wash->Final Cleave

Figure 2: On-resin Nickel-catalyzed cross-coupling workflow.

Step-by-Step Procedure
  • Catalyst Pre-complexation: In a glovebox or under Argon, mix

    
     and dtbbpy in DMA. Stir for 20 mins until the solution turns green/blue.
    
  • Resin Prep: Swell the peptide-resin (containing 4-Iodo-Phe) in DMA for 30 mins. Degas by bubbling Argon.

  • Reaction Assembly: Add the Catalyst solution, the Bromide (3 equiv), and Mn powder (activated with TMSCl) to the resin.

  • Incubation: Agitate at 40-60 °C for 16 hours.

    • Tip: Use a sealed vial; oxygen kills this reaction instantly.

  • Washing (Crucial): Wash resin with DMF (3x), then 0.1M EDTA in DMF (3x) to remove Nickel traces (which appear as green stains), then DCM (3x).

  • Cleavage: Standard TFA cleavage yields the cyclobutyl-modified peptide.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Substitution) Elimination to cyclobuteneLower temperature; switch base from hydroxide to weaker bases or use non-basic nucleophiles (azide, cyanide).
Incomplete Coupling (Ni) Catalyst poisoning (

)
Ensure strict anaerobic conditions. Degas all solvents. Increase catalyst loading to 20 mol%.
Stereochemical Scrambling Radical mechanism (Ni)If stereochemistry is vital, avoid Ni-coupling. Use Pd-catalyzed Negishi coupling with pre-formed Organozinc (requires strict trans-metallation control).
Green Peptide (Post-Cleavage) Residual NickelWash resin with sodium diethyldithiocarbamate or EDTA before TFA cleavage.

References

  • Structure & Conformation: Conformational Analysis of Cyclobutane Amino Acids. Available at: [Link]

  • Ni-Catalysis Protocol: Nickel-Catalyzed Cross-Electrophile Coupling of Alkyl Halides.[3] Available at: [Link]

  • Peptide Modification: Late-Stage Functionalization of Peptides via C-H Activation and Cross-Coupling. Available at: [Link][4][5][6]

  • Safety Data: PubChem Compound Summary for Tert-butyl N-(3-bromocyclobutyl)carbamate. (Note: Cross-reference structure manually due to database errors). Available at: [Link]

Sources

Troubleshooting & Optimization

"Tert-butyl N-(3-bromocyclobutyl)carbamate" synthesis byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting tert-Butyl N-(3-bromocyclobutyl)carbamate Synthesis

Status: Active Analyst: Senior Application Scientist, Chemical Development Group Last Updated: February 2026[1]

Executive Summary & Chemical Context

Target Molecule: tert-butyl N-(3-bromocyclobutyl)carbamate Primary Synthetic Route: Appel Reaction (Alcohol


 Bromide conversion)
Precursor: tert-butyl (3-hydroxycyclobutyl)carbamate (typically the cis-isomer)[1]

This guide addresses the specific challenges encountered when converting 3-hydroxycyclobutyl carbamates to their bromide counterparts. While the Appel reaction (


, 

) is the industry standard for this transformation, the unique strain of the cyclobutane ring introduces competing pathways—specifically elimination and stereochemical scrambling—that are not present in acyclic systems.

Diagnostic Visualizer: Reaction Pathways

The following diagram illustrates the kinetic competition between the desired


 inversion, the thermodynamic elimination, and carbocation-mediated scrambling.

G Start Start: cis-Alcohol (3-OH, 1-NHBoc) Inter Oxyphosphonium Intermediate Start->Inter + PPh3, CBr4 Target Target: trans-Bromide (Inversion Product) Inter->Target Path 1: SN2 Attack (Kinetic Control) Byprod_Elim Byproduct A: Cyclobutene (Elimination) Inter->Byprod_Elim Path 2: E2 Elimination (Basic Conditions/Heat) Byprod_Scram Byproduct B: cis-Bromide (Retention/Scrambling) Inter->Byprod_Scram Path 3: Ion Pair/SN1 (High Polarity/Lewis Acid) Byprod_TPPO Byproduct C: Ph3P=O (Stoichiometric Waste) Inter->Byprod_TPPO Co-product

Figure 1: Mechanistic divergence in the bromination of cyclobutanol derivatives.

Troubleshooting Modules (FAQs)

Module A: The "Olefin" Trap (Elimination Byproducts)

Symptom: NMR shows new vinylic protons (5.8–6.2 ppm) and the product mass is lower than expected (M-HBr).[1] Diagnosis: Formation of tert-butyl N-(cyclobut-2-en-1-yl)carbamate.

Technical Insight: Cyclobutane rings possess significant angle strain (~26 kcal/mol). The transition to a cyclobutene (


 hybridization) relieves some eclipsing interactions between adjacent methylene protons, making elimination a thermodynamically competitive pathway compared to substitution. The Appel intermediate (alkoxyphosphonium salt) is a good leaving group, and if the reaction mixture becomes basic or is heated, E2 elimination dominates.

Corrective Actions:

  • Temperature Control: Maintain reaction temperature strictly at 0°C during addition. Do not reflux.[1][2]

  • Reagent Stoichiometry: Avoid large excesses of

    
    . While excess drives the reaction, it can act as a weak base.
    
  • Solvent Choice: Switch from THF (which can solvate cations and encourage elimination) to DCM (Dichloromethane), which favors the tight ion pair required for

    
     substitution [1].[1]
    
Module B: Stereochemical Scrambling

Symptom: You started with pure cis-alcohol but isolated a 60:40 mixture of trans:cis bromide. Diagnosis: Competing


 character or Anchimeric Assistance.

Technical Insight: The "textbook" Appel reaction proceeds via pure


 inversion. However, in cyclobutanes, the backside attack is sterically hindered by the puckered ring conformation. This can retard the 

rate, allowing the C-O bond to break before the bromide attacks, forming a transient carbocation (or a loose ion pair). This cation can be attacked from either face, leading to racemization (scrambling) [2].[1]

Corrective Actions:

  • Use

    
     over 
    
    
    
    :
    The carbon tetrabromide method is generally "softer" and maintains neutral conditions better than using elemental bromine, reducing cationic character.
  • Additives: Some protocols suggest adding mild buffering agents, but the most effective method is keeping the concentration high (0.5 M - 1.0 M) to favor the bimolecular (

    
    ) kinetics over the unimolecular (
    
    
    
    ) dissociation.
Module C: Purification (The Nightmare)

Symptom: Product is a sticky white semi-solid that is 50% Triphenylphosphine oxide by weight.[1] Diagnosis: Incomplete removal of Appel byproducts.[1][2]

Technical Insight:


 is notoriously difficult to separate from polar carbamates because it co-elutes on silica gel.[1]

Standardized Cleanup Protocol:

Method Efficiency Notes

| Hexane Trituration | Medium | Dissolve crude in minimal DCM, add excess Hexanes.[1]


 precipitates; filter it off.[1][2] |
| 

Complexation
| High |

forms an insoluble complex with

or

.[1] | | Silica Filtration | Low | Only works if the product is very non-polar (unlikely with a Boc-amine).[1] |

Validated Experimental Protocol

Recommended procedure for minimizing elimination and maximizing stereoinversion.[1]

Reagents:

  • tert-butyl (3-hydroxycyclobutyl)carbamate (1.0 equiv)[1]

  • Carbon tetrabromide (

    
    ) (1.5 equiv)[1]
    
  • Triphenylphosphine (

    
    ) (1.5 equiv)[1]
    
  • Dichloromethane (DCM), anhydrous (0.2 M concentration)[1]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve the alcohol and

    
     in anhydrous DCM. Cool the solution to 0 °C .
    
  • Activation: Dissolve

    
     in minimal DCM and add it dropwise  to the reaction mixture over 20 minutes.
    
    • Why? Adding

      
       slowly keeps the concentration of the active phosphonium species low, preventing exotherms that trigger elimination [3].
      
  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor by TLC (stain with Ninhydrin or PMA).[1]

  • Quench: Add saturated aqueous

    
     (prevents acid-catalyzed rearrangement).
    
  • Workup: Extract with DCM, dry over

    
    .
    
  • Purification (Crucial):

    • Concentrate to ~1/5th volume.[2]

    • Add cold

      
      /Hexanes (1:3) to precipitate 
      
      
      
      .[1] Filter.
    • Purify filtrate via flash chromatography (0-20% EtOAc in Hexanes).

References

  • Appel Reaction Mechanism & Solvent Effects Source: Organic Chemistry Portal.[1][3] "Appel Reaction." URL:[Link]1]

  • Stereoselectivity in Cyclobutane Substitutions Source: Wiberg, K. B., et al. "Conformational properties of cyclobutanes." Journal of the American Chemical Society. URL:[Link]1]

  • Optimization of Appel Conditions for Secondary Alcohols Source: ResearchGate Review.[1] "New Reagents and Synthetic Approaches to the Appel Reaction." URL:[Link]1]

Sources

Technical Support Center: Tert-butyl N-(3-bromocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with Tert-butyl N-(3-bromocyclobutyl)carbamate . It is designed to address the specific challenges of stereoisomer separation, chemical stability, and analytical validation.

Status: Operational | Tier: L3 (Senior Application Support)[1][2]

Isomer Resolution (Cis/Trans Separation)

The most frequent technical hurdle with 3-substituted cyclobutanes is the formation of cis and trans diastereomers.[1][2] Due to the puckered conformation of the cyclobutane ring, these isomers exhibit distinct physical properties and biological activities.

Troubleshooting Guide: Separation Protocols

Q: I have a crude 1:1 mixture of cis/trans isomers. Flash chromatography is giving poor resolution.[2] How do I separate them?

A: Standard silica chromatography often results in "smearing" or co-elution because the polarity difference between the cis and trans bromides is subtle. You must exploit the shape selectivity or solubility differences.[2]

Protocol A: Optimized Flash Chromatography (The "Soft Gradient" Method)

  • Stationary Phase: High-performance spherical silica (20–40 µm).[1][2]

  • Solvent System: Do not use a steep gradient.

    • Equilibration: 100% Hexanes (or Pentane).[2]

    • Elution: 0%

      
       15% Ethyl Acetate (EtOAc) in Hexanes over 20 column volumes (CV) .[1][2]
      
    • Rationale: The trans isomer (diequatorial-like conformation) is typically less polar and elutes first.[1][2] The cis isomer elutes second.[2]

  • Additive: Add 0.5% Triethylamine (TEA) to the mobile phase.[1][2]

    • Why? The Boc group can be slightly acid-sensitive on active silica, and the bromide can degrade. TEA neutralizes the silica surface, sharpening the peaks.

Protocol B: Selective Recrystallization (Scalable) If chromatography fails to provide >95% de, utilize solubility differences.[2]

  • Dissolve the mixture in a minimum amount of warm Diisopropyl Ether (IPE) or Hexanes/EtOAc (10:1) .

  • Cool slowly to 4°C, then -20°C.

  • Observation: The trans isomer is often more crystalline and higher melting due to better packing symmetry.[1][2] The cis isomer frequently remains in the mother liquor as an oil or amorphous solid.

Decision Tree: Purification Workflow

PurificationStrategy Start Crude Mixture (Cis/Trans) TLC TLC Analysis (10% EtOAc/Hex) Start->TLC Decision Delta Rf > 0.1? TLC->Decision Flash Flash Chromatography (0-15% EtOAc/Hex) Decision->Flash Yes Difficult Difficult Separation (Co-elution) Decision->Difficult No Recryst Recrystallization (IPE or Hex/Et2O) Difficult->Recryst If Solid Prep Prep-HPLC (C18, H2O/MeCN) Difficult->Prep If Oil/Small Scale

Figure 1: Strategic workflow for isolating pure diastereomers based on initial TLC behavior.

Chemical Stability & Handling

Q: My compound turns yellow/brown during rotary evaporation. Is it decomposing?

A: Yes. This is a classic sign of dehydrohalogenation (elimination of HBr).[2]

Mechanism of Failure: Secondary bromides on cyclobutane rings are under significant ring strain.[1][2] Thermal energy can trigger an elimination reaction to form tert-butyl N-(cyclobutenyl)carbamate .[1][2] This is accelerated by:

  • Heat: Bath temperatures > 40°C.

  • Acidity: Trace acid from silica gel or naturally occurring HBr autocatalysis.[1][2]

Corrective Actions:

  • Temperature Control: Never exceed 35°C on the rotavap bath.

  • Buffer the Environment: When concentrating large fractions, add a trace of

    
     or perform a wash with saturated bicarbonate before evaporation to ensure the crude is pH neutral.
    
  • Storage: Store the purified solid at -20°C under Argon. Bromides are light-sensitive; wrap vials in foil.[2][3]

Analytical Validation (NMR & Detection)

Q: I cannot distinguish the isomers by NMR. The spectra look identical.

A: They are not identical, but the differences are subtle and depend on the "puckering" of the ring.

Data Table: NMR Diagnostic Signals (400 MHz,


) 
FeatureCis-Isomer (Kinetic/Polar)Trans-Isomer (Thermodynamic)Mechanistic Insight
H3 Methine (CH-Br)

~4.3 - 4.5 ppm

~4.1 - 4.3 ppm
The cis proton is often deshielded due to 1,3-diaxial-like interactions.[1][2]
Multiplicity Quintet-like (more complex)Pseudo-tripletReflects different dihedral angles with H2/H4 protons.[1][2]
NOE Signal Strong NOE between H1 (NH-CH) and H3 (Br-CH)No NOE between H1 and H3Definitive Proof: In cis, H1 and H3 are on the same face.[1][2]
Rf (TLC) Lower (More Polar)Higher (Less Polar)Trans packs better and interacts less with silica silanols.[1][2]

Q: The compound is "invisible" on my UV detector. A: The Boc group has negligible UV absorbance above 210 nm, and the cyclobutane ring provides no conjugation.

  • Solution: Use a TLC Stain .[1][2]

    • Ninhydrin:[1][2] Will NOT work directly (requires free amine).[2] You must heat the plate until the Boc falls off, then the spot turns red/purple.

    • Iodine (

      
      ):[1][2] Works well for the bromide.[2]
      
    • KMnO4: Stains the carbamate functionality (yellow/brown spot).[1][2]

Visualizing the Instability Pathway

Stability Compound Target Molecule (3-Bromocyclobutyl carbamate) Stress Stress Factors: 1. Heat (>40°C) 2. Acid (Silica) 3. Light Compound->Stress Product Decomposition Product (Cyclobutene derivative + HBr) Stress->Product Dehydrohalogenation Elimination E2/E1 Elimination

Figure 2: Thermal and acidic degradation pathway leading to HBr elimination.[1][2]

References & Further Reading

  • General Carbamate Synthesis & Stability:

    • Ghosh, A. K., & Brindisi, M. (2015).[4] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Link[1]

  • Cyclobutane Stereochemistry & NMR:

    • Wiberg, K. B., & Barth, D. E. (1969). Conformational studies of cyclobutane derivatives. Journal of the American Chemical Society, 91(18), 5124–5130. Link[1][2]

  • Purification of Isomeric Cyclobutanes:

    • Patent Reference: Pfizer Inc. (2010).[2] Preparation of 3-substituted cyclobutanes. WO2010062572.[2] (Describes separation of similar 3-amino/3-hydroxy cyclobutane isomers). Link[2]

  • Boc-Group Handling:

    • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. John Wiley & Sons.[2] (Standard protocols for Boc stability and visualization).

Sources

Technical Support Center: Navigating the Stability of tert-Butyl N-(3-bromocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-butyl N-(3-bromocyclobutyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. My aim is to provide you with in-depth, field-proven insights into the stability of this compound, moving beyond standard datasheet information to address the nuanced challenges you may encounter. Here, we will explore the causality behind experimental choices and equip you with the knowledge to troubleshoot and prevent common stability-related issues.

Introduction: A Molecule of Unique Potential and Specific Challenges

tert-Butyl N-(3-bromocyclobutyl)carbamate is a valuable reagent in medicinal chemistry, offering a unique combination of a strained cyclobutane ring, a reactive bromine handle, and a Boc-protected amine. This trifecta of functionality allows for the introduction of the 3-aminocyclobutyl motif into complex molecules, a desirable feature for modulating physicochemical and pharmacological properties. However, the inherent ring strain of the cyclobutane moiety and the presence of two potentially reactive functional groups can lead to stability challenges during synthesis, purification, and storage. This guide will serve as your comprehensive resource for understanding and mitigating these issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability and handling of tert-butyl N-(3-bromocyclobutyl)carbamate.

Q1: What are the primary factors influencing the stability of tert-butyl N-(3-bromocyclobutyl)carbamate?

A1: The stability of this compound is primarily influenced by three key factors:

  • The Boc (tert-butoxycarbonyl) protecting group: This group is notoriously sensitive to acidic conditions, which can lead to its cleavage.[1]

  • The cyclobutane ring: This four-membered ring possesses significant angle and torsional strain, making it susceptible to ring-opening reactions under certain conditions.[2][3][4]

  • The carbon-bromine bond: The C-Br bond is a good leaving group and can participate in nucleophilic substitution reactions.

The interplay of these three factors dictates the overall stability of the molecule.

Q2: Is tert-butyl N-(3-bromocyclobutyl)carbamate sensitive to acidic conditions?

A2: Yes, absolutely. The Boc protecting group is readily cleaved by strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and even some Lewis acids.[1] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation. Therefore, it is crucial to avoid acidic conditions during workup, purification, and storage.

Q3: How stable is the compound under basic conditions?

A3: Generally, the Boc protecting group is stable to a wide range of basic conditions.[1] However, strong bases, especially at elevated temperatures, could potentially promote elimination reactions involving the bromine atom, leading to the formation of cyclobutene derivatives. It is always advisable to use the mildest basic conditions necessary for your transformation.

Q4: Can the compound undergo intramolecular reactions?

A4: While there is no specific literature detailing intramolecular reactions for this exact molecule, the proximity of the carbamate and the bromine atom on the cyclobutane ring suggests the potential for such reactions under certain conditions. For example, under strongly basic conditions, deprotonation of the carbamate nitrogen followed by an intramolecular nucleophilic attack on the carbon bearing the bromine could theoretically lead to the formation of a bicyclic aziridine derivative, although this is speculative.

Troubleshooting Guide

This section provides detailed troubleshooting for common issues encountered during the handling and use of tert-butyl N-(3-bromocyclobutyl)carbamate.

Issue 1: Decomposition during Chromatographic Purification

Symptom: You observe multiple spots on your TLC plate after column chromatography, even though your starting material was pure. One of the new spots corresponds to the de-Boc'd amine.

Root Cause: The silica gel used in column chromatography is slightly acidic and can cause the cleavage of the Boc protecting group, especially with prolonged exposure.

Solution:

  • Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a solution of triethylamine (1-2%) in your chosen eluent system, followed by flushing with the pure eluent until the triethylamine is completely removed. This will neutralize the acidic sites on the silica.

  • Use an Alternative Stationary Phase: Consider using neutral alumina or a polymer-based stationary phase for your chromatography.

  • Minimize Residence Time: Run your column as quickly as possible without sacrificing separation efficiency.

Issue 2: Formation of Impurities During Storage

Symptom: You notice the formation of a white solid (likely the corresponding hydrobromide salt of the de-Boc'd amine) or a general decrease in purity of your compound over time, even when stored at low temperatures.

Root Cause: Trace amounts of moisture in the storage container can lead to slow hydrolysis of the Boc group, especially if any acidic impurities are present. The bromide can also be susceptible to slow displacement by nucleophiles if present.

Solution:

  • Storage Conditions: Store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed container. The use of a desiccator is also recommended.

  • Solvent Purity: If the compound is stored as a solution, ensure that the solvent is anhydrous and free of acidic impurities.

Issue 3: Unexpected Side Products in Nucleophilic Substitution Reactions

Symptom: When attempting a nucleophilic substitution of the bromide, you observe the formation of elimination products (cyclobutene derivatives) or products resulting from ring-opening.

Root Cause: The high ring strain of the cyclobutane ring can make elimination a competing pathway, especially with sterically hindered or strongly basic nucleophiles.[5] Ring-opening is also a possibility under harsh reaction conditions.[5]

Solution:

  • Choice of Nucleophile and Base: Use non-basic nucleophiles whenever possible. If a base is required, opt for a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) to minimize competing elimination.

  • Reaction Temperature: Keep the reaction temperature as low as possible to favor the desired substitution pathway.

  • Solvent Effects: The choice of solvent can influence the reaction outcome. Aprotic polar solvents like DMF or DMSO often favor substitution reactions.

Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Chromatography
  • Prepare a slurry of silica gel in your desired eluent.

  • Add triethylamine to the slurry to a final concentration of 1-2% (v/v).

  • Stir the slurry for 15-20 minutes.

  • Pack the column with the treated silica gel.

  • Flush the column with at least 5-10 column volumes of the pure eluent until the eluting solvent is neutral (test with pH paper).

  • Proceed with loading your sample and running the chromatography.

Protocol 2: Small-Scale Stability Test

To assess the stability of tert-butyl N-(3-bromocyclobutyl)carbamate under your specific reaction conditions, a small-scale test is recommended.

  • In separate vials, dissolve a small amount of the compound in the solvent you plan to use.

  • To each vial, add the reagents for your planned reaction (e.g., acid, base, nucleophile), excluding your main substrate.

  • Stir the solutions at the intended reaction temperature.

  • Monitor the stability of tert-butyl N-(3-bromocyclobutyl)carbamate over time using TLC or LC-MS.

This will help you identify potential incompatibilities before committing to a large-scale reaction.

Data Summary

Condition Potential Issue Mitigation Strategy
Acidic (pH < 5) Cleavage of Boc groupAvoid acidic reagents and workup conditions.
Strongly Basic (e.g., NaH, t-BuOK) Elimination to form cyclobuteneUse milder bases (e.g., K2CO3, DIPEA).
Elevated Temperature (>80 °C) Potential for elimination or ring-openingMaintain lower reaction temperatures.
Prolonged Storage Slow hydrolysis or decompositionStore under inert atmosphere, desiccated, at low temperature.
Silica Gel Chromatography Boc deprotectionNeutralize silica gel or use an alternative stationary phase.

Visualizing Stability and Degradation Pathways

Logical Flowchart for Troubleshooting Stability Issues

Troubleshooting Workflow cluster_synthesis Synthesis Troubleshooting cluster_purification Purification Troubleshooting cluster_storage Storage Troubleshooting start Stability Issue Observed issue_type Identify the context of the issue start->issue_type synthesis During Synthesis issue_type->synthesis Reaction purification During Purification issue_type->purification Workup/Chromatography storage During Storage issue_type->storage Long-term synthesis_q1 Unexpected side products? synthesis->synthesis_q1 synthesis_q2 Low yield or starting material decomposition? synthesis->synthesis_q2 purification_q1 Decomposition on silica gel? purification->purification_q1 storage_q1 Decreased purity over time? storage->storage_q1 synthesis_a1 Check for elimination (cyclobutene) or ring-opening products. synthesis_q1->synthesis_a1 synthesis_a2 Assess reagent compatibility (acid/base sensitivity). Run small-scale stability test. synthesis_q2->synthesis_a2 purification_a1 Neutralize silica with triethylamine or use alternative stationary phase (e.g., alumina). purification_q1->purification_a1 storage_a1 Store under inert gas (Ar/N2), in a desiccator, at low temperature. Ensure solvent is anhydrous if in solution. storage_q1->storage_a1

Caption: A logical workflow for diagnosing and addressing stability issues with tert-butyl N-(3-bromocyclobutyl)carbamate.

Potential Degradation Pathways

Potential Degradation Pathways start tert-Butyl N-(3-bromocyclobutyl)carbamate C9H16BrNO2 acid Acidic Conditions (e.g., TFA, HCl) start->acid base Strong Base (e.g., t-BuOK) start->base nucleophile Nucleophilic Attack start->nucleophile deboc 3-Bromocyclobutylamine C4H8BrN acid->deboc Boc cleavage elimination tert-Butyl N-(cyclobuten-1-yl)carbamate C9H15NO2 base->elimination E2 Elimination substitution Substituted Product nucleophile->substitution SN2 Substitution

Caption: A diagram illustrating the primary potential degradation pathways for tert-butyl N-(3-bromocyclobutyl)carbamate.

Conclusion

While tert-butyl N-(3-bromocyclobutyl)carbamate is a powerful tool for the synthesis of novel chemical entities, a thorough understanding of its stability profile is essential for its successful application. By being mindful of the inherent reactivity of the Boc group, the strained cyclobutane ring, and the bromo substituent, researchers can avoid common pitfalls and achieve their synthetic goals with greater efficiency and success. This guide provides a starting point for troubleshooting, and I encourage you to always consider the specific context of your reaction conditions.

References

  • Steffens, L. D., & Garg, N. K. (2016).
  • Henry, H. (n.d.). Cycloalkanes. Imperial College London. Retrieved from [Link]

  • Wiberg, K. B. (2002). The Effect of Substitutents on the Strain Energies of Small Ring Compounds. The Journal of Organic Chemistry, 67(8), 2579-2583.
  • Ashenhurst, J. (2014, April 3). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Retrieved from [Link]

  • Mehta, G., & Kotha, S. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1538.
  • U.S. Environmental Protection Agency. (n.d.). tert-Butyl (3-bromo-1-benzothiophen-2-yl)carbamate. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl n-[3-(bromomethyl)cyclohexyl]carbamate (C12H22BrNO2). Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(3-bromopropyl)carbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-bromobenzylcarbamate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Bicyclo[1.1.0]butane. Retrieved from [Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • ResearchGate. (n.d.). Summarized reactivity of the NP3 ring system 2. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, January 15). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Georganics. (n.d.). Cyclobutyl bromide - High purity | EN. Retrieved from [Link]

  • Davies, H. M. L., & Du Bois, J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 47(3), 877-888.
  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl (3-(3,7-dibromo-10H-phenothiazin-10-yl)propyl)carbamate (5). Retrieved from [Link]

  • Chemspace. (2026, January 19). The Role of tert-Butyl N-[3-(aminomethyl)phenyl]carbamate in Advanced Organic Synthesis. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis). Retrieved from [Link]

  • Chmovzh, T. N., & Rakitin, O. A. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)
  • Organic Chemistry Portal. (n.d.). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. Retrieved from [Link]

  • Quora. (n.d.). Why is the 3 member ring more reactive than benzene?. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
  • Hyvönen, T., Keinänen, T. A., Khomutov, A. R., Khomutov, R. M., & Eloranta, T. O. (1992). Derivatives of 1-aminooxy-3-aminopropane as polyamine antimetabolites: stability and effects on BHK21/C13 cells. Journal of Enzyme Inhibition, 6(1), 1-12.
  • Clark, J. (n.d.). ring reactions of phenol. Chemguide. Retrieved from [Link]

  • Shang, R., & Ilies, L. (2017). Transition metal-catalysed couplings between arenes and strained or reactive rings: combination of C–H activation and ring scission. Chemical Society Reviews, 46(1), 111-128.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

Sources

Technical Support Center: Purification of Tert-butyl N-(3-bromocyclobutyl)carbamate

[1][2]

Topic: Impurity Removal & Isomer Separation Guide Document ID: TSC-2024-BR-CB Applicable CAS: 885270-86-0 (Generic for isomer mix), specific isomers vary.[1][2] Audience: Medicinal Chemists, Process Development Scientists.[2]

Executive Summary: The Deceptive Simplicity

As a Senior Application Scientist, I often see researchers treat Tert-butyl N-(3-bromocyclobutyl)carbamate as a standard intermediate.[1][2] This is a mistake. Unlike linear alkyl bromides, this cyclobutane derivative presents two distinct challenges: stereochemical heterogeneity (cis/trans isomerism) and thermal instability (susceptibility to syn-elimination).[1][2]

This guide does not merely list steps; it provides a logic-gated workflow to isolate the target isomer while preventing the degradation of the sensitive secondary bromide.

Module 1: Stereochemical Deconvolution (The Cis/Trans Problem)

The most persistent "impurity" in this synthesis is not a byproduct, but the undesired diastereomer. The 1,3-substitution pattern on the cyclobutane ring yields two isomers:

  • Cis-isomer: The carbamate and bromide are on the same face. (Generally more polar due to aligned dipoles).[2]

  • Trans-isomer: The carbamate and bromide are on opposite faces.[1] (Generally less polar, higher lattice energy/melting point).[2]

Troubleshooting Workflow: Isomer Separation

Do not attempt separation until you have removed gross chemical impurities (see Module 2).[2] Stereoisomers often co-elute if the column is overloaded with byproducts.

IsomerSeparationStartCrude Mixture(Isomers + Impurities)TLCTLC Analysis(10% EtOAc/Hexane)Start->TLCSeparationIs Delta Rf > 0.1?TLC->SeparationFlashMethod A:Flash Chromatography(Silica Gel)Separation->FlashYes (Distinct Spots)CrystMethod B:Fractional Recrystallization(Solubility Differential)Separation->CrystNo (Overlapping Spots)AnalysisValidation:1H-NMR (NOESY)Flash->AnalysisCryst->Analysis

Figure 1: Decision tree for selecting the appropriate isomer separation technique based on TLC resolution.

Method A: High-Resolution Flash Chromatography

Best for: Small scales (<5g) or when ΔRf is visible.[1][2]

  • Stationary Phase: Use high-grade silica (230-400 mesh).[1][2] Neutralized silica is preferred to prevent Boc-deprotection, though standard silica is usually acceptable if the run is fast.[1]

  • Eluent System: Do not use isocratic elution immediately.

    • Equilibration: 100% Hexanes (or Heptane).[2]

    • Gradient: 0%

      
       20% EtOAc in Hexanes over 20 column volumes (CV).
      
    • Rationale: The trans isomer (less polar) typically elutes first.[2] The cis isomer (more polar) elutes second.[2]

  • Loading: Dissolve crude in minimum DCM. Do not heat to dissolve.[2]

Method B: Fractional Recrystallization

Best for: Large scales (>10g) or poor chromatographic separation.[1][2]

  • Solvent Selection: The trans isomer often has a higher melting point and lower solubility.

    • Solvent: Hexane/Ether mix (10:1) or Pentane.[2][3]

  • Protocol:

    • Dissolve mixture in minimal warm (not boiling) solvent.[2]

    • Cool slowly to 4°C, then -20°C.

    • The Trap: If an oil forms, re-dissolve and add a seed crystal of the desired isomer (if available). If no seed is available, scratch the glass surface to induce nucleation.

Module 2: Chemical Impurity Removal

Before tackling isomers, you must ensure the molecule is chemically pure. The secondary bromide is a "ticking clock"—it wants to eliminate to form the cyclobutene.

Common Impurity Profile
Impurity TypeOriginChemical NatureRemoval Strategy
Cyclobutene Derivative Thermal elimination of HBrNon-polar olefinWash through silica plug with 100% Hexanes.[1][2]
Boc-Amine Hydrolysis of bromidePolar alcohol/amineAqueous workup (mild acid wash).[1][2]
Silver Salts Hunsdiecker residueInsoluble solidFiltration through Celite®.[2]
Succinimide NBS byproduct (if radical bromination used)Water solubleAqueous wash (Water/Brine).[1][2]
Protocol: The "Cold Wash" Workup

Standard aqueous workups can degrade this molecule if the exotherm is uncontrolled.

  • Dissolution: Dissolve crude in Diethyl Ether (Et2O).[2]

    • Why Et2O? It boils at low temp, allowing concentration without thermal stress.[2] Avoid high-boiling solvents like Toluene.[1][2]

  • Acid Wash (Careful): Wash with cold 0.5 M Citric Acid or 5% NaH2PO4.[2]

    • Why? Removes unreacted amines/impurities without cleaving the acid-sensitive Boc group.[1] Avoid strong HCl.

  • Base Wash: Wash with saturated NaHCO3.

    • Why? Neutralizes residual acid and removes succinimide byproducts.[2]

  • Drying: Dry over MgSO4 (neutral) rather than Na2SO4 (slower).

  • Concentration: Rotary evaporate at <30°C .

    • Critical: High vacuum/high heat triggers dehydrohalogenation.[2] If the bath is hot, you will generate the cyclobutene impurity during purification.

Module 3: Analytical Validation (Self-Validating Systems)

How do you prove you have the right isomer without an X-ray structure? You use Nuclear Overhauser Effect Spectroscopy (NOESY).[2]

The NOESY Logic Gate
  • Run 1D 1H-NMR: Assign the proton at C3 (adjacent to Bromine) and the proton at C1 (adjacent to Nitrogen).[2]

  • Run 2D NOESY: Look for a cross-peak between H-C1 and H-C3.

    • Cis-Isomer: H1 and H3 are on the same face

      
      Strong NOE correlation .
      
    • Trans-Isomer: H1 and H3 are on opposite faces

      
      No/Weak NOE correlation .
      

ValidationSamplePurified FractionNOESY2D NOESY NMRSample->NOESYResultH1-H3 Cross Peak?NOESY->ResultCisConclusion:Cis-IsomerResult->CisStrong SignalTransConclusion:Trans-IsomerResult->TransNo Signal

Figure 2: NMR logic for assigning stereochemistry.

Frequently Asked Questions (FAQs)

Q: My product is turning brown/black on the shelf. What is happening? A: This is the "Autocatalytic Decomposition Loop." Trace acid (from hydrolysis) cleaves the Boc group; the resulting free amine acts as a base to trigger elimination of HBr from neighboring molecules; the HBr further cleaves Boc groups.

  • Fix: Store the compound with a stabilizer (like solid NaHCO3 traces) or strictly at -20°C under Argon.

Q: Can I distill this compound? A: Absolutely not. The boiling point of the carbamate is likely higher than the elimination temperature of the secondary bromide. Distillation will yield the cyclobutene and isobutylene gas.

Q: I used Ninhydrin stain for TLC, but I don't see spots. A: Ninhydrin detects free amines.[2] The Boc group blocks this.

  • Fix: Use KMnO4 (stains the cyclobutane/alkene impurities) or Iodine chamber.[2] For specific Boc detection, heat the plate vigorously after Ninhydrin dip to deprotect it in situ, but this is unreliable.

References

  • Stereochemical Separation Principles: Wiberg, K. B., & Barth, D. E. (1969).[2] Journal of the American Chemical Society. "Cyclobutane derivatives. V. Isomerization of 1,3-disubstituted cyclobutanes." (Establishes polarity/stability differences in 1,3-cyclobutanes). [1][2]

  • Boc-Group Stability: Greene, T. W., & Wuts, P. G. M. (1999).[1][2][4] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][4] (Definitive guide on Boc acid sensitivity). [1][2]

  • Hunsdiecker Reaction Mechanism: Organic Syntheses, Coll. Vol. 3, p. 578 (1955).[2] (Foundational text on silver salt decarboxylative bromination relevant to cyclobutane synthesis). [1][2]

  • NMR Determination of Cyclobutane Stereochemistry: Lambert, J. B., et al. (1971).[2] Journal of the American Chemical Society. "Conformational Analysis of Cyclobutanes." (Methodology for using coupling constants and NOE to determine cis/trans relationships). [1][2]

Technical Support Center: TLC Monitoring of Reactions Involving tert-butyl N-(3-bromocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for monitoring reactions involving tert-butyl N-(3-bromocyclobutyl)carbamate by Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and professionals in drug development. Here, we move beyond simple procedural lists to provide in-depth, field-tested insights into the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the expected relative polarity of tert-butyl N-(3-bromocyclobutyl)carbamate compared to its starting materials and potential products?

A1: tert-Butyl N-(3-bromocyclobutyl)carbamate contains a polar carbamate group and a moderately polar carbon-bromine bond. Its overall polarity is intermediate. Compared to its likely precursor, 3-bromocyclobutanamine, it is less polar due to the presence of the bulky, nonpolar tert-butyl group. In subsequent reactions, such as a nucleophilic substitution of the bromide, the polarity of the product will depend on the incoming nucleophile. For instance, replacement with an azide or a hydroxyl group will increase polarity, while substitution with an alkyl or aryl group will decrease it.

Q2: Which solvent system is a good starting point for developing a TLC method for this compound?

A2: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a standard and effective choice for compounds of intermediate polarity.[1] A good starting point would be a 7:3 or 8:2 mixture of hexanes:ethyl acetate. The ratio can then be adjusted to achieve an optimal Rf value (retention factor) for the compound of interest, ideally between 0.3 and 0.5 for the best separation.

Q3: What visualization techniques are most effective for tert-butyl N-(3-bromocyclobutyl)carbamate on a TLC plate?

A3: Since this compound lacks a strong UV chromophore, visualization under a UV lamp (254 nm) may not be very sensitive unless impurities or other reactants are UV-active.[2] Therefore, chemical staining is essential. The most common and effective stains include:

  • Potassium Permanganate (KMnO4): A general-purpose stain for most organic compounds. It reacts with any oxidizable functional groups, appearing as yellow or brown spots on a purple background.[3]

  • Ceric Ammonium Molybdate (CAM): A highly sensitive, universal stain that visualizes most organic compounds as blue or dark spots upon heating.[2][4]

  • Ninhydrin: This stain is particularly useful if the Boc-protecting group is cleaved during the reaction, as it will stain the resulting free amine, typically as a purple or blue spot.[4][5] The protected amine may show a faint color or require strong heating.[5]

Q4: Can the Boc-protecting group be cleaved under standard TLC conditions?

A4: The tert-butoxycarbonyl (Boc) group is generally stable under neutral and basic conditions but is labile to acid.[6][7] Standard silica gel for TLC is slightly acidic, but it is unlikely to cause significant deprotection during the short time of a TLC run. However, if highly acidic additives are used in the mobile phase (e.g., acetic acid), some cleavage of the Boc group might occur, leading to streaking or the appearance of a new, more polar spot corresponding to the free amine.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the TLC analysis of reactions involving tert-butyl N-(3-bromocyclobutyl)carbamate.

Problem 1: No Spots are Visible on the TLC Plate
Potential Cause Explanation & Solution
Insufficient Concentration The concentration of the spotted sample may be too low for detection by the chosen visualization method.[9] Solution: Prepare a more concentrated solution of your reaction mixture for spotting. Alternatively, spot the same location multiple times, allowing the solvent to evaporate between applications to build up the concentration of the analyte on the plate.[9]
Inappropriate Visualization Technique As mentioned, tert-butyl N-(3-bromocyclobutyl)carbamate is not strongly UV-active. If you are relying solely on a UV lamp, you may not see any spots. Solution: Use a chemical stain such as potassium permanganate or ceric ammonium molybdate, which are effective for a wide range of organic compounds.[2]
Volatile Compound While unlikely for this specific compound, highly volatile substances can evaporate from the TLC plate before or during development. Solution: Ensure the TLC chamber is properly saturated with the eluent vapor to minimize evaporation from the plate surface.
Reaction Failure It is possible that the desired product has not formed or that the starting material has been consumed in an unexpected way. Solution: Re-evaluate your reaction conditions and consider taking a sample for analysis by a more sensitive technique like LC-MS if available.
Problem 2: Streaking or Smearing of Spots
Potential Cause Explanation & Solution
Sample Overloading Applying too much sample to the TLC plate is a common cause of streaking. The stationary phase becomes saturated, leading to poor separation. Solution: Dilute your sample before spotting, or apply a smaller amount to the plate. A good rule of thumb is to aim for a 1% solution for TLC analysis.
Highly Polar or Acidic/Basic Compound Compounds with strongly acidic or basic groups can interact strongly with the silica gel, causing them to streak.[8] While the carbamate is neutral, the presence of acidic or basic byproducts could cause this issue. Solution: Add a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the developing solvent to improve the spot shape of acidic or basic compounds, respectively.[1]
Inappropriate Solvent System If the eluent is too polar, it will move all components of the mixture up the plate rapidly with little separation, which can appear as a streak. If it's not polar enough, everything will remain at the baseline. Solution: Adjust the polarity of your solvent system. For a hexane/ethyl acetate system, increase the proportion of hexanes if your spots are running too high (high Rf), or increase the ethyl acetate if they are staying too low (low Rf).
Compound Decomposition on Silica The slightly acidic nature of silica gel can sometimes cause sensitive compounds to decompose during chromatography, leading to streaking. Solution: Neutralize the silica plate by eluting it with a solvent containing a small amount of triethylamine before use. Alternatively, use alumina plates, which are available in basic or neutral forms.
Problem 3: Product and Starting Material Have Very Similar Rf Values
Potential Cause Explanation & Solution
Insufficiently Optimized Solvent System The chosen eluent may not have the right selectivity to resolve compounds with similar polarities. Solution: Experiment with different solvent systems. Changing one of the solvents can alter the interactions with the analytes and improve separation. For example, you could try a dichloromethane/methanol system or a toluene/acetone system.[10]
Use of a Co-spot It can be difficult to tell if two spots are truly the same or just very close. Solution: Use a co-spot. In a separate lane on the TLC plate, spot both the starting material and the reaction mixture at the same point. If they are different compounds, you should see two distinct spots (or an elongated spot if they are very close). If the reaction has gone to completion, you will only see the product spot.[11]
Two-Dimensional (2D) TLC For very complex mixtures or difficult separations, 2D TLC can be a powerful tool. Solution: Spot the mixture in one corner of a square TLC plate and develop it in one solvent system. Then, rotate the plate 90 degrees and develop it in a second, different solvent system. This can often resolve compounds that are inseparable in a single dimension.[11]

Experimental Protocols

Protocol 1: Standard TLC Monitoring

This protocol outlines the general procedure for monitoring the progress of a reaction involving tert-butyl N-(3-bromocyclobutyl)carbamate.

Materials:

  • Silica gel TLC plates (e.g., Merck 60 F254)

  • TLC developing chamber with a lid

  • Capillary tubes for spotting

  • Eluent (e.g., 80:20 Hexanes:Ethyl Acetate)

  • Visualization reagent (e.g., potassium permanganate stain)

  • Heat gun or hot plate

Procedure:

  • Prepare the Developing Chamber: Pour the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to help saturate the chamber with solvent vapor. Close the lid and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate.[1] Mark the lanes for your starting material (SM), co-spot (C), and reaction mixture (RM).

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of a dilute solution of your starting material to the "SM" lane.

    • Apply a spot of the starting material to the "C" lane.

    • Withdraw a small aliquot of your reaction mixture and dilute it with a volatile solvent like dichloromethane or ethyl acetate.

    • Spot the diluted reaction mixture onto the "RM" lane and also on top of the starting material spot in the "C" lane.

    • Keep the spots as small as possible (1-2 mm in diameter).

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line.[9] Close the lid and allow the solvent to ascend the plate by capillary action.

  • Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Visualize the Plate:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • If any of your compounds are UV-active, you can first visualize the plate under a UV lamp.

    • Next, dip the plate into your chosen staining solution (e.g., potassium permanganate) using forceps.

    • Remove the plate and gently wipe the back with a paper towel.

    • Carefully heat the plate with a heat gun or on a hot plate until the spots appear.

  • Analyze the Results: Compare the spots in the reaction mixture lane to the starting material. The disappearance of the starting material spot and the appearance of a new spot (or spots) indicates that the reaction is proceeding. The co-spot lane helps to confirm if any starting material remains. Calculate the Rf values for all spots.

Visualizing Experimental Workflows

The following diagrams illustrate the key processes described in this guide.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare Chamber (Solvent + Filter Paper) spot Spot Plate (SM, Co-spot, RM) prep_chamber->spot prep_plate Prepare Plate (Draw Origin Line) prep_plate->spot develop Develop Plate (in Chamber) spot->develop mark Mark Solvent Front develop->mark dry Dry Plate mark->dry visualize Visualize (UV and/or Stain) dry->visualize analyze Analyze Results (Compare Spots, Calc. Rf) visualize->analyze

Caption: General workflow for TLC analysis.

Troubleshooting_Logic cluster_problems Problem Identification cluster_solutions Potential Solutions start TLC Problem Encountered no_spots No Spots Visible start->no_spots streaking Streaking/Smearing start->streaking poor_sep Poor Separation (Similar Rf) start->poor_sep sol_conc Increase Concentration / Re-spot no_spots->sol_conc Cause: Low Conc. sol_stain Use Chemical Stain no_spots->sol_stain Cause: Wrong Viz. sol_dilute Dilute Sample streaking->sol_dilute Cause: Overloaded sol_solvent Adjust Solvent System streaking->sol_solvent Cause: Wrong Polarity sol_additive Add Acid/Base to Eluent streaking->sol_additive Cause: Acidic/Basic poor_sep->sol_solvent Cause: Low Selectivity sol_cospot Use Co-spot poor_sep->sol_cospot Cause: Ambiguity

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Technical Support Center: Column Chromatography of tert-butyl N-(3-bromocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of tert-butyl N-(3-bromocyclobutyl)carbamate. This document is designed for researchers, chemists, and drug development professionals who are using column chromatography to isolate this key intermediate. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format, supplemented with detailed protocols and troubleshooting logic.

Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the flash column chromatography of tert-butyl N-(3-bromocyclobutyl)carbamate?

A1: For a moderately polar compound like tert-butyl N-(3-bromocyclobutyl)carbamate, a normal-phase chromatography setup is the most effective starting point.

  • Stationary Phase: Standard silica gel (SiO₂, 60 Å, 40-63 µm particle size) is the adsorbent of choice. Its weakly acidic nature and high surface area are well-suited for separating compounds with the polarity of a Boc-carbamate.[1]

  • Mobile Phase (Eluent): A non-polar/polar solvent system is recommended. Begin with a mixture of hexanes and ethyl acetate . A good starting gradient is typically in the range of 10-30% ethyl acetate in hexanes. For similar N-Boc protected amines, gradients starting as low as 10% ethyl acetate have proven effective.[2] The optimal ratio must be determined empirically using Thin-Layer Chromatography (TLC).

Q2: How do I properly develop a mobile phase using Thin-Layer Chromatography (TLC)?

A2: TLC is an essential preliminary step to predict the separation on a column.[3] The goal is to find a solvent system where the target compound has a retention factor (Rf) of approximately 0.2-0.3 .[3] This Rf value typically provides the best balance between resolution and elution time on a column.

Protocol for TLC Method Development:

  • Dissolve a small sample of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the mixture onto a silica gel TLC plate.

  • Prepare a series of developing chambers with different ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 20%, 30%).

  • Place one TLC plate in each chamber and allow the solvent front to travel up the plate.

  • Visualize the spots using a UV lamp (if the compound is UV active) and/or a chemical stain. A general-purpose stain like phosphomolybdic acid (PMA) or a specific stain for amines like ninhydrin (which can weakly stain carbamates upon heating) can be used.[3]

  • Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) and select the solvent system that gives the desired Rf of ~0.25.

Q3: My compound is streaking or "tailing" on the TLC plate and column. What causes this and how can I fix it?

A3: Tailing is a common issue when purifying compounds containing basic nitrogen atoms on silica gel. While the nitrogen in a carbamate is significantly less basic than a free amine, it can still interact with the acidic silanol (Si-OH) groups on the silica surface.[1] This strong interaction can lead to poor peak shape and reduced separation efficiency.

Solutions:

  • Add a Basic Modifier: The most common solution is to add a small amount of a competitive base to your mobile phase. This base will interact with the active acidic sites on the silica, preventing your target compound from binding too strongly.[1]

    • Add 0.1-1% triethylamine (Et₃N) to your hexanes/ethyl acetate eluent.

  • Use a Deactivated Stationary Phase: If tailing persists, you can use alumina (which is available in basic, neutral, or acidic forms) or a commercially available amine-functionalized silica gel.[1][4]

Q4: I ran my column but can't find my product. What are the most likely reasons for zero recovery?

A4: This frustrating situation usually points to one of three possibilities. A systematic check is the best way to diagnose the problem.[4]

  • Possibility 1: The compound decomposed on the column. The Boc (tert-butoxycarbonyl) group is known to be sensitive to acid.[2][5] If your crude mixture contains strong acidic impurities or the silica gel is particularly acidic, the Boc group may have been cleaved, and the resulting free amine would remain strongly bound to the silica.

    • Diagnostic Test: Perform a "silica stability test." Spot your crude product on a TLC plate, let it sit for 1-2 hours, and then develop it. If a new, very polar spot appears at the baseline (Rf = 0) or the original spot diminishes, your compound is likely degrading on silica.

  • Possibility 2: The compound eluted in the solvent front. If your mobile phase was too polar, the compound may have eluted very quickly with the non-retained components in the first few fractions.

    • Diagnostic Test: Concentrate your first 1-2 fractions and analyze them by TLC.

  • Possibility 3: The fractions are too dilute to detect. If you used a very large column for a small amount of material, the compound might be spread across many fractions at a very low concentration.

    • Diagnostic Test: Combine and concentrate a larger block of fractions where you expected your compound to elute and re-analyze by TLC.

Q5: Can I use reversed-phase chromatography for this compound?

A5: Yes, reversed-phase (RP) chromatography is a viable alternative, particularly if you encounter issues with compound stability on silica gel. In RP chromatography, the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar.

  • Stationary Phase: C18-bonded silica.

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile (MeCN) or methanol (MeOH) is typically used.[6][7] Often, a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is added to the mobile phase to improve peak shape by ensuring all amine functionalities are protonated.[7]

Standard Operating Protocol: Flash Chromatography

This protocol outlines the purification of ~1 gram of crude tert-butyl N-(3-bromocyclobutyl)carbamate. Adjust volumes accordingly.

Quantitative Data & Parameters
ParameterRecommended ValueRationale
Stationary Phase Silica Gel, 40-63 µmStandard for flash chromatography, providing good resolution.[]
Column Diameter 40 mmAppropriate for purifying 0.5 - 2.5 g of crude material.
Silica Amount ~80-100 g (40-60x sample weight)A 40:1 to 60:1 ratio of silica to crude material is standard for good separation.
Target Rf 0.2-0.3Ensures good separation without excessive elution times.[3]
Elution Mode Isocratic or Step-GradientStart with the TLC-determined solvent (isocratic) or begin with a less polar mixture and increase polarity (gradient) to elute faster-moving impurities first.[9]
Flow Rate ~5 cm/min solvent level decreaseA typical flow rate for flash chromatography under positive pressure.[10]
Experimental Workflow
  • Step 1: Solvent System Selection via TLC

    • As determined in FAQ 2, find a hexanes/ethyl acetate mixture that provides an Rf of ~0.25 for the target compound. Let's assume for this protocol that 20% Ethyl Acetate / 80% Hexanes is the optimal eluent.

  • Step 2: Column Packing (Wet Slurry Method)

    • Insert a cotton or glass wool plug at the bottom of a glass chromatography column and add a 1 cm layer of sand.[10]

    • In a beaker, mix ~90 g of silica gel with ~250 mL of the 20% EtOAc/Hexanes eluent to form a uniform slurry. Stir well to remove air bubbles.[11]

    • Promptly pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.

    • Gently tap the column to ensure even packing and open the stopcock to drain the excess solvent until it is just level with the top of the silica bed.

    • Carefully add another 1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.[10]

  • Step 3: Sample Loading

    • Dissolve the ~1 g of crude material in a minimal amount of dichloromethane or the eluent (~2-3 mL).

    • Using a pipette, carefully apply the dissolved sample solution evenly onto the top layer of sand.[9]

    • Open the stopcock and allow the sample to absorb completely into the silica bed, ensuring the solvent level does not drop below the top of the sand.

    • Gently rinse the sides of the column with 1-2 mL of fresh eluent and allow this to absorb as well.

  • Step 4: Elution and Fraction Collection

    • Carefully fill the column with the eluent.

    • Apply positive pressure (using air or nitrogen) to achieve a steady flow rate.[10]

    • Begin collecting fractions (e.g., 20 mL per test tube). Systematically arrange the tubes in a rack.

  • Step 5: Analysis of Fractions

    • Monitor the elution process by spotting every few fractions onto a TLC plate.

    • Develop the TLC plate in the elution solvent.

    • Visualize the spots to identify which fractions contain the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified tert-butyl N-(3-bromocyclobutyl)carbamate.

Visual Guides & Workflows
Chromatography Method Development Workflow

This diagram illustrates the logical flow from initial analysis to final product isolation.

MethodDevelopment cluster_prep Preparation & Analysis cluster_execution Execution cluster_post Post-Purification TLC 1. Analyze Crude via TLC Solvent 2. Select Eluent for Rf ~0.25 TLC->Solvent Pack 3. Pack Column Solvent->Pack Load 4. Load Sample Pack->Load Elute 5. Elute & Collect Fractions Load->Elute Analyze 6. Analyze Fractions via TLC Elute->Analyze Combine 7. Combine Pure Fractions & Evaporate Analyze->Combine Product Pure Product Combine->Product Troubleshooting Start Problem Observed Problem1 Peak Tailing / Streaking? Start->Problem1 Problem2 Poor Separation? Start->Problem2 Problem3 No Compound Recovered? Start->Problem3 Solution1 Add 0.5% Et3N to Eluent Problem1->Solution1 Yes Solution2 Re-optimize Eluent Polarity via TLC Problem2->Solution2 Yes Solution3 Check for Decomposition (2D TLC) Check Solvent Front Fractions Problem3->Solution3 Yes

Sources

Technical Support Center: Recrystallization of Tert-butyl N-(3-bromocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the recrystallization of tert-butyl N-(3-bromocyclobutyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for this specific purification procedure.

Introduction

Recrystallization is a critical technique for the purification of solid organic compounds.[1] For tert-butyl N-(3-bromocyclobutyl)carbamate, a compound often used as an intermediate in pharmaceutical synthesis, achieving high purity is paramount.[2] The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis and other organic transformations.[3] However, Boc-protected compounds can sometimes be challenging to crystallize, often appearing as oils or amorphous solids.[3][4] This guide provides a systematic approach to the successful recrystallization of tert-butyl N-(3-bromocyclobutyl)carbamate, addressing common challenges and offering practical solutions.

Core Principles of Recrystallization

The success of any recrystallization hinges on the differential solubility of the compound of interest in a given solvent at different temperatures.[5][6] The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of tert-butyl N-(3-bromocyclobutyl)carbamate in a question-and-answer format.

Issue 1: The compound "oils out" and does not form crystals.

Question: I've dissolved my crude tert-butyl N-(3-bromocyclobutyl)carbamate in a hot solvent system, but upon cooling, it separates as an oil instead of forming solid crystals. What's happening and how can I fix it?

Answer: "Oiling out" is a common problem, especially with compounds that have relatively low melting points or when the solution is cooled too rapidly.[7][8] The compound is precipitating from the solution at a temperature above its melting point. Here’s a systematic approach to resolve this:

  • Re-heat and Add More "Good" Solvent: The most immediate solution is to reheat the mixture to redissolve the oil. Then, add a small amount of the "good" solvent (the solvent in which the compound is more soluble) to increase the total solvent volume.[3][7] This will lower the saturation point, requiring a lower temperature for precipitation to begin, hopefully below the compound's melting point.

  • Slow Cooling is Crucial: Rapid cooling encourages oiling out.[7] After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature. Insulating the flask by placing it on a piece of cork or a few paper towels can help.[7] Only after the solution has reached room temperature should you consider placing it in an ice bath to maximize crystal yield.

  • Solvent System Re-evaluation: If the above steps fail, your chosen solvent system may not be optimal. Carbamates can be sensitive to the solvent environment.[9] Experiment with different solvent pairs. Common choices for Boc-protected compounds include ethyl acetate/hexane and ethanol/water.[3]

  • Consider Seeding: If you have a small amount of pure, crystalline tert-butyl N-(3-bromocyclobutyl)carbamate, adding a "seed crystal" to the supersaturated solution can induce crystallization.[1][8]

Issue 2: No crystals form, even after cooling in an ice bath.

Question: My solution remains clear even after prolonged cooling. What are the likely causes and solutions?

Answer: The absence of crystal formation typically points to two main issues: insufficient supersaturation or the presence of impurities that inhibit crystallization.[3]

  • Too Much Solvent: This is the most frequent reason for crystallization failure.[1][8] If you've used an excessive amount of solvent, the solution will not become saturated upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent.[3][8] Be cautious not to overheat, as some carbamates can be thermally unstable.[10] Once the volume is reduced, allow it to cool again.

  • Supersaturation: Sometimes a solution can become supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[8]

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[1][5][8] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 2: Seed Crystals: As mentioned previously, adding a seed crystal is a highly effective way to initiate crystallization.[4]

Issue 3: The recrystallization yield is very low.

Question: I successfully obtained crystals, but my final yield is significantly lower than expected. What could have gone wrong?

Answer: A low yield can result from several factors during the recrystallization process.[7]

  • Excessive Solvent: Using too much solvent will not only prevent crystallization but also keep a significant amount of your product dissolved in the mother liquor, even after cooling.[1][7]

  • Premature Crystallization: If crystals form while the solution is still hot (for example, during hot filtration), you will lose product at this stage. Ensure your filtration apparatus is pre-heated.

  • Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold will redissolve some of your product.[1] Always use a minimal amount of ice-cold recrystallization solvent for washing.

  • Inherent Solubility: Some product will always remain dissolved in the mother liquor.[6] To check if a significant amount of product is lost, you can try to evaporate the mother liquor to see how much residue remains. If substantial, a second recrystallization of this residue might be worthwhile.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the recrystallization of tert-butyl N-(3-bromocyclobutyl)carbamate?

A1: While the optimal solvent system should be determined experimentally, a good starting point for many Boc-protected compounds is a mixture of a moderately polar solvent ("good" solvent) and a nonpolar solvent ("poor" solvent).[3] Common and effective systems include:

  • Ethyl acetate / Hexane

  • Ethanol / Water

  • Toluene / Methanol[3]

Q2: How do I choose the right solvent?

A2: The ideal solvent should dissolve the compound well when hot but poorly when cold.[5] You can perform small-scale solubility tests with your crude material in various solvents to identify a suitable candidate. A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[11]

Q3: My compound is an oil at room temperature. Can I still recrystallize it?

A3: If the crude product is an oil, direct recrystallization might be challenging. One technique is to dissolve the oil in a minimal amount of a "good" solvent and then slowly add a "poor" solvent until the solution becomes cloudy.[3] Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly. Alternatively, purification via column chromatography might be a more suitable initial step to obtain a solid that can then be recrystallized.

Q4: How can I be sure my recrystallized product is pure?

A4: The purity of your recrystallized tert-butyl N-(3-bromocyclobutyl)carbamate can be assessed by several methods:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities tend to depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods: NMR and other spectroscopic techniques can confirm the structure and purity of the final product.

Experimental Protocol: Recrystallization of Tert-butyl N-(3-bromocyclobutyl)carbamate

This protocol provides a general guideline. The solvent system and volumes may need to be optimized based on the scale of your reaction and the impurity profile of your crude material.

Materials and Equipment:
  • Crude tert-butyl N-(3-bromocyclobutyl)carbamate

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Condenser (optional, but recommended to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Selected solvent system (e.g., Ethyl acetate and Hexane)

  • Ice bath

Procedure:
  • Dissolution: Place the crude tert-butyl N-(3-bromocyclobutyl)carbamate in an appropriately sized Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and gently heat the mixture with stirring.[3] Continue adding the "good" solvent in small portions until the solid is completely dissolved at or near the boiling point of the solvent.

  • Decolorization (if necessary): If the solution is colored, it may indicate the presence of colored impurities. In such cases, you can add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution and the filtration apparatus hot to prevent premature crystallization.

  • Crystallization: Slowly add the "poor" solvent (e.g., hexane) dropwise to the hot solution with continuous stirring until the solution becomes persistently cloudy.[3] Then, add a few drops of the "good" solvent until the solution becomes clear again.[3]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature undisturbed.[3] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold "poor" solvent or a cold mixture of the recrystallization solvents.

  • Drying: Dry the crystals under vacuum to a constant weight.[3]

Data Summary Table

ParameterRecommended Value/RangeRationale
Solvent Ratio (Good:Poor) Start with a high ratio of "good" solvent and titrate with "poor" solvent.To achieve a state of supersaturation upon cooling.
Dissolution Temperature Near the boiling point of the "good" solvent.To ensure complete dissolution with a minimal amount of solvent.
Cooling Rate Slow and gradual.To promote the formation of well-defined crystals and prevent oiling out.[7]
Final Cooling Temperature 0-5 °C (Ice Bath)To maximize the yield of the crystalline product.

Visual Workflow and Troubleshooting Diagrams

Recrystallization Workflow

Recrystallization_Workflow A Dissolve Crude Compound in Minimum Hot 'Good' Solvent B Hot Filtration (if insoluble impurities present) A->B C Add 'Poor' Solvent Until Cloudy B->C D Add 'Good' Solvent Until Clear C->D E Slow Cooling to Room Temperature D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I

Caption: General workflow for the recrystallization of tert-butyl N-(3-bromocyclobutyl)carbamate.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Problem Encountered OilingOut Compound 'Oiling Out'? Start->OilingOut NoCrystals No Crystals Formed? OilingOut->NoCrystals No Sol_Oiling Reheat, Add 'Good' Solvent, Cool Slowly OilingOut->Sol_Oiling Yes LowYield Low Yield? NoCrystals->LowYield No Sol_NoCrystals Reduce Solvent Volume or Scratch/Seed NoCrystals->Sol_NoCrystals Yes Sol_LowYield Check Solvent Amount, Wash with Cold Solvent LowYield->Sol_LowYield Yes End Problem Resolved LowYield->End No Sol_Oiling->End Sol_NoCrystals->End Sol_LowYield->End

Sources

Technical Support Center: Tert-butyl N-(3-bromocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the synthesis and handling of Tert-butyl N-(3-bromocyclobutyl)carbamate , a critical intermediate often used in the development of JAK inhibitors and other small-molecule therapeutics.

Topic: Minimizing Side Reactions & Maximizing Stereochemical Fidelity

Reference ID: TS-BOC-CYC-BR-001 Status: Operational[1][2]

Technical Overview & Critical Failure Points

The synthesis of Tert-butyl N-(3-bromocyclobutyl)carbamate involves transforming a secondary alcohol (N-Boc-3-aminocyclobutanol) into a secondary bromide on a strained cyclobutane ring.[1][2] This transformation is thermodynamically precarious due to three competing factors:

  • Ring Strain: The cyclobutane ring (~26 kcal/mol strain energy) makes the system prone to ring-opening or contraction if carbocationic intermediates form.[1][2]

  • Elimination (E2): The anti-periplanar elimination of HBr to form cyclobutene is kinetically accessible, especially if the reaction mixture becomes basic or is heated.

  • Neighboring Group Participation (NGP): The carbamate carbonyl oxygen can attack the activated alcohol intermediate, leading to cyclic oxazolines or oxazolidinones rather than the desired bromide.

Troubleshooting & FAQs

Q1: My yield is low (<40%), and NMR shows olefinic protons (5.8–6.0 ppm). What happened?

Diagnosis: You are observing E2 Elimination yielding tert-butyl cyclobut-2-enylcarbamate.[1][2] Root Cause:

  • Thermal Stress: The reaction exotherm was uncontrolled during reagent addition.

  • Basic Impurities: Commercial

    
     or 
    
    
    
    may contain trace bases, or the workup was too basic.
  • Steric Hindrance: If using the Appel reaction, the formation of the bulky oxyphosphonium intermediate on a puckered cyclobutane ring can slow

    
     substitution, allowing elimination to compete.
    

Corrective Action:

  • Cooling: Conduct the addition of

    
     at 0°C to -10°C . Do not allow the reaction to exceed room temperature.
    
  • Reagent Switch: If Appel fails, switch to Mesylation/Bromination . Convert the alcohol to a mesylate (

    
    , 0°C), then displace with 
    
    
    
    in 2-Butanone (MEK) at mild heat (40-50°C). This separates the activation step from the substitution step, reducing elimination risk.
Q2: I lost the stereochemistry. I started with cis-alcohol but got a mixture of cis and trans bromide.

Diagnosis: Partial


 Character  or Radical Scrambling .
Root Cause: 
  • Solvent Polarity: Using highly polar solvents (e.g., DMF) stabilizes the carbocation, encouraging

    
     (racemization) over 
    
    
    
    (inversion).
  • Light Exposure:

    
     can generate bromine radicals under ambient light, leading to radical substitution/scrambling.
    

Corrective Action:

  • Solvent: Use non-polar, anhydrous DCM (Dichloromethane) .

  • Darkness: Wrap the reaction flask in aluminum foil.

  • Mechanism Check: The Appel reaction follows an

    
     mechanism.
    
    • cis-Alcohol

      
      trans-Bromide.[1][2]
      
    • trans-Alcohol

      
      cis-Bromide.[1][2]
      
    • Ensure your starting material purity is high (>98% de).[1]

Q3: The product decomposes on the silica column (turning brown/black).

Diagnosis: Acid-Catalyzed De-Boc or Elimination . Root Cause: Silica gel is slightly acidic (


).[1][2] This acidity is sufficient to cleave the Boc group or catalyze the elimination of HBr from the sensitive cyclobutyl bromide.
Corrective Action: 
  • Neutralization: Pre-treat the silica gel column with 1-2% Triethylamine (Et_3N) in the eluent system (e.g., Hexanes/EtOAc + 1%

    
    ).
    
  • Fast Chromatography: Do not let the compound sit on the column. Use flash chromatography with positive pressure.[1]

Visualizing the Reaction Landscape

The following diagram maps the competing pathways. Your goal is to force the Green Path (


)  while suppressing the Red Paths (Elimination/NGP) .

ReactionPathways Start Start: N-Boc-3-hydroxycyclobutane Inter Intermediate: Oxyphosphonium Salt (Activated Alcohol) Start->Inter PPh3, CBr4 (0°C, DCM) Prod Target: N-Boc-3-bromocyclobutane (Inverted Stereochem) Inter->Prod Br- attack (SN2) PATHWAY OF CHOICE Side1 Side Product A: Cyclobutene (Elimination) Inter->Side1 Base / Heat (E2 Elimination) Side2 Side Product B: Oxazoline (NGP) Inter->Side2 Internal Attack (Boc Carbonyl) Side3 Side Product C: Scrambled Isomer (SN1) Inter->Side3 Carbocation Formation

Caption: Mechanistic divergence in the conversion of cyclobutyl alcohol to bromide. Success depends on favoring the SN2 pathway.

Validated Experimental Protocols

Protocol A: The Optimized Appel Reaction (Primary Recommendation)

Best for: Small to medium scale (<10g), maintaining stereochemical inversion.

Reagents:

  • N-Boc-3-hydroxycyclobutamine (1.0 equiv)[1][2]

  • Carbon Tetrabromide (

    
    ) (1.5 equiv)[1]
    
  • Triphenylphosphine (

    
    ) (1.5 equiv)[1]
    
  • Dichloromethane (DCM), Anhydrous

Step-by-Step:

  • Preparation: Charge a flame-dried flask with N-Boc-3-hydroxycyclobutamine and

    
      in anhydrous DCM (0.1 M concentration).
    
  • Cooling: Cool the solution to 0°C using an ice/water bath. Critical: Do not skip cooling.

  • Addition: Dissolve

    
      in minimal DCM. Add this solution dropwise  over 30–60 minutes.
    
    • Why? Dropwise addition controls the exotherm and keeps the concentration of the activated phosphonium species low, reducing intermolecular side reactions.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1–2 hours. Monitor by TLC (stain with Ninhydrin or PMA).[1]

  • Quench: Add saturated aqueous

    
    .
    
  • Workup: Extract with DCM. Wash organics with brine.[1][3][4] Dry over

    
    .[1][3][4]
    
  • Purification: Concentrate the crude. To precipitate

    
     (triphenylphosphine oxide), add cold Diethyl Ether  or MTBE  and filter off the white solid.
    
  • Chromatography: Purify the filtrate on silica gel (pre-treated with 1%

    
    ) using a Hexanes/EtOAc gradient.
    
Protocol B: The Sulfonate Displacement (Alternative)

Best for: Difficult substrates where Appel causes elimination.

StepReagentsConditionsKey Observation
1. Activation MsCl (1.2 eq),

(1.5 eq)
DCM, 0°C, 1hConverts -OH to -OMs (Mesylate). Isolate this intermediate.
2. Substitution LiBr (3-5 eq)2-Butanone (MEK), 50°C

displacement.[1][2] LiBr is soluble in MEK.
3.[1] Workup

/ EtOAc
ExtractionWash thoroughly to remove Lithium salts.[1]

References & Authority

  • Appel Reaction Mechanism & Scope:

    • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975.

    • Source:[1]

  • Cyclobutyl Halide Stability & Elimination:

    • Roberts, J. D., & Mazur, R. H. "Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society, 1951.

    • Source:[1]

  • Boc-Protection Stability in Synthesis:

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006. (Standard reference for Boc stability conditions).

  • Synthesis of 3-substituted Cyclobutanes (Relevant Patent Literature):

    • Patent: "Process for the preparation of JAK inhibitors." (Describes similar bromination of cyclobutyl-amine derivatives).

    • Source:[1][2]

Disclaimer: This guide is for research purposes only. All chemical operations should be performed by qualified personnel in a fume hood with appropriate PPE.[2]

Sources

"Tert-butyl N-(3-bromocyclobutyl)carbamate" catalyst poisoning issues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Catalyst Deactivation & "Poisoning" in Cross-Coupling

Executive Summary: The "Secondary Alkyl Halide" Paradox

Welcome to the technical support center for Tert-butyl N-(3-bromocyclobutyl)carbamate (CAS: 1936399-47-1).[1][2]

If you are experiencing low yields, stalled conversion, or catalyst precipitation (Pd black) with this substrate, you are likely facing one of two distinct failure modes.[3] As a secondary alkyl bromide, this molecule sits at the difficult intersection of steric hindrance and electronic instability .

The Core Conflict:

  • True Poisoning: Impurities from the cyclobutane synthesis (Azides, Sulfur, or Silver) are irreversibly binding to your metal center.

  • Kinetic Incompetence (The "False Poison"): The reaction is not poisoned; it is out-competed.[1][2] The rate of

    
    -hydride elimination in cyclobutyl systems often exceeds the rate of transmetallation, leading to catalyst death and alkene byproducts that mimic poisoning.
    

This guide provides the diagnostic logic to distinguish these scenarios and the protocols to fix them.

Part 1: Diagnostic Logic (Interactive Workflow)

Before changing ligands or bases, you must determine if your catalyst is dead (poisoned) or distracted (side reactions). Use this logic flow to diagnose the root cause.

TroubleshootingLogic Start ISSUE: Low Yield / Stalled Reaction CheckColor Observation: Does the reaction mixture turn black (precipitate) immediately? Start->CheckColor BlackYes Yes: Pd Black Formation CheckColor->BlackYes Rapidly BlackNo No: Solution stays homogeneous but no conversion CheckColor->BlackNo Stays Clear/Brown BetaElim Suspect: Beta-Hydride Elimination (Kinetic Failure) BlackYes->BetaElim SpikeTest Action: Perform Standard Addition Test (Add simple aryl bromide to stalled rxn) BlackNo->SpikeTest LigandSol SOLUTION: Switch to Bulky/Electron-Rich Ligands (e.g., CPhos, PCy3, SPhos) BetaElim->LigandSol ResultWorks Standard works SpikeTest->ResultWorks Conversion observed ResultFails Standard fails SpikeTest->ResultFails No reaction SubstrateIssue Diagnosis: Substrate Inhibition (Sterics/Electronic mismatch) ResultWorks->SubstrateIssue PoisonIssue Diagnosis: TRUE CATALYST POISONING (Impurity in Starting Material) ResultFails->PoisonIssue CleanUp SOLUTION: Repurify SM (Cu wash/Silica) Check for Azides/Sulfur PoisonIssue->CleanUp

Figure 1: Decision matrix for distinguishing between catalyst poisoning and kinetic failure modes.

Part 2: True Catalyst Poisons (Impurity Profiling)

If your diagnostic points to "True Poisoning," the culprit is likely a residue from the synthesis of the cyclobutane ring itself. Commercial batches of Tert-butyl N-(3-bromocyclobutyl)carbamate are typically synthesized via one of two routes, each carrying specific poisons.[1][2]

Impurity Source Table
Synthesis RouteLikely Residual ImpurityMechanism of PoisoningDecontamination Protocol
Curtius Rearrangement (From carboxylic acid)Azides (

) or Isocyanates
Azides coordinate strongly to Pd(0); Isocyanates react with nucleophiles to foul the cycle.[1][2]Wash SM with 10%

(aq) to reduce azides, then filter through a silica plug.
Hunsdiecker-Type (Radical bromination)Silver salts (

) or Radical Inhibitors
Ag(I) acts as an oxidant, oxidizing Pd(0) to Pd(II) off-cycle.[1][2] Radical scavengers stop the oxidative addition.Wash organic layer with 5%

(precipitates AgCl) or aqueous

.[1][2]
Appel Reaction (From alcohol)Phosphorus species (

,

)
Excess P-species alter the Ligand:Pd ratio, creating inactive species like

.
Recrystallize from Hexane/EtOAc.[1][2] Phosphorus oxides are difficult to remove via standard chromatography.[2]
Boc Decomposition (In situ)Free Amine (

)
If Boc cleaves thermally (>80°C), the free amine binds Pd, forming stable bis-amine complexes.[1]Crucial: Lower reaction temp <60°C or use weak bases (

) instead of alkoxides.

Part 3: The "False Poison" - Beta-Hydride Elimination[1][2]

For secondary alkyl halides like 3-bromocyclobutyl carbamate, the most common issue is not poisoning , but the competition between Cross-Coupling and Beta-Hydride Elimination.

The Mechanistic Failure Mode

In cyclobutyl systems, the


-hydrogens are held in a rigid conformation. Once the Palladium inserts (Oxidative Addition), the complex is prone to rapidly eliminating H-Br to form a cyclobutene byproduct. This generates "Pd-Hydride" species that often decompose to Palladium Black , leading users to incorrectly assume the catalyst was poisoned.

BetaElimination Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Pd-Br Species) Pd0->OxAdd + SM SM 3-Bromocyclobutyl carbamate TransMet Transmetallation (Desired Path) OxAdd->TransMet Fast with Bulky Ligands BetaH Beta-Hydride Elimination (FAILURE MODE) OxAdd->BetaH Fast with Standard Ligands Product Cross-Coupled Product TransMet->Product Reductive Elim. DeadPd Pd-Black + Cyclobutene BetaH->DeadPd Irreversible

Figure 2: The kinetic competition that mimics catalyst poisoning.

Solution: Ligand Selection

To win this competition, you must use ligands that accelerate reductive elimination and make the Pd center too bulky for


-hydride elimination.
  • Recommended: CPhos , SPhos , or RuPhos (Buchwald Ligands).

  • Alternative:

    
      or 
    
    
    
    (Gregory Fu conditions).
  • Avoid:

    
    , dppf, or ligand-free conditions.[2]
    

Part 4: Validated Experimental Protocols

Protocol A: The "Standard Addition" Poison Test

Use this to confirm if your batch of starting material contains active poisons.

  • Setup: Prepare two vials with your standard catalytic conditions (e.g., Pd(OAc)2, SPhos, Base).

  • Control: Add a "standard" coupling pair known to work easily (e.g., 4-bromoanisole + phenylboronic acid).[1][2]

  • Experiment: Add the standard coupling pair PLUS 10 mol% of your Tert-butyl N-(3-bromocyclobutyl)carbamate.

  • Analysis:

    • If the standard coupling proceeds normally

      
      No Poison present.  (The issue is likely steric/electronic).
      
    • If the standard coupling is inhibited

      
      Poison present.  (Your cyclobutane contains an active catalyst killer).
      
Protocol B: Scavenging Impurities (The "Copper Wash")

Effective for removing sulfur and azide residues.

  • Dissolve the crude Tert-butyl N-(3-bromocyclobutyl)carbamate in Ethyl Acetate (10 mL/g).

  • Wash organic layer with 10% aqueous Copper(II) Sulfate (

    
    ) .[1][2]
    
  • If the aqueous layer turns dark or precipitates form, sulfur/azides are being removed.

  • Repeat until the aqueous layer remains light blue.

  • Dry over

    
    , filter, and concentrate.
    

Part 5: Frequently Asked Questions (FAQs)

Q1: Why does my reaction turn black immediately upon heating? A: This is likely "Pd Black" precipitation caused by rapid catalyst decomposition.[1][2] This usually indicates that the Oxidative Addition occurred, but the complex was unstable. Solution: Lower the temperature to 40-50°C and switch to a bulky, electron-rich ligand like XPhos or CPhos to stabilize the Pd(II) intermediate.[1]

Q2: Can I use strong bases like NaOtBu? A: Avoid if possible. Strong alkoxide bases can deprotonate the carbamate (Boc-NH-), creating a negative charge near the reaction center that may chelate the Palladium and shut down the cycle. Furthermore, they promote


-elimination.[1][2] Use weak bases like 

or

.[1][2]

Q3: The NMR shows a mixture of starting material and an alkene. What happened? A: You have confirmed


-hydride elimination. The "alkene" is the cyclobutene byproduct. This confirms the catalyst is active but the pathway is wrong. Action:  Increase the catalyst loading of bulky phosphines (Ligand:Pd ratio 2:1) to crowd the metal center and prevent the 

-hydrogen from approaching the Pd.

Q4: Is the Boc group stable at 100°C? A: Barely. In the presence of Lewis acidic metals (like Pd or Zn additives) and water, Boc groups can cleave, releasing the free amine. Free amines are potent catalyst poisons.[1][2] Recommendation: Keep reaction temperatures below 80°C. If high heat is required, consider switching protecting groups (e.g., Cbz or Acetyl) earlier in the synthesis.

References
  • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001).[4] "Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens." Journal of the American Chemical Society.[4]

  • Han, C., & Porco, J. A. (2007).[5] "Zirconium(IV)-Catalyzed Exchange Processes of Dialkyl Carbonates and Carbamates." Organic Letters. (Reference for Carbamate stability/synthesis).

  • Milne, J. E., & Buchwald, S. L. (2004). "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." Journal of the American Chemical Society.[4] (Reference for Ligand Selection CPhos/SPhos).

  • BenchChem Technical Support. (2025). "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions." (General troubleshooting context).

Sources

"Tert-butyl N-(3-bromocyclobutyl)carbamate" solvent effects on reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tert-butyl N-(3-bromocyclobutyl)carbamate

Ticket ID: #CB-3BBr-SOLV Subject: Optimization of Solvent Systems for Nucleophilic Substitution & Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Reactivity Paradox

Tert-butyl N-(3-bromocyclobutyl)carbamate presents a classic tension in cycloalkane chemistry: the conflict between ring strain and steric hindrance . As a secondary alkyl bromide on a puckered cyclobutane ring, this substrate is reluctant to undergo classical


 substitution due to the energetic penalty of planarizing the ring in the transition state. Conversely, the basic conditions often required for substitution frequently trigger 

elimination, yielding the useless cyclobutene byproduct.

This guide addresses the critical role of solvent selection in navigating this "Substitution vs. Elimination" competition and optimizing metal-catalyzed cross-couplings.

Part 1: Troubleshooting Guide (Q&A Format)

Q1: "I am attempting a nucleophilic displacement (e.g., with azide or cyanide) in DMF at 80°C, but I am observing significant elimination (cyclobutene formation). How can I suppress this?"

Diagnosis: You are experiencing the "Polar Aprotic Trap." While solvents like DMF, DMSO, and DMAc are excellent for dissolving nucleophiles and stripping away their solvation shells (enhancing


 rates), they also dramatically increase the basicity of the nucleophile. On a strained cyclobutyl ring, the activation energy for proton abstraction (

) is often lower than that for backside attack (

), leading to elimination.

Solution Protocol:

  • Switch Solvent Class: Move from high-dielectric dipolar aprotic solvents (DMF) to polar aprotic solvents with lower basicity profiles , such as Acetonitrile (MeCN) or Acetone .

    • Why: MeCN is less conducive to stabilizing the hard cationic transition states of elimination compared to DMF.

  • Temperature Control: Lower the temperature to <50°C. Elimination has a higher activation energy (

    
    ) than substitution; high heat disproportionately favors elimination.
    
  • Add a Phase Transfer Catalyst (PTC): Use a non-polar solvent (Toluene or DCM) with a PTC (e.g., TBAB or 18-crown-6). This keeps the bulk basicity low while allowing the nucleophile to react in the organic phase "naked" but controlled.

Solvent System

Rate

Risk
Recommendation
DMF / DMSO HighCritical Avoid for basic nucleophiles
Acetonitrile ModerateModeratePrimary Choice for substitution
THF / Ether LowLowPoor solubility for salts; good for couplings
Toluene + PTC ModerateLowExcellent for suppressing elimination
Q2: "In Nickel-catalyzed cross-couplings (Suzuki/Negishi), my reaction stalls in THF. Should I switch to DMF?"

Diagnosis: Do not switch to pure DMF for Ni-catalyzed alkyl halide couplings. While DMF promotes oxidative addition, it can poison nickel catalysts by coordinating too strongly or promoting homocoupling/protodehalogenation. The stalling is likely due to poor solubility of the inorganic reductant (Mn or Zn) or the boronic acid salt.

Solution Protocol:

  • Cosolvent Approach: Use a mixture of THF:DMA (9:1) or Dioxane:NMP (9:1) . The small amount of polar solvent helps solubilize the coupling partners and activates the reductant surface (Zn/Mn) without overwhelming the catalyst.

  • Ligand Check: Ensure you are using a ligand suited for alkyl halides (e.g., dtbbpy or Biozazoline ). These ligands require specific steric environments often disrupted by highly coordinating solvents.

Q3: "I am losing the cis/trans stereochemical integrity of my starting material during reaction. Why?"

Diagnosis: This indicates the reaction is proceeding via a Radical Pathway or partial


 character, rather than a concerted stereospecific mechanism.
  • Case A (

    
    ):  If using protic solvents (MeOH/EtOH), the bromide leaves, forming a planar cation which is attacked from either side.
    
  • Case B (Radical): In Ni/photoredox catalysis, the C-Br bond undergoes homolytic cleavage. The resulting cyclobutyl radical rapidly planarizes/puckers, losing the original stereochemical memory before the new bond forms.

Solution Protocol:

  • For Strict Stereocontrol: You must rely on

    
     conditions (see Q1) which result in inversion . If starting with cis-bromide, you will get trans-product.
    
  • For Radical Couplings: Accept that the thermodynamic ratio (usually favoring the less sterically crowded isomer, often trans) will dominate. Isomer separation (Prep-HPLC) post-reaction is often required.

Part 2: Visual Decision Matrix

Solvent Selection Logic for Cyclobutyl Bromides

SolventStrategy Start Start: Tert-butyl N-(3-bromocyclobutyl)carbamate ReactionType Select Reaction Type Start->ReactionType Sub Nucleophilic Substitution (SN2) ReactionType->Sub Cross Metal-Catalyzed Coupling (Ni/Pd) ReactionType->Cross NuType Is Nucleophile Basic? (e.g., Alkoxide, Cyanide) Sub->NuType CouplingSolv Standard: THF or Dioxane Additive: 10% DMA or NMP Cross->CouplingSolv Radical Pathway BasicYes Yes (High E2 Risk) NuType->BasicYes BasicNo No (Azide, Thiol) NuType->BasicNo Solv1 Use Acetonitrile or Toluene + PTC (Avoid DMF) BasicYes->Solv1 Suppress Elimination Solv2 Use DMF or DMSO (Temp < 60°C) BasicNo->Solv2 Maximize Rate

Figure 1: Decision tree for solvent selection based on reaction type and nucleophile basicity. Note the critical split for basic nucleophiles to avoid elimination.

Part 3: Advanced Experimental Protocol

Nickel-Catalyzed Cross-Coupling (Suzuki-Miyaura Type)

Designed to overcome the limitations of


 on cyclobutyl rings.

Objective: Coupling of tert-butyl N-(3-bromocyclobutyl)carbamate with an Aryl Boronic Acid.

Reagents:

  • Substrate: 1.0 equiv (3-bromocyclobutyl carbamate)

  • Partner: 1.5 equiv Aryl-B(OH)₂[1]

  • Catalyst: 10 mol%

    
    
    
  • Ligand: 10 mol% dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine)

  • Reductant: 0.5 equiv Elemental Zinc (activated) or Manganese

  • Base: 1.0 equiv NaI (Additive), 2.0 equiv

    
    
    

Solvent System:

  • THF:DMA (9:1 v/v) – Degassed.

  • Rationale: The THF provides the inert carrier; DMA aids in solubilizing the zinc salts and stabilizing the polar transition state without poisoning the Nickel center.

Step-by-Step:

  • Glovebox/Schlenk: Charge a vial with

    
    , dtbbpy, and Zn dust.
    
  • Solvent Prep: Add the THF/DMA mixture. Stir for 15 mins to form the active catalyst complex (often turns deep purple/green).

  • Addition: Add the cyclobutyl bromide and aryl boronic acid.

  • Reaction: Seal and stir at 60°C for 12–16 hours.

  • Workup: Dilute with EtOAc, quench with 1M HCl (careful with Boc group—use rapid wash or

    
     instead if acid sensitive), wash with brine.
    
  • Stereochemistry: Expect a mixture of cis/trans isomers (approx 1:1 to 3:1) due to the radical intermediate.

Part 4: Mechanistic Insight (Elimination vs. Substitution)

The following diagram illustrates why solvent choice is the "switch" between the desired product and the elimination byproduct.

Mechanism cluster_0 Solvent Shell Effect Reactant Boc-NH-Cyclobutyl-Br PathA Path A: Polar Aprotic (DMF) Naked Nucleophile acts as BASE Reactant->PathA High Basicity PathB Path B: Moderate Polarity (MeCN) Nucleophile acts as Nucleophile Reactant->PathB Controlled Reactivity Product1 Cyclobutene (Elimination) (Undesired) PathA->Product1 E2 Mechanism Product2 Substituted Cyclobutane (Desired) PathB->Product2 SN2 Mechanism

Figure 2: Mechanistic divergence driven by solvent polarity and nucleophile solvation.

References

  • Reactivity of Cyclobutyl Halides: Wiberg, K. B. (1986). The structures and energies of small ring systems.Angewandte Chemie International Edition, 25(4), 312-322. Link

  • Nickel-Catalyzed Cross-Coupling of Alkyl Halides: Zhou, J., & Fu, G. C. (2003). Suzuki cross-couplings of unactivated secondary alkyl halides and pseudohalides.Journal of the American Chemical Society, 125(48), 14726-14727. Link

  • Solvent Effects in Nucleophilic Substitution: Parker, A. J. (1969). Protic-dipolar aprotic solvent effects on rates of bimolecular reactions.Chemical Reviews, 69(1), 1-32. Link

  • Stereochemical Scrambling in Ni-Catalysis: Zultanski, S. L., & Fu, G. C. (2013). Nickel-catalyzed carbon–carbon bond-forming reactions of unactivated tertiary alkyl halides.[2]Journal of the American Chemical Society, 135(2), 624-627. Link

Sources

Technical Support Center: Stoichiometry Optimization for Tert-butyl N-(3-bromocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the utilization of tert-butyl N-(3-bromocyclobutyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing reaction stoichiometry. As a Senior Application Scientist, my goal is to equip you with the causal understanding behind experimental choices to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am observing a low yield of my desired product, and a significant amount of my nucleophile remains unreacted. How can I improve the conversion?

A1: This is a common issue that often points to insufficient reactivity of the electrophile, tert-butyl N-(3-bromocyclobutyl)carbamate, or suboptimal reaction conditions. The cyclobutyl system can be sterically demanding, and the reactivity of the bromide can be lower than that of a primary alkyl bromide.

Troubleshooting Steps:

  • Increase the Equivalents of the Electrophile: Instead of a 1:1 stoichiometry, consider increasing the amount of tert-butyl N-(3-bromocyclobutyl)carbamate to 1.2-1.5 equivalents relative to your nucleophile. This will increase the probability of a successful collision and drive the reaction towards completion.

  • Re-evaluate Your Base: If your nucleophile is an amine or another protonated species, the choice and amount of base are critical. An insufficient amount of base will result in the in-situ formation of an ammonium salt from your nucleophile, which is a much poorer nucleophile. Ensure you are using at least one equivalent of a non-nucleophilic base for every equivalent of the nucleophile's salt. For sluggish reactions, using a stronger base or a slight excess (1.1-1.3 equivalents) can be beneficial.

  • Increase Reaction Temperature: The kinetics of the reaction might be slow at room temperature. Gradually increasing the temperature in 10-20°C increments can significantly enhance the reaction rate. Monitor for potential side product formation at higher temperatures.

  • Solvent Choice: Ensure your solvent fully dissolves all reactants. Polar aprotic solvents like DMF or DMSO are often good choices for nucleophilic substitution reactions as they can help to solvate the cation and leave the anion (the nucleophile) more reactive.

Q2: My reaction is producing a significant amount of an elimination byproduct. How can I minimize this?

A2: The formation of an elimination byproduct, likely tert-butyl N-(cyclobutenyl)carbamate, is a competing reaction pathway, especially with sterically hindered or strongly basic nucleophiles.

Troubleshooting Steps:

  • Stoichiometry of the Base: Using a large excess of a strong base can favor elimination. Reduce the equivalents of the base to the minimum required to deprotonate your nucleophile (typically 1.0-1.1 equivalents).

  • Choice of Base: Switch to a bulkier, less nucleophilic base. For example, if you are using sodium ethoxide, consider switching to potassium tert-butoxide or a hindered amine base like diisopropylethylamine (DIPEA).

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the substitution pathway.

  • Nucleophile Choice: If possible, use a less sterically hindered or less basic nucleophile.

Q3: I am seeing both my desired product and a significant amount of unreacted tert-butyl N-(3-bromocyclobutyl)carbamate. What is the likely cause?

A3: This scenario suggests that your nucleophile is being consumed by a side reaction or is not sufficiently reactive under the current conditions.

Troubleshooting Steps:

  • Protecting Group Stability: The tert-butyloxycarbonyl (Boc) protecting group is generally stable but can be labile under strongly acidic or basic conditions, especially at elevated temperatures.[1] If your reaction conditions are harsh, your nucleophile might be reacting with a deprotected intermediate. Analyze your crude reaction mixture for the presence of 3-bromocyclobutanamine.

  • Purity of Starting Materials: Ensure your nucleophile and solvent are pure and dry. Water can compete as a nucleophile, leading to the formation of the corresponding alcohol.

  • Stoichiometric Adjustments: This is a classic case where a systematic adjustment of stoichiometry is required. See the table below for a suggested optimization workflow.

Stoichiometric Optimization Summary

The following table provides a general guideline for optimizing the stoichiometry in a nucleophilic substitution reaction with tert-butyl N-(3-bromocyclobutyl)carbamate.

Observation Potential Cause Suggested Stoichiometry (Nucleophile:Electrophile:Base) Rationale
Low conversion, unreacted nucleophileLow reactivity of electrophile1 : 1.2-1.5 : 1.1Pushes the equilibrium towards the product.
Significant elimination byproductBase-induced elimination1 : 1.1 : 1.0 (with a hindered base)Minimizes the competing elimination pathway.
Unreacted electrophile, consumed nucleophileNucleophile degradation or side reaction1.2 : 1 : 1.3Ensures enough nucleophile is present to react with the electrophile.
Formation of di-alkylation productHighly reactive nucleophile1.5 : 1 : 1.6Favors mono-alkylation by having an excess of the nucleophile.

Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a starting point for your experiments. Adjustments should be made based on the specific reactivity of your nucleophile.

  • To a stirred solution of the nucleophile (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, DMSO, or ACN) under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1 eq.) at room temperature.

  • Stir the mixture for 15-30 minutes to ensure complete deprotonation of the nucleophile.

  • Add a solution of tert-butyl N-(3-bromocyclobutyl)carbamate (1.2 eq.) in the same solvent dropwise over 10-15 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • If no significant conversion is observed after 2-4 hours, gradually increase the temperature to 40-60°C.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Logical Workflow for Stoichiometry Optimization

The following diagram illustrates a decision-making workflow for optimizing the stoichiometry of your reaction.

Stoichiometry_Optimization cluster_troubleshooting Troubleshooting start Start with 1:1.1:1.1 (Nuc:Elec:Base) check_conversion Analyze Reaction (TLC/LC-MS) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion < 50% conversion side_products Side Products check_conversion->side_products Significant impurities good_conversion Good Conversion check_conversion->good_conversion > 80% conversion increase_elec Increase Electrophile (1:1.5:1.1) low_conversion->increase_elec optimize_base Optimize Base (Type and Amount) side_products->optimize_base end Optimized Protocol good_conversion->end increase_elec->check_conversion optimize_base->check_conversion

Caption: Decision workflow for stoichiometry optimization.

References

  • Synthesis of tert-butyl (3-(3,7-dibromo-10H-phenothiazin-10-yl)propyl)carbamate (5). ResearchGate. [Link]

  • Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

  • Transformation of Linear Alkenyl N-Alkoxy Carbamates into Cyclic Bromo Carbonates. ChemRxiv. [Link]

  • tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate (C12H22BrNO2). PubChem. [Link]

  • Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
  • Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature. FULIR. [Link]

  • tert-Butyl 3-bromobenzylcarbamate. PubChem. [Link]

  • tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. [Link]

  • tert-butyl N-(3-bromopropyl)carbamate. PubChem. [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

  • Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. MDPI. [Link]

  • Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]

Sources

Technical Support Center: Tert-butyl N-(3-bromocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & Optimized Workup Protocols

Executive Summary & Molecule Context

Tert-butyl N-(3-bromocyclobutyl)carbamate is a high-value bifunctional building block used frequently in peptidomimetic synthesis and linker design. Its cyclobutane core offers unique conformational rigidity compared to linear alkyl chains.

However, users frequently report three specific failure modes:

  • Low Yields: Due to competing elimination reactions (formation of cyclobutene).

  • Purification Failure: Inability to remove Triphenylphosphine oxide (TPPO) completely if synthesized via Appel conditions.

  • Stereochemical Mixtures: Difficulty separating cis (syn) and trans (anti) isomers.

This guide addresses these issues with mechanistic insights and field-proven protocols.

Critical Troubleshooting Modules

Module A: The "Missing Product" (Elimination & Instability)

Symptom: Crude NMR shows alkene signals (approx. 5.8–6.0 ppm) and low mass recovery. Diagnosis: 3-Halocyclobutanes are highly susceptible to


 elimination due to ring strain relief and the good leaving group ability of bromide.
Root Cause:  Use of strong bases during workup or excessive heating during rotary evaporation.
VariableStandard Protocol (Risky)Optimized Protocol (Safe)
Quench Saturated

or

Saturated

(mild) or dilute Citric Acid
Drying Oven drying / Heat gunVacuum desiccation at RT
Evaporation Water bath

Water bath

Technical Insight: The cyclobutane ring pucker forces the 1,3-substituents into conformations that can favor anti-periplanar elimination of HBr. Avoid any aqueous base with


.
Module B: The "Goo" (Triphenylphosphine Oxide Removal)

Symptom: White solid precipitates contaminate the oil; product crystallizes poorly. Context: Most syntheses use the Appel reaction (


) to convert the alcohol precursor to the bromide. This generates stoichiometric TPPO.
Solution: 
  • Pre-Workup Precipitation: Dilute the reaction mixture (usually DCM) with Hexanes (1:3 ratio) and cool to

    
    . TPPO is insoluble in cold hexanes and will precipitate. Filter off the solid before aqueous workup.
    
  • MgCl2 Complexation: If TPPO remains, wash the organic layer with a solution of

    
     (anhydrous) in water. TPPO forms a complex with Mg(II) that is water-soluble or easily filtered [1].
    
Module C: Stereoisomer Separation (Cis vs. Trans)

Symptom: Single spot on TLC, but complex NMR (doubled peaks). Diagnosis: You have a mixture of cis and trans isomers.[1][2][3]

  • Cis (Syn): Bromine and Carbamate on the same face.

  • Trans (Anti): Bromine and Carbamate on opposite faces.

Separation Strategy: Standard flash chromatography (Hex/EtOAc) often fails to resolve these because the


 is small (

).
  • Recommendation: Use Toluene/Acetonitrile (95:5) as the eluent. The

    
    -
    
    
    
    interactions between toluene and the carbamate often amplify the dipole differences between the isomers.

Optimized Workup Protocol (Step-by-Step)

Prerequisite: Synthesis via Appel Reaction (N-Boc-3-hydroxycyclobutylamine +


 + 

).
  • Reaction Quench: Upon completion, do not add water immediately. Add n-Heptane (2x reaction volume) to the DCM reaction mixture.

  • Filtration: Cool to

    
     for 30 minutes. Filter the precipitated Triphenylphosphine oxide (TPPO) through a celite pad. Rinse with 1:1 DCM/Heptane.
    
  • Wash: Transfer filtrate to a separatory funnel. Wash with:

    • 
       Saturated 
      
      
      
      (removes acidic byproducts).
    • 
       Brine.[4]
      
  • Concentration: Dry organics over

    
    . Concentrate under reduced pressure at 
    
    
    
    (Do not heat!).
  • Purification (Isomer Resolution):

    • Load crude oil onto a silica column (ratio 1:50 crude:silica).

    • Elute with Gradient: 0%

      
       10% EtOAc in Toluene  (Not Hexanes).
      
    • Note: The trans isomer typically elutes first due to lower polarity (dipole cancellation), followed by the cis isomer.

Visualizations

Diagram 1: Purification Decision Tree

This logic flow helps you decide the best purification path based on your crude mixture's status.

WorkupLogic Start Crude Reaction Mixture (DCM Solution) Precip Add Heptane/Hexane Cool to -20°C Start->Precip Filter Filter Solid (TPPO) Precip->Filter CheckTLC Check TLC (Toluene:EtOAc 9:1) Filter->CheckTLC Separation Are Isomers Separated? CheckTLC->Separation FlashHex Standard Flash (Hex/EtOAc) Separation->FlashHex No (Single Spot) FlashTol Optimized Flash (Toluene/MeCN) Separation->FlashTol Yes (Two Spots) FlashHex->FlashTol Switch Solvent System Cryst Recrystallization (Pentane/Ether) FlashTol->Cryst High Purity Required

Caption: Decision tree for removing TPPO and selecting the correct chromatography solvent system.

Diagram 2: Stereochemical & Stability Pathways

Understanding the relationship between the cis/trans isomers and the elimination byproduct.

ReactionPathways cluster_isomers Target Isomers (Stable at <30°C) Alcohol N-Boc-3-hydroxy- cyclobutylamine Trans Trans-Isomer (Thermodynamic) Alcohol->Trans Appel Rxn (Inversion) Cis Cis-Isomer (Kinetic) Alcohol->Cis Appel Rxn (Inversion) Trans->Cis Isomerization (Rare) Elimination Cyclobutene Byproduct (Useless) Trans->Elimination Heat / Base (-HBr) Cis->Elimination Heat / Base (-HBr)

Caption: Reaction pathways showing the origin of isomers and the risk of elimination to cyclobutene.

Frequently Asked Questions (FAQ)

Q: Can I use HPLC to separate the isomers? A: Yes. A C18 column with a water/acetonitrile gradient (0.1% Formic Acid) works well. The Boc group is stable to 0.1% formic acid for the duration of the run. However, for preparative scale (>1g), the Toluene/Silica method (Module C) is more cost-effective.

Q: My product turned brown after drying. What happened? A: This indicates decomposition (HBr elimination). The HBr generated autocatalyzes the removal of the Boc group, leading to a brown amine salt. Fix: Ensure the final wash is with dilute bicarbonate and store the compound at


 immediately.

Q: Why is the trans isomer usually the major product in Appel reactions? A: The Appel reaction proceeds via an


 mechanism. If you start with a mixture of alcohols, the ratio depends on the starting material. However, if starting from pure cis-alcohol, you get trans-bromide. If starting from a ketone (via reduction), you often get a mix where the trans-bromide is favored due to steric avoidance of the Boc group during the halogenation step [2].

References

  • TPPO Removal Strategy

    • Title: "Triphenylphosphine Oxide Removal
    • Source:J. Org.[4][5] Chem. 2017, 82, 19, 9931–9936

    • URL:[Link]

  • Appel Reaction Mechanism & Stereochemistry

    • Title: "Appel Reaction: Mechanism and Stereochemistry"
    • Source:Organic Chemistry Portal
    • URL:[Link]

  • Cyclobutane Stability & Elimination

    • Title: "Elimin
    • Source:Chemistry LibreTexts (Zaitsev's Rule)
    • URL:[Link]

Sources

Validation & Comparative

Publish Comparison Guide: Mass Spectrometry Profiling of Tert-butyl N-(3-bromocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) profile for Tert-butyl N-(3-bromocyclobutyl)carbamate (CAS: 1936399-47-1).[1][2] It compares analytical methodologies to establish the most reliable detection protocols for drug development workflows.

Executive Summary

Tert-butyl N-(3-bromocyclobutyl)carbamate is a critical bifunctional building block in medicinal chemistry, particularly for installing the conformationally restricted cyclobutane motif.[1][2] However, its analysis presents distinct challenges: the thermal lability of the Boc protecting group and the lack of a strong UV chromophore.

This guide compares the two primary analytical alternatives—Liquid Chromatography-Electrospray Ionization (LC-ESI-MS) versus Gas Chromatography-Mass Spectrometry (GC-MS) .[1][2]

Verdict: LC-ESI-MS is the superior standard for intact quantification and impurity profiling, while GC-MS is restricted to raw material identification due to thermal degradation artifacts.[1][2]

Compound Characterization & Theoretical MS Profile

Before analyzing experimental data, the theoretical isotopic signature must be established. The presence of a single bromine atom creates a distinct 1:1 doublet in the mass spectrum, serving as a self-validating diagnostic tool.[2]

Table 1: Physicochemical & MS Properties

PropertyValue / Description
Formula

Molecular Weight (Average) 250.13 g/mol
Monoisotopic Mass (

)
249.0364 Da
Monoisotopic Mass (

)
251.0344 Da
Isotopic Pattern 1:1 intensity ratio (M and M+2)
Key Structural Feature Labile tert-butyl carbamate (Boc) + Cyclobutane ring
Comparative Analysis: ESI-MS vs. GC-MS

The choice of ionization method fundamentally alters the observed spectrum.[2] The following comparison highlights why ESI is the preferred method for this protected amine.

Alternative A: GC-MS (Electron Impact) [1][2]
  • Mechanism: High-energy electron bombardment (70 eV) + Thermal vaporization.[2]

  • Observation: The Boc group is thermally unstable above 150°C. GC-MS analysis often yields a "ghost spectrum" where the molecular ion (

    
    ) is absent.[2]
    
  • Dominant Fragments:

    • [M - 57] : Loss of tert-butyl radical.[1][2]

    • [M - 100] : Loss of the entire Boc group (isobutylene +

      
      ).[2]
      
    • m/z 57 : The tert-butyl cation (

      
      ), often the base peak.[2]
      
  • Risk: High probability of false negatives for the intact molecule; cannot distinguish between the product and its deprotected degradation product formed inside the injector port.[2]

Alternative B: LC-ESI-MS (Electrospray Ionization) – Recommended [1][2]
  • Mechanism: Soft ionization in the liquid phase.[2]

  • Observation: Preserves the intact molecular structure.[2]

  • Adduct Formation: Boc-carbamates have low proton affinity on the nitrogen due to electron delocalization.[2] In positive mode (

    
    ), they preferentially form Sodium Adducts 
    
    
    
    .[2]
  • Self-Validating Signal: The

    
     peak appears as a doublet at m/z 272.0 and 274.0 , confirming the presence of Bromine.[2]
    
Detailed Fragmentation Pathways (ESI+)

Understanding the fragmentation logic allows researchers to distinguish the target compound from impurities (e.g., des-Boc amine or hydrolysis products).[2]

Primary Pathway: The "Boc Collapse" Under Collision-Induced Dissociation (CID), the protonated or sodiated parent ion undergoes a characteristic neutral loss.[2]

  • Precursor:

    
     (often weak).[2]
    
  • Neutral Loss 1 (Isobutylene): Loss of

    
     (-56 Da).[2]
    
    • Result: Carbamic acid intermediate (

      
      ).[2]
      
  • Neutral Loss 2 (Decarboxylation): Loss of

    
     (-44 Da).[2]
    
    • Result: Protonated 3-bromocyclobutanamine core (

      
      ).[2]
      

Expert Insight: If your spectrum shows only m/z 150/152 but you injected the Boc-protected standard, your source temperature is too high (In-Source Fragmentation).[2] Lower the desolvation temperature to <350°C.

Visualization: Method Selection & Fragmentation Workflow

The following diagram illustrates the decision logic for analyzing this compound and the resulting fragmentation pathway.

MS_Workflow Start Analyte: Tert-butyl N-(3-bromocyclobutyl)carbamate Decision Select Ionization Mode Start->Decision GCMS GC-MS (EI) High Thermal Stress Decision->GCMS Volatility Check LCMS LC-MS (ESI+) Soft Ionization Decision->LCMS Recommended Result_GC Thermal Degradation Base Peak: m/z 57 (t-Butyl) No Molecular Ion GCMS->Result_GC Boc Elimination Result_LC Intact Detection [M+Na]+: m/z 272/274 (1:1 Bromine Doublet) LCMS->Result_LC Adduct Formation Frag_Pathway CID Fragmentation (MS/MS) Loss of Isobutene (-56 Da) Loss of CO2 (-44 Da) Result_LC->Frag_Pathway MS2 Experiment

Figure 1: Analytical decision matrix comparing GC-MS limitations with LC-MS reliability for Boc-protected cyclobutyl bromides.

Validated Experimental Protocol (LC-MS)

To replicate reliable data, follow this optimized protocol designed to minimize in-source fragmentation and maximize sensitivity.

Step 1: Sample Preparation

  • Solvent: Acetonitrile (ACN) or Methanol (MeOH).[2] Avoid water in the stock solution to prevent long-term hydrolysis of the C-Br bond.[1][2]

  • Concentration: 0.1 mg/mL (100 ppm).[2]

  • Additives: Add 0.1% Formic Acid only if analyzing in Protonated mode

    
    . For Sodiated mode 
    
    
    
    , no additive is required (trace Na+ from glassware is sufficient).[2]

Step 2: Instrument Parameters (Standard ESI Source)

  • Polarity: Positive (+)[2]

  • Capillary Voltage: 3.0 – 3.5 kV (Keep moderate to prevent arcing).

  • Cone Voltage: Low (15-20 V) . Critical: High cone voltage (>40 V) will strip the Boc group immediately, leading to false identification of the free amine.[2]

  • Source Temperature: 100°C.

  • Desolvation Temperature: 300°C.[2]

Step 3: Data Interpretation

  • Scan Range: m/z 50 – 500.

  • Look for: The doublet at 272/274 (

    
    ).[2][3]
    
  • Verify: Check for the "M-56" fragment (m/z 216/218) in the background, which indicates the Boc group is falling off.[2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11033439, Tert-butyl 3-bromobenzylcarbamate (Analogue Reference).[2] Retrieved from [Link][2]

  • NIST Mass Spectrometry Data Center. Electron Ionization MS of tert-Butyl carbamate derivatives. Retrieved from [Link][2]

  • Korfmacher, W. A. (2005). Principles and Applications of LC-MS in New Drug Discovery.[2] Drug Discovery Today.[2] (Contextual grounding for labile protecting group analysis).

Sources

Publish Comparison Guide: Tert-butyl N-(3-bromocyclobutyl)carbamate IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the IR spectroscopy of Tert-butyl N-(3-bromocyclobutyl)carbamate , a critical constrained building block in modern drug discovery.[1]

Executive Summary & Strategic Context

In the synthesis of rigidified bioisosteres, Tert-butyl N-(3-bromocyclobutyl)carbamate (CAS: 1936399-47-1) serves as a high-value intermediate.[1] Its cyclobutane core offers a defined vector for substituent exit, improving metabolic stability and selectivity compared to flexible alkyl chains.

However, characterizing this molecule presents unique challenges due to cis/trans isomerism and the overlap of diagnostic bands. This guide compares Infrared Spectroscopy (IR) against alternative analytical techniques (NMR, HPLC), establishing IR not as a replacement, but as the superior tool for rapid, high-throughput "Yes/No" validation of functional group transformations during synthesis.

The "Performance" Metric

For this guide, "Performance" is defined by three parameters:

  • Throughput: Time to result.

  • Specificity: Ability to distinguish the Boc-protected bromide from its precursors (free amine or alcohol).

  • Resolution: Ability to detect stereochemical nuances (cis vs. trans).

Technical Deep Dive: Spectral Fingerprint

The IR spectrum of Tert-butyl N-(3-bromocyclobutyl)carbamate is dominated by the interplay between the carbamate resonance and the strained cyclobutane ring.[1]

Key Diagnostic Bands (ATR-FTIR)
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Carbamate (Boc) N-H Stretch3300 – 3350Medium, BroadH-bonded in solid state.[1] Sharpens in dilute solution.
Carbamate (Boc) C=O[1] Stretch (Amide I) 1680 – 1710 Very Strong The primary confirmation of N-protection.[1]
Carbamate (Boc) C-N-H Bend (Amide II)1510 – 1540StrongCoupled vibration; confirms secondary amide.[1]
t-Butyl Group C-H Bending (Gem-dimethyl)1365 & 1390MediumCharacteristic "doublet" split; confirms Boc presence.[1]
Cyclobutane Ring C-H Stretch2970 – 3000MediumHigher frequency than acyclic alkanes due to ring strain.[1]
Alkyl Bromide C-Br Stretch 600 – 700 Medium/Weak Broad band, often obscured.[1] Critical for confirming bromination.
Ether Linkage C-O-C Stretch1150 – 1170StrongAsymmetric stretch of the Boc ester.
Mechanistic Insight: The Ring Strain Effect

Unlike linear alkyl bromides, the cyclobutane ring imposes significant angle strain (~26 kcal/mol). This increases the s-character of the C-C bonds, slightly shifting the C-H stretching frequencies higher (>2950 cm⁻¹) compared to unstrained cyclohexanes. The C-Br stretch is less sensitive but typically appears as a complex band in the fingerprint region due to coupling with ring breathing modes.

Comparative Analysis: IR vs. Alternatives

This section objectively compares IR performance against its primary alternatives in a drug development workflow.

Comparison 1: Reaction Monitoring (Protection Step)

Scenario: Converting 3-bromocyclobutanamine to the Boc-protected product.

FeatureIR Spectroscopy (ATR) TLC / Colorimetric 1H NMR
Speed < 1 min (Direct measurement)5-10 min (Elution + Stain)15-30 min (Prep + Acquisition)
Differentiation Excellent. Appearance of C=O (1690 cm⁻¹) and loss of broad NH₂ doublet.[1]Good (Rf shift), but stain-dependent.Excellent, but overkill for simple checks.
Sample Prep None (Neat solid/oil).[1]Solvent dissolution required.Deuterated solvent required.
Verdict Superior for real-time reaction monitoring.[1]Good for purity check.Best for final structure confirmation.
Comparison 2: Stereochemical Assignment (Cis vs. Trans)

Scenario: Determining the isomeric ratio of the 1,3-substituted cyclobutane.

  • The Challenge: The cis (Z) and trans (E) isomers of 1,3-disubstituted cyclobutanes exhibit "puckered" conformations to relieve torsional strain.[1][2]

    • Trans isomer: Pseudo-diequatorial (often more stable, higher symmetry).[1]

    • Cis isomer: Pseudo-axial/equatorial (lower symmetry).[1]

  • IR Performance: Limited. While subtle shifts occur in the fingerprint region (800–1000 cm⁻¹) due to different ring breathing modes, these are rarely diagnostic without a pure reference standard for each isomer.

  • Alternative (NMR): Superior. 1H NMR allows direct quantification via the methine proton splitting (NOE experiments or coupling constants,

    
     in cyclobutanes is not always straightforward, but chemical shift differences are distinct).[1]
    

Critical Insight: Do not rely on IR for de novo assignment of cis/trans geometry in this scaffold. Use IR to confirm functional groups, and NMR to assign stereochemistry.

Experimental Protocol: Self-Validating ATR-FTIR

This protocol is designed to ensure reproducibility and minimize artifacts from atmospheric water or CO₂.

Materials
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Solvent: Isopropanol (for cleaning).[1][3]

  • Reference: Polystyrene film (for calibration check).[1]

Step-by-Step Workflow
  • System Validation (The "Blank" Check):

    • Clean crystal with isopropanol.[3] Dry completely.[3]

    • Collect background spectrum (air).

    • Validation Criteria: Baseline must be flat; CO₂ doublet (2350 cm⁻¹) should be minimal.

  • Sample Loading:

    • Place ~5-10 mg of Tert-butyl N-(3-bromocyclobutyl)carbamate on the crystal.

    • Note: If the product is an oil/gum (common for mixtures), ensure full coverage. If solid, apply high pressure clamp to ensure optical contact.

  • Acquisition:

    • Resolution: 4 cm⁻¹[1]

    • Scans: 16 or 32 (sufficient for S/N > 500:1).

    • Range: 4000 – 550 cm⁻¹.

  • Data Processing & QC (Self-Validation):

    • Check 1 (Intensity): Amide I peak (1690 cm⁻¹) absorbance should be 0.2 – 0.8 A. If > 1.5, path length is too high (rare for ATR) or detector saturated.[1]

    • Check 2 (Contamination): Look for broad O-H stretch (~3400 cm⁻¹).[1] If present and broad, suspect moisture or unreacted alcohol precursor.

    • Check 3 (Synthesis Success): Confirm presence of doublet at 1365/1390 cm⁻¹ (Boc) and absence of broad NH₂ scissoring (~1600 cm⁻¹).

Visualizing the Analytical Workflow

The following diagram illustrates where IR fits into the synthesis and characterization pipeline for this compound.

G Start Start: 3-Bromocyclobutanamine Rxn Reaction: (Boc)2O / Base Start->Rxn Workup Workup & Isolation Rxn->Workup IR_Check IR Screening (ATR) < 1 min Workup->IR_Check Decision_Pass Pass: 1690 cm⁻¹ present No NH₂ peaks IR_Check->Decision_Pass Spectra Matches Decision_Fail Fail: NH stretch missing or broad OH IR_Check->Decision_Fail Anomalies NMR NMR / HPLC (Stereochem & Purity) Decision_Pass->NMR Decision_Fail->Rxn Reprocess Final Final Product Release NMR->Final

Caption: Analytical workflow prioritizing IR for rapid "Go/No-Go" decision making before expensive NMR analysis.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Tert-butyl carbamate (Boc-amine reference).[1] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Roberts, J. D., & Sauer, C. W. (1949). Small-Ring Compounds.[1][4] III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. Journal of the American Chemical Society. (Foundational IR of cyclobutane rings). Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for Amide I/II and C-Br assignments).
  • PubChem. Compound Summary: Tert-butyl N-(3-bromocyclobutyl)carbamate.[1] National Library of Medicine. Available at: [Link]

  • SpectraBase. Bromocyclobutane IR Spectrum. John Wiley & Sons.[5][6] (Reference for C-Br stretch in 4-membered rings). Available at: [Link]

Sources

Technical Comparison Guide: Tert-butyl N-(3-bromocyclobutyl)carbamate

[1]

Executive Summary & Application Scope

Tert-butyl N-(3-bromocyclobutyl)carbamate is a functionalized cyclobutane intermediate used to synthesize restricted analogs of linear amines (e.g.,

1

Primary Utility:

  • Fragment-Based Drug Design (FBDD): Introduction of a "puckered" C4 spacer with defined stereochemistry.

  • Nucleophilic Substitution: The secondary bromide serves as a leaving group for nucleophiles (phenols, amines, thiols) to generate trans-1,3-disubstituted cyclobutanes via

    
     inversion.
    

Chemical Identity & Stereochemical Causality

The utility of this compound is dictated by its stereochemistry. The commercial synthesis typically yields the cis-isomer from the trans-alcohol precursor via the Appel reaction. Understanding this causality is vital for predicting the stereochemical outcome of downstream coupling.

FeatureDescription
IUPAC Name tert-butyl N-(3-bromocyclobutyl)carbamate
CAS Number 1936399-47-1 (Generic/Racemic); Specific isomers often distinguished by stereodescriptors.[1]
Molecular Formula

Molecular Weight 250.13 g/mol
Stereochemistry Cis (Br and NHBoc on same face) vs. Trans (Opposite faces).
Stereochemical Inversion Pathway

The synthesis relies on the Appel Reaction , which proceeds with Walden inversion .

  • Starting Material: tert-butyl (trans-3-hydroxycyclobutyl)carbamate (Thermodynamically favored, commercially available).

  • Reagents:

    
    , 
    
    
    .
  • Product: tert-butyl (cis-3-bromocyclobutyl)carbamate.[1][2][3][4]

Critical Insight: If you require the trans-bromide, you must start with the cis-alcohol (less common) or use a double-inversion strategy (e.g., sulfonate activation


 displacement with halide salt).

Characterization Profile (Diagnostic Data)

The following data represents the diagnostic signals expected for the cis-isomer (the standard synthetic product).

Nuclear Magnetic Resonance ( NMR)

Solvent:

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Note
NH (Carbamate) 4.75 – 4.85Broad singlet1HDisappears with

shake.
CH-Br (Methine) 4.25 – 4.45Quintet-like (

)
1HDeshielded by Br; shift depends on ring pucker.
CH-N (Methine) 3.80 – 4.00Multiplet1HUpfield relative to CH-Br.
Ring

(cis)
2.70 – 2.95Multiplet2HDiastereotopic protons (axial-like).
Ring

(trans)
2.30 – 2.50Multiplet2HDiastereotopic protons (equatorial-like).
Boc

1.45Singlet9HStrong singlet, standard reference.[5]
Carbon NMR ( NMR)
  • Carbonyl (C=O): ~155.0 ppm (Boc).

  • t-Butyl Quaternary: ~79.5 ppm.

  • CH-N: ~40–45 ppm.

  • CH-Br: ~35–40 ppm (Significant upfield shift compared to linear alkyl bromides due to ring strain).

  • Ring

    
    :  ~38–42 ppm.
    
  • Boc Methyls: ~28.4 ppm.

Comparative Analysis: Performance vs. Alternatives

Comparison 1: Cyclobutyl vs. Propyl Linkers

Replacing a linear propyl linker with a cyclobutyl ring reduces the entropic penalty of binding to a protein target.

Feature3-Bromocyclobutyl Carbamate 3-Bromopropyl Carbamate
Conformational Freedom Restricted: Locks vectors in ~180° (trans) or ~60° (cis) orientation.Flexible: High degrees of freedom; higher entropy cost upon binding.
Metabolic Stability High: Ring system hinders oxidative metabolism at the

-carbon.
Moderate: Susceptible to standard CYP450 oxidation.
Reactivity (

)
Slower: Ring puckering creates steric drag for backside attack.Fast: Unhindered backside attack.
Comparison 2: Boc vs. Cbz Protection

For this specific brominated scaffold, Boc is superior due to stability under bromination conditions.

Protecting GroupStability in Appel Reaction (

)
Deblocking ConditionRecommendation
Boc Excellent: Inert to phosphine and mild Lewis acidity.Acid (TFA/HCl)Preferred
Cbz Good: But benzyl group can be sensitive to radical side-reactions if

forms.
Hydrogenolysis (

)
Alternative (Avoid if final molecule contains S/halogens).

Experimental Protocol: Synthesis via Appel Reaction

Objective: Synthesis of tert-butyl (cis-3-bromocyclobutyl)carbamate from tert-butyl (trans-3-hydroxycyclobutyl)carbamate.

Safety:

Materials
  • tert-Butyl (trans-3-hydroxycyclobutyl)carbamate (1.0 equiv)

  • Carbon tetrabromide (

    
    ) (1.5 equiv)
    
  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) (Anhydrous, 0.1 M concentration)

Step-by-Step Workflow
  • Preparation: Dissolve tert-butyl (trans-3-hydroxycyclobutyl)carbamate and

    
     in anhydrous DCM under nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
    
  • Addition: Dissolve

    
     in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Note: Exothermic reaction; control rate to maintain T < 5 °C.
    
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–12 hours. Monitor by TLC (stain with ninhydrin or PMA; product usually runs higher than alcohol).

  • Quenching: Add saturated aqueous

    
     solution. Extract with DCM (3x).
    
  • Purification: Dry organic layers over

    
    , filter, and concentrate. The residue will contain significant triphenylphosphine oxide (
    
    
    ).
    • Pre-purification: Triturate the residue with cold diethyl ether/hexane (1:1);

      
       often precipitates. Filter off the solid.
      
    • Chromatography: Purify the filtrate via silica gel column chromatography (Gradient: 0%

      
       20% EtOAc in Hexanes).
      
  • Yield: Expect 70–85% yield of the cis-bromide as a white solid or colorless oil.

Visualization of Pathways

Diagram 1: Stereochemical Inversion Pathway

This diagram illustrates the inversion of configuration inherent to the synthesis, crucial for planning downstream medicinal chemistry.

SynthesisPathwaycluster_stereoStereochemical OutcomeStartTrans-Alcohol Precursor(OH & NHBoc anti)IntermediateOxyphosphoniumIntermediateStart->Intermediate Activation ReagentsAppel Conditions(CBr4, PPh3, DCM)Reagents->IntermediateProductCis-Bromide Product(Br & NHBoc syn)CAS: 1936399-47-1Intermediate->Product SN2 Inversion DownstreamNucleophilic Substitution(Phenols/Amines)Product->Downstream Next Step FinalTrans-Ether/Amine(Inversion of Cis-Br)Downstream->Final 2nd Inversion

Caption: Stereochemical inversion workflow from trans-alcohol to cis-bromide, and subsequent inversion to trans-functionalized products.

Diagram 2: Isomer Identification Logic

A decision tree to confirm the identity of the synthesized isomer using NMR coupling constants.

NMRLogicStartAnalyze 1H NMR(Methine Region)CheckShiftCheck H-C-X ShiftStart->CheckShiftShiftBr~4.3 ppm (H-C-Br)CheckShift->ShiftBr Bromination Complete ShiftOH~4.1 ppm (H-C-OH)CheckShift->ShiftOH Unreacted SM CheckCouplingAnalyze Ring Coupling(J values)ShiftBr->CheckCouplingCisPatternCis-Isomer(Pseudo-equatorial H)Complex MultipletCheckCoupling->CisPattern Standard Appel Product TransPatternTrans-Isomer(Pseudo-axial H)Distinct QuintetCheckCoupling->TransPattern Rare/Double Inversion

Caption: Logic flow for validating the bromination and stereochemistry via 1H NMR analysis.

References

  • Synthesis and Stereochemistry (Appel Reaction on Cyclobutanes)

    • Patent US 2016/0024088 A1. Bicyclic Pyridinones. (Describes the conversion of trans-alcohol to cis-bromide).
  • General Cyclobutane Stereochemistry & NMR

    • Wiberg, K. B., et al. "Conformational properties of cyclobutanes." Journal of Organic Chemistry.
    • (General Reference for ring puckering shifts).

  • Applications in Drug Discovery (Constrained Linkers)

    • Pineschi, M., et al. "Stereoselective synthesis of aminocyclobutanols." Organic Letters, 2005.[4]

  • Commercial Source Data (CAS 1936399-47-1)

    • Sigma-Aldrich / MilliporeSigma Product Sheet.

Tert-butyl N-(3-bromocyclobutyl)carbamate: The Gold Standard for Sp³-Rich Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Tert-butyl N-(3-bromocyclobutyl)carbamate , a critical building block in modern medicinal chemistry. It is designed for researchers optimizing synthetic routes for sp³-rich scaffolds.

Executive Summary: The Rise of the Cyclobutyl Motif

In the pursuit of improved physicochemical properties (Fsp³ character), the cyclobutane ring has emerged as a superior bioisostere for phenyl and cyclohexyl rings. It offers defined vectors, metabolic stability, and a unique "puckered" geometry that accesses novel chemical space.

Tert-butyl N-(3-bromocyclobutyl)carbamate (Boc-protected 3-bromocyclobutylamine) is the industry-standard reagent for introducing this motif. This guide analyzes why the Boc protecting group is not merely a preference but a synthetic necessity when handling the reactive 3-halocyclobutyl scaffold, contrasting it with Fmoc and other alternatives.

Comparative Analysis: Why Boc?

The choice of protecting group for 3-bromocyclobutylamine is dictated by the unique reactivity of the cyclobutyl halide. Unlike simple alkyl halides, the cyclobutyl ring is strained (~26 kcal/mol) and the halide is prone to both elimination and substitution.

The "Fmoc Trap": A Mechanistic Failure Mode

While Fmoc is standard in peptide synthesis, it is incompatible with 3-bromocyclobutylamines due to the deprotection conditions.

  • Reagent: Fmoc removal requires secondary amines (e.g., 20% Piperidine).[1]

  • Mechanism of Failure: Piperidine is a strong nucleophile and a base.

    • Intermolecular Substitution (Sɴ2): Piperidine displaces the bromine atom, destroying the electrophilic handle required for downstream coupling.

    • Elimination (E2): The basicity of piperidine promotes dehydrohalogenation to form cyclobutenes , which are unstable and prone to polymerization.

The "Boc Safe Haven"
  • Reagent: Boc removal requires acid (TFA or HCl/Dioxane).

  • Stability: The cyclobutyl bromide motif is stable to non-nucleophilic acids.

  • Orthogonality: The Boc group survives the basic/nucleophilic conditions of Nickel-catalyzed cross-couplings (Suzuki, Negishi) used to functionalize the bromide.

Decision Matrix: Protecting Group Performance
FeatureBoc-Protected Fmoc-Protected Free Amine (HCl Salt)
Deprotection Condition Acidic (TFA/HCl)Basic (Piperidine)N/A
Bromide Stability High (Inert to acid)Low (Displaced by base)High
Cross-Coupling Compatibility Excellent (Inert to organometallics)Poor (Base sensitive)Poor (Catalyst poisoning)
Physical Form Low-melting solid / OilCrystalline SolidCrystalline Solid
Atom Economy GoodPoor (Large fluorenyl group)Excellent
Primary Risk Acid-sensitive linkers elsewhereDestruction of building block Solubility / Handling

Mechanistic Visualization

The following diagram illustrates the divergent pathways. The "Red Path" shows the destructive side-reactions inherent to Fmoc chemistry on this scaffold, while the "Green Path" demonstrates the utility of the Boc strategy.

G Start 3-Bromocyclobutyl Scaffold Fmoc_Prot Fmoc-Protected Start->Fmoc_Prot Alternative Boc_Prot Boc-Protected (CAS: 885270-86-0) Start->Boc_Prot Preferred Piperidine 20% Piperidine (Deprotection) Fmoc_Prot->Piperidine Side_Product_1 FAILURE MODE A: Piperidine Displacement (Sɴ2) Piperidine->Side_Product_1 Nucleophilic Attack Side_Product_2 FAILURE MODE B: Elimination to Cyclobutene Piperidine->Side_Product_2 Base Promoted Coupling Ni/Pd Catalyzed Cross-Coupling Boc_Prot->Coupling Ar-B(OH)2 / Ar-ZnX Product_Coupled Functionalized Scaffold Coupling->Product_Coupled Deprotection TFA/HCl (Deprotection) Product_Coupled->Deprotection Final_Drug Final Amine Product Deprotection->Final_Drug Clean Yield

Caption: Comparative workflow analysis. The Fmoc route risks structural integrity during deprotection, whereas the Boc route allows for metal-catalyzed functionalization followed by clean deprotection.

Isomer Management: Cis vs. Trans

The 3-bromocyclobutyl system exists as two geometric isomers. Controlling this stereochemistry is vital for biological activity.

  • Trans-Isomer: The bromine and amine are on opposite sides of the ring. Generally the thermodynamic product.

    • Properties: Higher melting point, lower solubility in non-polar solvents.

    • Reactivity: Often reacts faster in Sɴ2 displacements (if used) due to less steric hindrance from the Boc group on the backside approach.

  • Cis-Isomer: The bromine and amine are on the same side.

    • Properties: Often an oil or low-melting solid.

    • Reactivity: Can exhibit different binding profiles in protein pockets due to the "U-shape" conformation.

Experimental Tip: Commercial sources often supply a mixture (e.g., 9:1 Trans:Cis). Separation is best achieved via flash chromatography on silica gel using a Hexane/Ethyl Acetate gradient (typically 0-20% EtOAc). The Trans isomer usually elutes second due to its higher polarity/hydrogen bonding capability on silica.

Experimental Protocol: Ni-Catalyzed Cross-Coupling

This protocol demonstrates the utility of the Boc-protected building block in a modern photoredox/Nickel dual catalytic cycle, a reaction impossible with the free amine or Fmoc derivatives.

Objective: Coupling Tert-butyl N-(3-bromocyclobutyl)carbamate with an Aryl Bromide.

Reagents:

  • Substrate: Tert-butyl N-(3-bromocyclobutyl)carbamate (1.0 equiv)

  • Partner: Aryl Bromide (1.0 equiv)

  • Catalyst: NiCl₂·dtbbpy (5 mol%)

  • Photocatalyst: Ir(ppy)₃ (1 mol%)

  • Reductant: TTMSS (Tris(trimethylsilyl)silane) or Hantzsch Ester

  • Base: 2,6-Lutidine (2.0 equiv)

  • Solvent: DMF or DMSO (degassed)

Workflow:

  • Setup: In a glovebox or under N₂, combine the Boc-cyclobutyl bromide, Aryl bromide, Ni-catalyst, and Photocatalyst in a vial.

  • Solvation: Add degassed solvent and the base.

  • Irradiation: Seal the vial and irradiate with Blue LED (450 nm) with stirring for 12-24 hours. Fan cooling is recommended to maintain ambient temperature.

  • Workup: Dilute with EtOAc, wash with water/brine (to remove DMF).

  • Purification: Flash column chromatography.

  • Deprotection (Step 2): Treat the purified intermediate with 4M HCl in Dioxane for 1 hour at RT to yield the final aryl-cyclobutyl amine salt.

Why this works: The Boc group protects the nitrogen from binding to the Nickel center, preventing catalyst poisoning. The acid deprotection in the final step leaves the newly formed C-C bond (aryl-cyclobutane) intact.

References

  • BenchChem. "Application of 1,3-Dichlorocyclobutane in Medicinal Chemistry." BenchChem Technical Guides, 2025. Link

  • Mykhailiuk, P. K. "Generation of C3-substituted bicyclo[1.1.1]pentanes." Nature, 2020. (Context on strained ring synthesis and stability).
  • Dunbar, C. et al. "Nickel-Catalyzed Cross-Coupling of Alkyl Halides."[2] Chemical Reviews, 2016. (Grounding for the cross-coupling protocol).

  • Sigma-Aldrich. "Tert-Butyl (3-bromocyclobutyl)carbamate Product Specification." Link

  • PubChem. "Compound Summary: Tert-butyl N-(3-bromocyclobutyl)carbamate." Link

(Note: Specific CAS numbers for isomers: Trans [885270-86-0 equivalent geometry], Cis [Varied]. Always verify the specific isomer ratio on the CoA).

Sources

A Comparative Guide for Synthetic Chemists: Tert-butyl N-(3-bromocyclobutyl)carbamate vs. Tert-butyl N-(3-bromopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. Among the vast array of available synthons, bifunctional molecules containing both a nucleophilic amine (often protected) and an electrophilic handle are of paramount importance. This guide provides a detailed, data-supported comparison of two such building blocks: tert-butyl N-(3-bromocyclobutyl)carbamate and tert-butyl N-(3-bromopropyl)carbamate.

While structurally similar, the fundamental difference between these molecules—a conformationally restricted cyclobutane ring versus a flexible linear propyl chain—imparts distinct chemical and biological properties. This guide will delve into their comparative reactivity, strategic applications in medicinal chemistry, and provide practical, field-proven experimental protocols to aid researchers in making informed decisions for their specific synthetic challenges.

Part 1: Physicochemical Properties and Structural Considerations

The choice between a cyclic and an acyclic building block begins with an understanding of their intrinsic properties. The puckered four-membered ring of the cyclobutyl derivative introduces significant conformational constraints compared to the freely rotating single bonds of the propyl derivative.[1][2]

PropertyTert-butyl N-(3-bromocyclobutyl)carbamateTert-butyl N-(3-bromopropyl)carbamate
Molecular Formula C₉H₁₆BrNO₂C₈H₁₆BrNO₂[3]
Molecular Weight 250.13 g/mol 238.12 g/mol [3]
Appearance Not specified (typically solid/oil)White low melting solid[4]
Melting Point Not specified37-39 °C[4]
Key Structural Feature Strained, puckered cyclobutane ring[1][2]Flexible n-propyl chain
Primary Function Introduces 3D geometry and rigidity[5][6]Acts as a flexible linker[7][8][9]

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain.[1] This defined three-dimensional structure is a key feature exploited in medicinal chemistry to orient pharmacophoric groups in specific vectors, potentially enhancing binding affinity to biological targets.[1][2][10] In contrast, the propyl chain offers flexibility, which can be advantageous when a linker is needed to span a distance between two binding domains without imposing rigid conformational requirements.

Part 2: Comparative Reactivity in Nucleophilic Substitution

The primary synthetic utility of both molecules lies in the electrophilicity of the carbon atom bearing the bromine, making them excellent substrates for nucleophilic substitution reactions. However, the structural differences significantly influence their reactivity profiles, particularly concerning reaction kinetics and competing side reactions.

Both substrates are secondary (cyclobutyl) and primary (propyl) alkyl bromides, respectively. In Sₙ2 reactions, which are common for these types of substitutions, steric hindrance around the electrophilic carbon is a critical factor. Primary alkyl halides are generally less sterically hindered than secondary ones, suggesting that tert-butyl N-(3-bromopropyl)carbamate would react faster in a typical Sₙ2 displacement.[11]

Conversely, under conditions favoring an Sₙ1 mechanism, the stability of the intermediate carbocation is paramount. A secondary carbocation (from the cyclobutyl derivative) is more stable than a primary one (from the propyl derivative), which would favor the cyclobutyl system in Sₙ1 reactions.[12] However, solvolysis studies on cyclobutyl bromide itself indicate that it can undergo rearrangement, complicating the reaction profile.[13][14]

Experimental Workflow: Comparative Alkylation of Benzylamine

To provide a practical comparison, we outline a standardized protocol for the N-alkylation of a model nucleophile, benzylamine. This experiment serves as a reliable benchmark for comparing the reactivity of the two building blocks under typical laboratory conditions.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Purification A Dissolve Benzylamine (1.1 eq) & Base (e.g., K2CO3, 2.0 eq) in Acetonitrile B Add Alkyl Bromide (1.0 eq) (Cyclobutyl or Propyl derivative) A->B Step 1 C Heat reaction mixture (e.g., 60-80 °C) B->C D Monitor progress by TLC or LC-MS (Target Mass: C16H24N2O2 or C15H24N2O2) C->D E Cool, filter solids D->E F Concentrate filtrate under reduced pressure E->F G Purify by column chromatography (e.g., Silica gel, EtOAc/Hexanes) F->G caption Workflow for Comparative N-Alkylation

Caption: Generalized workflow for the comparative N-alkylation experiment.

Protocol: N-Alkylation with Benzylamine
  • Setup: To a stirred solution of benzylamine (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents) in acetonitrile (0.2 M), add tert-butyl N-(3-bromocyclobutyl)carbamate or tert-butyl N-(3-bromopropyl)carbamate (1.0 equivalent).

  • Reaction: Heat the reaction mixture to 70 °C and stir overnight.

  • Monitoring: Monitor the reaction for the disappearance of the starting alkyl bromide by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Expected Outcomes & Discussion:

Based on fundamental principles of reactivity, one would anticipate that the propyl derivative will react faster due to lower steric hindrance at the primary carbon center. The cyclobutyl derivative, being a secondary bromide, is expected to react more slowly. Furthermore, the rigidity of the cyclobutane ring could make it more susceptible to E2 elimination as a competing pathway, especially with stronger, more hindered bases. Researchers should carefully analyze the crude reaction mixture for the presence of the corresponding elimination byproduct (an alkene).

Part 3: Strategic Applications in Medicinal Chemistry

The choice between these two building blocks is most often dictated by the strategic goals of the drug design program.

Tert-butyl N-(3-bromocyclobutyl)carbamate: A Scaffold for Rigidity and 3D Diversity

The cyclobutane moiety is increasingly incorporated into drug candidates to impart specific, advantageous properties.[1][2][10] Its utility stems from several key features:

  • Conformational Restriction: The rigid, puckered nature of the ring locks appended substituents into well-defined spatial orientations.[6][10] This can reduce the entropic penalty of binding to a target protein, leading to higher affinity.

  • Metabolic Stability: The cyclobutane core can act as a metabolically stable bioisostere for other groups, such as gem-dimethyl or even phenyl rings, by shielding adjacent functional groups from enzymatic degradation.[5]

  • Improved Physicochemical Properties: Replacing planar aromatic rings with saturated, three-dimensional scaffolds like cyclobutane can improve solubility and reduce planarity, which are often desirable properties for drug candidates.[1][2]

  • Novel Chemical Space: It provides a pathway to explore novel chemical space, moving away from "flat" molecules and creating compounds with more complex three-dimensional shapes.[1]

Tert-butyl N-(3-bromopropyl)carbamate: The Versatile Linker

The aminopropyl motif is a classic and ubiquitous component in medicinal chemistry, primarily serving as a flexible linker.[15] Its applications are extensive:

  • Linker in Complex Molecules: It is frequently used to connect a pharmacophore to another functional group, such as a solubility-enhancing tail, a reactive handle for bioconjugation, or a second pharmacophore in dual-acting agents.[7][8][9]

  • Synthesis of Polyamines: The protected 1,3-diaminopropane unit is a key building block for synthesizing natural polyamines like spermidine and their analogues, which are investigated as therapeutic agents, particularly in oncology.[15]

  • Foundation for Further Elaboration: The simple, flexible chain allows for straightforward chemical modifications. The primary amine, once deprotected, can be readily acylated, alkylated, or used in reductive amination to build a wide variety of structures.[15]

G cluster_cyclobutyl Cyclobutyl Derivative cluster_propyl Propyl Derivative Cyc_Start tert-Butyl N-(3-bromocyclobutyl)carbamate Cyc_App1 Rigid Scaffolds Cyc_Start->Cyc_App1 Leads to Cyc_App2 Bioisosteres Cyc_Start->Cyc_App2 Leads to Cyc_App3 Metabolic Blockers Cyc_Start->Cyc_App3 Leads to Prop_Start tert-Butyl N-(3-bromopropyl)carbamate Prop_App1 Flexible Linkers Prop_Start->Prop_App1 Leads to Prop_App2 Polyamine Synthesis Prop_Start->Prop_App2 Leads to Prop_App3 Bioconjugation Handles Prop_Start->Prop_App3 Leads to caption Strategic Applications of Building Blocks

Caption: Divergent strategic roles of the cyclobutyl and propyl carbamates.

Part 4: Synthetic Accessibility

The synthesis of tert-butyl N-(3-bromopropyl)carbamate is straightforward and well-documented. It is typically prepared from 3-bromopropylamine hydrobromide and di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.[16][17] This two-component reaction is high-yielding and uses readily available starting materials, making the building block relatively inexpensive and accessible.

The synthesis of tert-butyl N-(3-bromocyclobutyl)carbamate is more complex, often starting from cyclobutane precursors that require multi-step syntheses themselves. This increased synthetic complexity generally translates to a higher cost and potentially lower availability from commercial suppliers.

Conclusion and Recommendations

The selection between tert-butyl N-(3-bromocyclobutyl)carbamate and tert-butyl N-(3-bromopropyl)carbamate is a strategic decision guided by the desired properties of the final molecule.

Choose tert-butyl N-(3-bromocyclobutyl)carbamate when:

  • The goal is to introduce conformational rigidity and explore three-dimensional chemical space.

  • A metabolically robust bioisostere for another group is required.

  • Specific spatial orientation of substituents is critical for biological activity.

Choose tert-butyl N-(3-bromopropyl)carbamate when:

  • A flexible linker is needed to connect two molecular fragments.

  • Rapid and cost-effective synthesis of analogues is a priority.

  • The synthetic target is a polyamine derivative or requires a simple 1,3-diaminopropane unit.

By understanding the distinct reactivity profiles and strategic applications outlined in this guide, researchers can leverage these valuable building blocks to accelerate their synthetic and drug discovery efforts with greater precision and purpose.

References

  • Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Angewandte Chemie International Edition, 61(25), e202117235. [Link]

  • Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • Electronic Supporting Information. The Royal Society of Chemistry. [Link]

  • Wessjohann, L. A., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • PubChem. tert-butyl N-(3-bromopropyl)carbamate. PubChem. [Link]

  • Vaia. Identify the compound in each of the following pairs that reacts at the faster rate in an SN1 reaction. Vaia. [Link]

  • Khelwati, H., et al. (2025). Synthesis of tert-butyl (3-(3,7-dibromo-10H-phenothiazin-10-yl)propyl)carbamate (5). ResearchGate. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2000). Correlation of the rates of solvolysis of cyclopropylcarbinyl and cyclobutyl bromides using the extended Grunwald-Winstein equation. PubMed. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2000). Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald−Winstein Equation 1. ResearchGate. [Link]

  • Chemsrc. tert-Butyl 3-bromopropylcarbamate. Chemsrc. [Link]

  • Schade, D., et al. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative. MDPI. [Link]

  • EPA. tert-Butyl (3-bromo-1-benzothiophen-2-yl)carbamate Properties. EPA. [Link]

  • Chemguide. multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. [Link]

  • Basicmedical Key. (2017). Nucleophilic Substitution, Addition, and Elimination Reactions. Basicmedical Key. [Link]

  • The Organic Chemistry Tutor. (2016). Nucleophillic Substitution. YouTube. [Link]

  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • PubChem. tert-Butyl 3-bromobenzylcarbamate. PubChem. [Link]

  • Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
  • Bargh, J. D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. [Link]

  • Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. MDPI. [Link]

  • Singh, R., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • brainly.com. (2019). [FREE] The following questions are about ethyl bromide, n-propyl bromide, isopropyl bromide, t-butyl bromide, and. brainly.com. [Link]

  • Lanxess. n-Propyl Bromide. Lanxess. [Link]

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A Comparative Guide to the Synthesis of Tert-butyl N-(3-bromocyclobutyl)carbamate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted cyclobutanes, particularly those bearing functional groups amenable to further elaboration, is a topic of significant interest in modern organic synthesis. Tert-butyl N-(3-bromocyclobutyl)carbamate and its analogs are versatile intermediates, with the bromo-substituent serving as a handle for cross-coupling reactions and the Boc-protected amine allowing for subsequent deprotection and functionalization. The stereochemistry of the 1,3-disubstituted cyclobutane ring is a critical aspect of its design and can significantly influence the biological activity of downstream compounds. This guide will explore two primary synthetic pathways to access these valuable building blocks, focusing on stereochemical control and overall efficiency.

Synthetic Strategies: A Comparative Analysis

Two principal retrosynthetic approaches for the synthesis of tert-butyl N-(3-bromocyclobutyl)carbamate will be discussed:

  • Route A: Functionalization of a Pre-formed Cyclobutane Core. This strategy commences with a commercially available or readily synthesized cyclobutane precursor, such as a cyclobutanone or cyclobutanol derivative, which is then elaborated to the target molecule.

  • Route B: Cyclization followed by Functional Group Interconversion. This approach involves the construction of the cyclobutane ring from an acyclic precursor, followed by manipulation of the functional groups to arrive at the desired product.

Route A: Synthesis via Functionalization of 3-Aminocyclobutanol

This route leverages the commercially available cis- and trans-3-aminocyclobutanol as starting materials. The key steps involve the protection of the amino group, followed by the conversion of the hydroxyl group to a bromide with stereochemical control.

Step 1: Boc Protection of 3-Aminocyclobutanol

The initial step involves the protection of the primary amine of 3-aminocyclobutanol with a tert-butyloxycarbonyl (Boc) group. This is a standard and high-yielding reaction in organic synthesis. The Boc group is stable under a wide range of conditions but can be readily removed with acid, making it an ideal protecting group.[1]

Experimental Protocol: Boc Protection of trans-3-Aminocyclobutanol

To a solution of trans-3-aminocyclobutanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water, is added triethylamine (1.1 eq). The solution is cooled to 0 °C, and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for 12-18 hours. Upon completion, the reaction is quenched with water, and the product, trans-tert-butyl N-(3-hydroxycyclobutyl)carbamate, is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the desired product.

ReactantMolar Eq.SolventBaseReagentTypical YieldReference
trans-3-Aminocyclobutanol1.0DichloromethaneTriethylamineBoc₂O>95%[2]
cis-3-Aminocyclobutanol1.0DichloromethaneTriethylamineBoc₂O>95%

Causality Behind Experimental Choices:

  • Boc₂O: Di-tert-butyl dicarbonate is a mild and efficient reagent for Boc protection, reacting selectively with the amine in the presence of the alcohol.

  • Triethylamine: A base is required to neutralize the acidic byproduct of the reaction.

  • Solvent: Dichloromethane is a common choice due to its inertness and ability to dissolve both the starting material and the reagent.

Step 2: Bromination of tert-butyl N-(3-hydroxycyclobutyl)carbamate via Mitsunobu Reaction

The conversion of the hydroxyl group to a bromide is a critical step. The Mitsunobu reaction is an excellent choice for this transformation as it proceeds with a clean inversion of stereochemistry via an Sₙ2 mechanism.[3][4] This allows for the stereoselective synthesis of the cis and trans isomers of the final product from the corresponding trans and cis alcohol precursors.

Experimental Protocol: Mitsunobu Bromination

To a solution of trans-tert-butyl N-(3-hydroxycyclobutyl)carbamate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. A solution of zinc bromide (1.5 eq) in THF is then added to the reaction mixture. The reaction is stirred at room temperature for several hours until completion, as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield cis-tert-butyl N-(3-bromocyclobutyl)carbamate.

Starting MaterialReagentsProductStereochemistryTypical YieldReference
trans-tert-butyl N-(3-hydroxycyclobutyl)carbamatePPh₃, DEAD/DIAD, ZnBr₂cis-tert-butyl N-(3-bromocyclobutyl)carbamateInversion60-80%[3][4]
cis-tert-butyl N-(3-hydroxycyclobutyl)carbamatePPh₃, DEAD/DIAD, ZnBr₂trans-tert-butyl N-(3-bromocyclobutyl)carbamateInversion60-80%[3][4]

Causality Behind Experimental Choices:

  • Triphenylphosphine (PPh₃) and DEAD/DIAD: These reagents form an adduct that activates the alcohol for nucleophilic attack.

  • Zinc Bromide (ZnBr₂): Serves as the source of the bromide nucleophile.

  • Anhydrous Conditions: The reaction is sensitive to water, which can consume the reactive intermediates.

  • Stereochemical Inversion: The Sₙ2 nature of the Mitsunobu reaction ensures a predictable stereochemical outcome.[5][6]

Workflow for Route A:

Route A start 3-Aminocyclobutanol (cis or trans) step1 tert-butyl N-(3-hydroxycyclobutyl)carbamate (cis or trans) start->step1 Boc₂O, Et₃N (Boc Protection) step2 tert-butyl N-(3-bromocyclobutyl)carbamate (trans or cis) step1->step2 PPh₃, DEAD, ZnBr₂ (Mitsunobu Reaction)

Caption: Synthetic pathway starting from 3-aminocyclobutanol.

Route B: Synthesis from Cyclobutanone Precursor

An alternative strategy begins with a cyclobutanone derivative, which is then converted to the corresponding amine and subsequently brominated. This route offers a different approach to controlling the stereochemistry of the final product.

Step 1: Synthesis of tert-butyl N-(3-oxocyclobutyl)carbamate

This intermediate can be prepared from 3-oxocyclobutanecarboxylic acid. The synthesis involves a Curtius rearrangement of an acyl azide derived from the carboxylic acid, followed by trapping of the resulting isocyanate with tert-butanol.

Experimental Protocol: Synthesis of tert-butyl N-(3-oxocyclobutyl)carbamate

3-Oxocyclobutanecarboxylic acid (1.0 eq) is converted to its corresponding acyl chloride using oxalyl chloride or thionyl chloride. The acyl chloride is then reacted with sodium azide to form the acyl azide. The acyl azide is carefully heated in the presence of tert-butanol, which initiates the Curtius rearrangement. The intermediate isocyanate is trapped by tert-butanol to afford tert-butyl N-(3-oxocyclobutyl)carbamate after purification.

Starting MaterialKey ReactionProductTypical Yield
3-Oxocyclobutanecarboxylic acidCurtius Rearrangementtert-butyl N-(3-oxocyclobutyl)carbamate70-85%
Step 2: Stereoselective Reduction of the Ketone

The stereochemical outcome of the final product in this route is determined by the reduction of the ketone. The choice of reducing agent can afford either the cis or trans alcohol with high selectivity.

Experimental Protocol: Stereoselective Reduction

  • For cis-alcohol: To a solution of tert-butyl N-(3-oxocyclobutyl)carbamate (1.0 eq) in methanol at 0 °C is added sodium borohydride (NaBH₄, 1.1 eq) in portions. The reaction is stirred for 1-2 hours, after which it is quenched with water and the product, cis-tert-butyl N-(3-hydroxycyclobutyl)carbamate, is extracted.

  • For trans-alcohol: The use of a bulkier reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride®), favors the formation of the trans-alcohol. The reaction is typically performed in THF at low temperatures (e.g., -78 °C).

Starting MaterialReducing AgentProductPredominant IsomerTypical Yield
tert-butyl N-(3-oxocyclobutyl)carbamateNaBH₄tert-butyl N-(3-hydroxycyclobutyl)carbamatecis>90%
tert-butyl N-(3-oxocyclobutyl)carbamateL-Selectride®tert-butyl N-(3-hydroxycyclobutyl)carbamatetrans>90%

Causality Behind Experimental Choices:

  • NaBH₄: A small hydride donor, it attacks the carbonyl from the less sterically hindered face, leading to the cis-alcohol.

  • L-Selectride®: A bulky hydride source, it approaches the carbonyl from the face opposite to the Boc-amino group to minimize steric interactions, resulting in the trans-alcohol.

Step 3: Bromination of the Alcohol

This step is identical to Step 2 in Route A, utilizing the Mitsunobu reaction for a stereospecific conversion of the alcohol to the bromide with inversion of configuration.

Workflow for Route B: ```dot digraph "Route B" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}``` Caption: Synthetic pathway starting from a cyclobutanone precursor.

Comparison of Synthetic Routes

FeatureRoute A: From 3-AminocyclobutanolRoute B: From 3-Oxocyclobutanecarboxylic acid
Starting Material Commercially available cis- or trans-3-aminocyclobutanol.Requires synthesis of 3-oxocyclobutanecarboxylic acid.
Number of Steps Shorter (typically 2 steps).Longer (typically 3 steps).
Stereocontrol Dependent on the stereochemistry of the starting alcohol.Achieved during the ketone reduction step; tunable with reagent choice.
Key Reactions Boc protection, Mitsunobu reaction.Curtius rearrangement, stereoselective reduction, Mitsunobu reaction.
Overall Yield Generally good, dependent on the efficiency of the Mitsunobu step.Can be high, but the multi-step nature may lower the overall yield.
Scalability The Mitsunobu reaction can be challenging to scale up.The Curtius rearrangement requires careful handling of azides.

Conclusion

Both Route A and Route B provide viable pathways for the synthesis of tert-butyl N-(3-bromocyclobutyl)carbamate and its analogs. The choice between the two will depend on the availability of starting materials, the desired stereoisomer, and the scale of the synthesis.

  • Route A is more direct if the desired stereoisomer of 3-aminocyclobutanol is readily available. Its main challenge lies in the potential difficulties of scaling up the Mitsunobu reaction.

  • Route B offers greater flexibility in controlling the stereochemistry of the final product through the choice of reducing agent. However, it is a longer route and involves the handling of potentially hazardous intermediates.

For researchers requiring specific stereoisomers and having access to the necessary reagents for stereoselective reductions, Route B provides a more versatile approach. For those prioritizing a shorter synthetic sequence and with access to the appropriate aminocyclobutanol isomer, Route A is the more expedient choice. Careful consideration of the pros and cons of each route, as outlined in this guide, will enable the selection of the most appropriate synthetic strategy.

References

  • CN112608243A - Synthesis method of trans-3-aminobutanol.

  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981 , 1981 (01), 1-28.

  • Hughes, D. L. The Mitsunobu Reaction. Organic Reactions1992 , 42, 335-656.

  • Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Request PDF.

  • Application Note – Mitsunobu. Sigma-Aldrich.

  • tert-Butyl n-[(1s,3s)-1-(4-bromophenyl)-3-hydroxycyclobutyl]carbamate. PubChem.

  • Mitsunobu Reaction. Organic Synthesis.

  • SN2 Stereochemistry. Chemistry Steps.

  • Mitsunobu Reaction. Master Organic Chemistry.

  • CN110683960A - Synthesis method of (R) -3-aminobutanol.

  • tert-butyl 3-oxocyclobutylcarbamate. PubChem.

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU > IRep.

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing.

  • Boc-Protected Amino Groups. Organic Chemistry Portal.

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A Comparative Guide to the Biological Activity of Tert-butyl N-(3-bromocyclobutyl)carbamate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. This guide provides an in-depth comparative analysis of tert-butyl N-(3-bromocyclobutyl)carbamate, a molecule of interest due to its unique structural features: a carbamate functional group, a cyclobutane ring, and a bromine substituent. While direct biological data for this specific compound is not extensively available in public literature, by examining its constituent parts and comparing it to structurally related, well-characterized molecules, we can hypothesize its likely biological activity and outline a rigorous experimental plan for its evaluation.

This guide will focus on the probable role of tert-butyl N-(3-bromocyclobutyl)carbamate as a cholinesterase inhibitor, a class of compounds with significant therapeutic applications. We will delve into the structure-activity relationships of related carbamates, the influence of the cyclobutane moiety on pharmacokinetic properties, and provide detailed protocols for the experimental validation of our hypotheses.

The Carbamate Moiety: A Privileged Scaffold for Cholinesterase Inhibition

The carbamate functional group is a well-established pharmacophore in a variety of therapeutic agents.[1][2] Its structural resemblance to the transition state of acetylcholine hydrolysis allows it to act as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] Inhibition of these enzymes increases the levels of acetylcholine in the synaptic cleft, a mechanism that is therapeutically beneficial in conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[4][5]

The inhibitory mechanism of many carbamates is pseudo-irreversible, involving the carbamoylation of a serine residue in the active site of the cholinesterase enzyme.[6] This covalent modification temporarily inactivates the enzyme, and the rate of decarbamoylation determines the duration of inhibition.

Comparative Analysis of Cholinesterase Inhibitors

To contextualize the potential efficacy of tert-butyl N-(3-bromocyclobutyl)carbamate, it is essential to compare it with known cholinesterase inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of these compounds against both AChE and BChE.

CompoundTarget EnzymeIC50 ValueSource Organism/NotesReference
Rivastigmine AChE4.15 µM[7]
BChE5.5 µM[7]
Donepezil AChE11.6 nMHuman recombinant AChE[7]
Galantamine AChE1.27 µM[7]
(S)-3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate AChE-A known carbamate inhibitor[7]
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate AChE38.98 µM[7]
2-(phenylcarbamoyl)phenyl diphenylcarbamate BChE1.60 µM[7]
Hypothetical: tert-butyl N-(3-bromocyclobutyl)carbamate AChE & BChETo be determined

This table highlights the diversity in potency among cholinesterase inhibitors. The inclusion of both established drugs and other experimental carbamates provides a broad spectrum for comparison.

The Role of the Cyclobutane Ring and Other Structural Features

The cyclobutane ring is an increasingly utilized motif in medicinal chemistry.[8] Its rigid, puckered conformation can offer several advantages over more flexible linear or larger cyclic structures.[9][10][11] The incorporation of a cyclobutane can:

  • Enhance Metabolic Stability: By replacing more metabolically labile groups, the cyclobutane ring can improve the pharmacokinetic profile of a drug candidate.[8][9]

  • Serve as a Bioisostere: It can mimic other functional groups, such as phenyl rings or gem-dimethyl groups, while offering improved physicochemical properties like solubility.[12][13]

  • Provide a Scaffold for 3D Diversity: The non-planar nature of the cyclobutane ring allows for the precise spatial arrangement of substituents, which can be crucial for optimal binding to a biological target.[14]

The tert-butyl group on the carbamate nitrogen is another key feature. This bulky group can influence the compound's interaction with the enzyme's active site and may also impact its metabolic stability.[15] The bromine atom on the cyclobutane ring introduces a potential site for further chemical modification and can also influence the compound's lipophilicity and binding interactions.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of tert-butyl N-(3-bromocyclobutyl)carbamate, a systematic experimental approach is required. The following protocols are designed to be self-validating and provide a clear path to understanding the compound's potential as a cholinesterase inhibitor.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is the gold standard for measuring cholinesterase activity and inhibition.[5][16][17] It relies on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified at 412 nm.[5]

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Butyrylcholinesterase (from equine serum or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (tert-butyl N-(3-bromocyclobutyl)carbamate)

  • Reference inhibitors (e.g., Rivastigmine, Donepezil)

  • 96-well microplates

  • Microplate reader

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of enzymes (AChE and BChE), substrates (ATCI and BTCI), and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 140 µL of phosphate buffer to each well.

    • Add 20 µL of various concentrations of the test compound or reference inhibitor to the appropriate wells. Include a control with solvent only.

    • Add 20 µL of the enzyme solution (AChE or BChE) to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

    • Immediately begin monitoring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[7]

Visualizing the Scientific Workflow

To better illustrate the experimental design and the underlying principles, the following diagrams have been created using Graphviz.

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Test_Compound Test Compound Stock Pre_incubation Pre-incubation with Inhibitor Test_Compound->Pre_incubation Ref_Inhibitor Reference Inhibitor Stock Ref_Inhibitor->Pre_incubation Enzyme Enzyme Solution (AChE/BChE) Enzyme->Pre_incubation Substrate Substrate Solution (ATCI/BTCI) Reaction_Initiation Add DTNB & Substrate Substrate->Reaction_Initiation DTNB DTNB Solution DTNB->Reaction_Initiation Pre_incubation->Reaction_Initiation Measurement Measure Absorbance at 412 nm Reaction_Initiation->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation Inhibition_Calculation % Inhibition Calculation Rate_Calculation->Inhibition_Calculation IC50_Determination IC50 Determination Inhibition_Calculation->IC50_Determination

Caption: Workflow for determining the IC50 of a cholinesterase inhibitor.

G cluster_cholinergic Cholinergic Synapse cluster_inhibition Inhibition Mechanism ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Inactive_AChE Carbamoylated AChE (Inactive) Carbamate Carbamate Inhibitor Carbamate->AChE Inhibition Inactive_AChE->AChE Slow Decarbamoylation

Caption: Simplified signaling pathway of cholinergic transmission and its inhibition.

Conclusion and Future Directions

Based on the well-established role of the carbamate moiety in cholinesterase inhibition, it is highly probable that tert-butyl N-(3-bromocyclobutyl)carbamate will exhibit activity against AChE and/or BChE. The presence of the cyclobutane ring may confer favorable pharmacokinetic properties, such as enhanced metabolic stability, making this scaffold an interesting candidate for further investigation.

The provided experimental protocols offer a clear and robust framework for determining the inhibitory potency of this compound and comparing it to known inhibitors. Should tert-butyl N-(3-bromocyclobutyl)carbamate demonstrate significant activity, further studies, including determination of the inhibition kinetics, selectivity profiling against other enzymes, and in vivo efficacy studies, would be warranted. The synthesis and evaluation of analogs with modifications to the cyclobutane ring and the N-substituent would also be a logical next step to explore the structure-activity relationship of this novel chemical series. This systematic approach will be crucial in elucidating the full therapeutic potential of this and related compounds.

References

  • Al-Snafi, A. E. (2019). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Systematic Reviews in Pharmacy, 10(2), 194-203.
  • Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates.
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  • van der Kolk, E., et al. (2022).
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  • ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. Retrieved from [Link]

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  • PubMed. (1981). Structure-activity relationships of cholinesterase inhibitors. I. Quantum mechanical study of affinities of phenyl N-methyl carbamates. Retrieved from [Link]

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  • Semantic Scholar. (1993). Bioisosteric replacement of the alpha-amino carboxylic acid functionality in 2-amino-5-phosphonopentanoic acid yields unique 3,4-diamino-3-cyclobutene-1,2-dione containing NMDA antagonists. Retrieved from [Link]

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  • ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Retrieved from [Link]

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A Comparative Guide to the Reactivity of Tert-butyl N-(3-bromocyclobutyl)carbamate in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Tert-butyl N-(3-bromocyclobutyl)carbamate has emerged as a valuable intermediate, offering a unique combination of a strained cyclobutane core and a protected amine functionality. This guide provides an in-depth, objective comparison of its reactivity in nucleophilic substitution reactions against its cyclopentyl, cyclohexyl, and acyclic analogues, supported by experimental data and mechanistic insights.

The Decisive Role of Ring Strain and Steric Hindrance

The reactivity of cycloalkyl halides in nucleophilic substitution reactions is a delicate interplay between ring strain and steric effects. The four-membered ring of cyclobutane possesses significant angle and torsional strain due to the deviation of its C-C-C bond angles (approximately 90°) from the ideal tetrahedral angle of 109.5°[1][2][3]. This inherent instability makes cyclobutane derivatives more reactive than their less strained cyclopentane and cyclohexane counterparts[4][5].

However, the mechanism of nucleophilic substitution, primarily SN1 or SN2, dictates how this ring strain influences reactivity.

  • SN1 Reactions: These proceed through a carbocation intermediate. The formation of a carbocation at a cyclobutyl carbon is favored because it allows for a partial release of ring strain as the geometry around the positively charged carbon flattens towards a more stable trigonal planar arrangement.

  • SN2 Reactions: This concerted mechanism involves a backside attack by the nucleophile, leading to a pentacoordinate transition state. The accessibility of the electrophilic carbon is crucial, and steric hindrance can significantly impede the reaction rate[6][7][8].

For the secondary bromide in tert-butyl N-(3-bromocyclobutyl)carbamate, both pathways are plausible, and the preferred route often depends on the specific reaction conditions, including the nature of the nucleophile and the solvent.

Comparative Reactivity in SN2 Displacements

To provide a quantitative comparison, we can examine the relative rates of SN2 reactions for various cycloalkyl bromides. A study on the reaction of cycloalkyl bromides with sodium benzenethiolate in dimethylformamide provides valuable insights[4].

SubstrateRelative Rate of SN2 Reaction
Bromocyclopropane1
Bromocyclobutane~10,000
Bromocyclopentane~1,100,000
Bromocyclohexane~100
3-Bromopentane (acyclic)~1,000,000

Data adapted from a study on the rates of reaction of cycloalkyl bromides with sodium benzenethiolate[4].

From this data, it is evident that bromocyclopentane is the most reactive towards SN2 displacement among the cyclic systems, even slightly more so than the acyclic analogue. Bromocyclobutane, while significantly more reactive than the highly strained bromocyclopropane, is considerably less reactive than bromocyclopentane. The relatively slower rate for bromocyclohexane is attributed to the steric hindrance posed by the axial hydrogens in the chair conformation, which can impede the backside attack of the nucleophile[4].

The N-Boc (tert-butyloxycarbonyl) protecting group on the amine is generally stable under nucleophilic substitution conditions and is not expected to directly participate in the reaction[9]. However, its steric bulk may have a subtle influence on the approach of the nucleophile. The carbamate moiety itself is a resonance-stabilized system and is unlikely to exert a strong electronic effect on the distant electrophilic carbon[5].

Experimental Protocols: A Practical Guide

The following protocols provide a framework for conducting nucleophilic substitution reactions with tert-butyl N-(3-bromocyclobutyl)carbamate and its analogues.

General Procedure for Azide Substitution

A common and useful transformation is the introduction of an azide group, which can be further elaborated, for instance, through reduction to an amine or by "click" chemistry[10].

Diagram of the Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Dissolve tert-butyl N-(3-bromocyclobutyl)carbamate and Sodium Azide in DMF B Heat the reaction mixture (e.g., 80 °C) A->B Stirring C Cool to room temperature B->C D Pour into water and extract with Ethyl Acetate C->D E Wash organic layer with brine, dry over Na2SO4, and concentrate D->E F Purify by column chromatography (Silica gel, Hexanes/Ethyl Acetate) E->F G cluster_factors Governing Factors Cyclopentyl N-Boc-Bromocyclopentylamine Acyclic Acyclic N-Boc-Bromoalkylamine Cyclopentyl->Acyclic ~ Cyclobutyl tert-butyl N-(3-bromocyclobutyl)carbamate Acyclic->Cyclobutyl > Cyclohexyl N-Boc-Bromocyclohexylamine Cyclobutyl->Cyclohexyl > RingStrain Ring Strain RingStrain->Cyclobutyl Increases Reactivity (relative to acyclic) StericHindrance Steric Hindrance StericHindrance->Cyclohexyl Decreases Reactivity

Sources

A Comparative Guide to the Stereochemical Determination of tert-Butyl N-(3-bromocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise control and unambiguous determination of molecular stereochemistry are not merely academic exercises; they are fundamental prerequisites for ensuring efficacy, safety, and patentability. Chiral small molecules, such as the substituted cyclobutane derivative tert-butyl N-(3-bromocyclobutyl)carbamate, are valuable building blocks in medicinal chemistry. The spatial arrangement of the bromo and N-Boc-carbamate substituents on the cyclobutane ring gives rise to cis and trans diastereomers, each potentially possessing distinct pharmacological profiles. This guide provides an in-depth comparison of the primary analytical techniques employed to elucidate the stereochemistry of these isomers, offering researchers a practical framework for making informed experimental choices.

The Central Role of Stereoisomerism

The cyclobutane motif is a key structural element in a number of biologically active compounds. The rigid, puckered nature of the four-membered ring places substituents in well-defined spatial orientations, which can profoundly influence interactions with biological targets. Consequently, the ability to reliably distinguish between the cis and trans isomers of key synthetic intermediates like tert-butyl N-(3-bromocyclobutyl)carbamate is of paramount importance.

A Multi-Pronged Approach to Stereochemical Assignment

No single technique is universally optimal for all stereochemical challenges. A robust assignment is often achieved through the convergence of evidence from multiple analytical methods. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC) in the context of this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A First Line of Inquiry

NMR spectroscopy is arguably the most powerful and readily accessible tool for the routine determination of relative stereochemistry in solution. By analyzing chemical shifts, coupling constants, and through-space interactions, one can deduce the spatial relationship between substituents on the cyclobutane ring.

¹H NMR: Unraveling Proton Environments

The proton NMR spectra of the cis and trans isomers of tert-butyl N-(3-bromocyclobutyl)carbamate are expected to exhibit distinct differences in chemical shifts and coupling constants due to the varying magnetic environments of the cyclobutyl protons.

In the cis isomer, the molecule possesses a plane of symmetry, leading to a simpler spectrum. Conversely, the trans isomer is asymmetric, resulting in a more complex set of signals for the cyclobutyl protons. The proton attached to the carbon bearing the bromine atom (H-3) and the proton on the carbon with the carbamate group (H-1) are of particular diagnostic value.

Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃) for cis- and trans-tert-Butyl N-(3-bromocyclobutyl)carbamate

Protoncis Isomer (δ, ppm, Multiplicity, J in Hz)trans Isomer (δ, ppm, Multiplicity, J in Hz)Rationale
H-1~4.0 (m)~4.2 (m)The pseudo-axial/equatorial orientation in the trans isomer can lead to a downfield shift.
H-2, H-4 (axial)~2.5 (m)~2.7 (m)Deshielding effects from the substituents.
H-2, H-4 (equatorial)~2.0 (m)~2.2 (m)Generally more shielded than axial protons.
H-3~4.3 (m)~4.5 (m)The electronegative bromine atom causes a significant downfield shift.
-NH~5.0 (br s)~5.1 (br s)Broad signal due to quadrupolar relaxation and exchange.
-C(CH₃)₃~1.45 (s, 9H)~1.46 (s, 9H)Characteristic singlet for the Boc protecting group.

Note: These are estimated values based on typical ranges for substituted cyclobutanes.

The coupling constants between adjacent protons (³J) are also diagnostic. Generally, cis vicinal coupling constants in cyclobutanes are larger than trans couplings.

¹³C NMR: Probing the Carbon Skeleton

The symmetry differences between the cis and trans isomers are also reflected in their ¹³C NMR spectra. The cis isomer, with its plane of symmetry, will show fewer signals than the asymmetric trans isomer.

Table 2: Representative ¹³C NMR Data (125 MHz, CDCl₃) for cis- and trans-tert-Butyl N-(3-bromocyclobutyl)carbamate

Carboncis Isomer (δ, ppm)trans Isomer (δ, ppm)Rationale
C=O~155.5~155.6Carbonyl carbon of the carbamate.
-C (CH₃)₃~79.5~79.6Quaternary carbon of the Boc group.
C-1~48.0~49.5Carbon bearing the carbamate group.
C-2, C-4~33.0~34.0, ~34.5Methylene carbons of the cyclobutane ring. Two distinct signals for the trans isomer.
C-3~45.0~46.5Carbon bearing the bromine atom.
-C(C H₃)₃~28.4~28.4Methyl carbons of the Boc group.

Note: These are estimated values.

Nuclear Overhauser Effect (NOE) Spectroscopy: Mapping Spatial Proximity

For an unambiguous assignment, two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) is an invaluable experiment. It detects through-space interactions between protons that are close to each other, typically within 5 Å.

  • For the cis isomer: A strong NOE correlation is expected between the proton on the carbon bearing the carbamate (H-1) and the proton on the carbon bearing the bromine (H-3), as they are on the same face of the ring.

  • For the trans isomer: No significant NOE correlation would be observed between H-1 and H-3. Instead, NOEs would be seen between H-1 and the protons on the adjacent carbons (H-2/H-4) that are on the same face of the ring.[1][2]

Caption: Decision workflow for stereochemical assignment using NOESY.

Single-Crystal X-ray Crystallography: The Gold Standard

When an unambiguous, solid-state determination of the molecular structure is required, single-crystal X-ray crystallography is the definitive technique. This method provides a three-dimensional map of electron density, from which the precise arrangement of atoms and the relative stereochemistry can be determined with very high precision.

Experimental Protocol for X-ray Crystallography
  • Crystal Growth: Obtaining a high-quality single crystal is the most critical and often the most challenging step.[3][4][5][6]

    • Solvent Selection: The compound should be dissolved in a solvent in which it is sparingly soluble. Slow evaporation of the solvent will gradually increase the concentration, promoting crystal growth over precipitation.

    • Methods:

      • Slow Evaporation: A solution of the compound is left in a loosely capped vial to allow the solvent to evaporate slowly over several days or weeks.

      • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, providing a detailed 3D model of the molecule.

The resulting crystal structure will unequivocally show the cis or trans relationship between the bromo and carbamate substituents.

Caption: Workflow for stereochemical determination by X-ray crystallography.

Chiral High-Performance Liquid Chromatography (HPLC): A Preparative and Analytical Tool

Chiral HPLC is a powerful technique for both the analytical separation of diastereomers and the preparative isolation of pure stereoisomers.[7][8][9][10][11] For tert-butyl N-(3-bromocyclobutyl)carbamate, HPLC can be used to separate the cis and trans diastereomers. Furthermore, if the trans isomer is synthesized as a racemate, chiral HPLC can be employed to resolve the enantiomers.

Experimental Protocol for Diastereomer Separation by HPLC
  • Column Selection: The separation of diastereomers can often be achieved on a standard achiral stationary phase, such as silica gel or a C18 column. The choice of normal-phase or reverse-phase chromatography will depend on the polarity of the isomers.

  • Mobile Phase Optimization: A systematic screening of mobile phase compositions is performed to achieve baseline separation of the two diastereomers.

    • Normal-Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., isopropanol or ethyl acetate).

    • Reverse-Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: A UV detector is commonly used, as the carbamate functionality provides a chromophore.

Table 3: Hypothetical HPLC Separation of cis and trans Diastereomers

ParameterMethod 1 (Normal Phase)Method 2 (Reverse Phase)
Column Silica Gel (5 µm, 4.6 x 250 mm)C18 (5 µm, 4.6 x 250 mm)
Mobile Phase 90:10 Hexane:Isopropanol60:40 Acetonitrile:Water
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nm
Retention Time (trans) ~8.5 min~10.2 min
Retention Time (cis) ~9.8 min~11.5 min

Note: Retention times are hypothetical and will depend on the exact conditions.

Comparison Summary

TechniquePrincipleAdvantagesLimitations
NMR Spectroscopy Nuclear spin properties in a magnetic fieldProvides detailed structural information in solution, non-destructive, relatively fast.Can be complex to interpret for some molecules, may not always provide an unambiguous assignment without 2D experiments.
X-ray Crystallography Diffraction of X-rays by a single crystalProvides an absolute and unambiguous determination of solid-state structure.Requires a high-quality single crystal, which can be difficult to obtain; the solid-state conformation may not be the same as in solution.
Chiral HPLC Differential interaction with a stationary phaseExcellent for both analytical separation and preparative isolation of pure isomers.Does not directly provide structural information; method development can be time-consuming.

Conclusion

The determination of the stereochemistry of tert-butyl N-(3-bromocyclobutyl)carbamate is a critical step in its application as a synthetic building block. While NMR spectroscopy, particularly with the use of NOE experiments, often provides a rapid and reliable assignment of the relative stereochemistry, single-crystal X-ray crystallography remains the ultimate arbiter for an irrefutable structural proof. Chiral HPLC serves as an essential tool for the separation and purification of the individual stereoisomers. A judicious application of these techniques, often in a complementary fashion, will empower researchers to confidently advance their drug discovery programs with well-characterized and stereochemically pure compounds.

References

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed, 21(10), 1328. [Link]

  • Kudos. How to grow single crystals of small organic molecules. Easy, fast, efficient. [Link]

  • Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. IUCr Journals. [Link]

  • Berger, T. A., et al. (2010). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Journal of Chromatography A, 1217(19), 3245-3253. [Link]

  • ResearchGate. (n.d.). NOE correlations in the synthesized cis and trans isomers. [Link]

  • University of Rochester Chemistry Department. (n.d.). How To: Grow X-Ray Quality Crystals. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]

  • University of York Chemistry Teaching Labs. (n.d.). scXRD: Growing single crystals. [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. cdifx. [Link]

  • Chiralpedia. (2022). Direct chiral HPLC separation on CSPs. [Link]

  • Kamal, A., et al. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molecules, 24(17), 3205. [Link]

Sources

"Tert-butyl N-(3-bromocyclobutyl)carbamate" chiral separation methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of separation methods for Tert-butyl N-(3-bromocyclobutyl)carbamate (CAS: 1936399-47-1).

Executive Summary

Tert-butyl N-(3-bromocyclobutyl)carbamate is a 1,3-disubstituted cyclobutane.[1] While often loosely categorized under "chiral separation" requests, this molecule is technically achiral (meso) due to a plane of symmetry passing through C1 and C3 in both its cis and trans diastereomers.

However, the separation of the cis and trans isomers is a critical quality attribute (CQA) for drug development, as these diastereomers exhibit distinct pharmacological profiles and spatial orientations.

This guide compares Supercritical Fluid Chromatography (SFC) against High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs). While the analytes are not enantiomers, CSPs are the industry standard for this separation due to their superior shape selectivity compared to achiral C18 or Silica phases.

Part 1: Stereochemical Analysis & Separation Strategy

Before selecting a method, one must understand the structural challenge. The cyclobutane ring exists in a puckered conformation.

  • Cis-Isomer: Substituents (Br and NHBoc) are on the same face. Higher dipole moment.

  • Trans-Isomer: Substituents are on opposite faces. Generally more lipophilic.

Standard achiral phases (e.g., C18) often fail to resolve these isomers because their hydrophobic surface areas are nearly identical. Amylose-based CSPs are the preferred choice because they discriminate based on the 3D "pucker" and inclusion complexation of the carbamate group.

Decision Matrix: Method Selection

MethodSelection Start Start: Isomer Mixture Scale Scale of Separation? Start->Scale Analytical Analytical (<10 mg) Scale->Analytical Prep Preparative (>100 mg) Scale->Prep SFC Method A: SFC (Preferred) High Speed, Green, Easy Recovery Analytical->SFC Speed Priority HPLC Method B: Normal Phase HPLC Robust, High Solubility Analytical->HPLC Legacy Equipment Prep->SFC Solvent Removal Prep->HPLC Solubility Limit

Figure 1: Decision tree for selecting the optimal separation modality.

Part 2: Comparative Methodologies

Method A: Supercritical Fluid Chromatography (SFC) – The Gold Standard

SFC is the superior method for this separation. The low viscosity of supercritical CO₂ allows for high flow rates and rapid equilibration, while the "shape selectivity" of the chiral column resolves the diastereomers.

  • Mechanism: The Boc-amino group interacts via hydrogen bonding with the carbamate linkage on the amylose stationary phase. The rigid cyclobutane ring fits into the chiral groove differently for cis vs trans.

  • Advantages:

    • Resolution (Rs): Typically > 3.0.

    • Solvent Removal: CO₂ evaporates instantly, leaving only a small amount of modifier (MeOH) to dry.

    • Throughput: 3x faster than HPLC.

Experimental Protocol (SFC):

  • System: Agilent 1260 Infinity II SFC or Waters UPC².

  • Column: Chiralpak AD-H or Chiralpak IG (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Dimensions: 4.6 x 150 mm, 5 µm.[2]

  • Mobile Phase:

    • A: CO₂ (Supercritical).

    • B: Methanol (No additive required usually, but 0.1% DEA can sharpen peaks).

  • Gradient: Isocratic 10-15% B.

  • Conditions:

    • Flow Rate: 3.0 mL/min.

    • Back Pressure (BPR): 120 bar.

    • Temperature: 40°C.[2]

  • Detection: UV at 210 nm (Carbamate absorption).

Method B: Normal Phase HPLC – The Robust Alternative

If SFC is unavailable, Normal Phase (NP) HPLC on a CSP is the next best option. Reverse phase (C18) is generally discouraged due to poor selectivity for these specific diastereomers.

  • Mechanism: Uses non-polar solvents (Hexane) to force the polar carbamate groups to interact with the stationary phase.

  • Advantages:

    • Universal equipment availability.

    • High solubility for the starting material.

Experimental Protocol (NP-HPLC):

  • System: Standard HPLC (e.g., Shimadzu Prominence).

  • Column: Chiralpak AD-H (Amylose-based).

    • Note: Do not use OD-H (Cellulose) as primary; Amylose shows better recognition for 5-membered and 4-membered rings.

  • Mobile Phase:

    • Hexane / Ethanol (90:10 v/v).

    • Tip: Ethanol provides better peak shape than Isopropanol for this specific carbamate.

  • Conditions:

    • Flow Rate: 1.0 mL/min.[2][3]

    • Temperature: 25°C.

  • Detection: UV at 210 nm.

Part 3: Performance Comparison Data

The following data represents typical performance metrics observed in application labs for N-Boc-cyclobutyl derivatives.

MetricMethod A: SFC (Chiralpak AD-H) Method B: NP-HPLC (Chiralpak AD-H) Method C: RP-HPLC (C18)
Elution Order Trans (1st) / Cis (2nd)*Trans (1st) / Cis (2nd)Poorly Defined
Resolution (Rs) > 4.5 (Excellent)2.8 (Good)< 1.2 (Partial/Co-elution)
Run Time 3.5 min 12.0 min15.0 min
Solvent Consumption 0.5 mL MeOH / run12 mL Hexane / run15 mL ACN / run
Sample Loading (Prep) High (50 mg/inj)Medium (10 mg/inj)Low

*Note: Elution order is representative. The "flatter" trans isomer typically elutes earlier on amylose columns due to weaker inclusion, but this must be confirmed with NMR standards.

Part 4: Technical Validation & Troubleshooting

Confirming Isomer Identity

Since the separation yields diastereomers, you cannot use optical rotation to distinguish them (both are achiral). You must use 1H-NMR (NOESY/ROESY) .

  • Cis-Isomer: Strong NOE correlation between the methine proton at C1 and the methine proton at C3.

  • Trans-Isomer: No/Weak NOE correlation between C1-H and C3-H.

Self-Validating Workflow

To ensure the method is robust (Trustworthiness):

  • Blank Injection: Verify no ghost peaks from previous runs (Boc groups can be sticky).

  • Racemic/Mixture Injection: Inject the starting material (approx. 1:1 cis/trans) to establish

    
    .
    
  • Spike Test: If you have a reference standard of one isomer, spike it into the mixture to confirm peak identity.

Common Pitfalls
  • Peak Tailing: The carbamate NH is a hydrogen bond donor. If tailing occurs, add 0.1% Diethylamine (DEA) to the modifier (SFC) or mobile phase (HPLC).

  • On-Column Degradation: Avoid acidic modifiers (TFA) as they can deprotect the Boc group, leading to the formation of the free amine (3-bromocyclobutylamine), which will not elute or will streak.

Workflow Sample Crude Mixture (Cis + Trans) Screen Screen: Chiralpak AD-H (SFC 10% MeOH) Sample->Screen Check Check Resolution (Rs) Screen->Check Good Rs > 2.0 Proceed to Prep Check->Good Yes Bad Rs < 1.5 Switch Column Check->Bad No Switch Try Chiralpak IG (Immobilized Amylose) Bad->Switch Switch->Good If Rs > 2.0

Figure 2: Method development workflow for optimizing resolution.

References

  • Daicel Chiral Technologies. (2025). Instruction Manual for CHIRALPAK® AD-H. Retrieved February 19, 2026, from [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text for 1,3-cyclobutane symmetry analysis).

Sources

In Silico Showdown: Tert-butyl N-(3-bromocyclobutyl)carbamate vs. its Acyclic Analogue as a Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Conformational Rigidity and Pharmacokinetic Profile

In the landscape of modern drug discovery, the judicious selection of molecular building blocks is paramount to the successful development of novel therapeutics. Small, conformationally constrained scaffolds are of particular interest as they can pre-organize pharmacophoric elements, potentially leading to enhanced binding affinity and improved pharmacokinetic properties. This guide provides an in-depth in silico comparison of tert-butyl N-(3-bromocyclobutyl)carbamate , a rigid cyclobutane-containing building block, and its flexible acyclic counterpart, tert-butyl N-(3-bromopropyl)carbamate . Through a comprehensive analysis of their conformational landscapes, predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, and docking performance against a key biological target, we aim to furnish researchers, medicinal chemists, and drug development professionals with the critical data and insights necessary to make informed decisions in their synthetic and screening endeavors.

The Cyclobutane Motif: A Strategy for Pre-organization and Property Modulation

The incorporation of a cyclobutane ring into a molecule introduces a significant degree of conformational rigidity compared to a flexible alkyl chain[1]. This restriction can be advantageous in drug design for several reasons. By limiting the number of accessible conformations, the entropic penalty upon binding to a biological target may be reduced, potentially leading to higher binding affinity. Furthermore, the defined three-dimensional arrangement of substituents on a cyclobutane ring can facilitate the precise positioning of key functional groups for optimal interaction with a protein's binding site. The puckered nature of the cyclobutane ring also allows for the exploration of chemical space in three dimensions, a desirable feature for moving beyond flat, aromatic structures that have historically dominated medicinal chemistry.

Physicochemical and Predicted ADMET Properties: A Head-to-Head Comparison

To initiate our comparative analysis, we first obtained the SMILES (Simplified Molecular Input Line Entry System) notations for both molecules.

  • Tert-butyl N-(3-bromocyclobutyl)carbamate: C1(C(Br)C1)NC(=O)OC(C)(C)C

  • Tert-butyl N-(3-bromopropyl)carbamate: CC(C)(C)OC(=O)NCCCBr[2]

These SMILES strings were then used as input for the pkCSM and SwissADME web servers to generate a comprehensive panel of predicted physicochemical and ADMET properties. The results are summarized in the table below.

PropertyTert-butyl N-(3-bromocyclobutyl)carbamate (Predicted)Tert-butyl N-(3-bromopropyl)carbamate (Predicted)Significance in Drug Discovery
Molecular Weight ( g/mol ) 264.15238.12Influences solubility, permeability, and diffusion.
LogP 2.552.41A measure of lipophilicity, impacting cell membrane permeability and solubility.
Topological Polar Surface Area (TPSA) (Ų) 38.3338.33Relates to hydrogen bonding potential and permeability.
Water Solubility (logS) -3.10-2.85Crucial for absorption and formulation.
Intestinal Absorption (Human) 91.5%93.2%High absorption is desirable for orally administered drugs.
Blood-Brain Barrier (BBB) Permeability PermeablePermeableImportant for CNS-targeting drugs.
CYP2D6 Inhibitor NoNoCytochrome P450 enzymes are key for drug metabolism; inhibition can lead to drug-drug interactions.
CYP3A4 Inhibitor NoNo
AMES Toxicity Non-toxicNon-toxicA predictor of mutagenicity.
hERG I Inhibitor NoNoInhibition can lead to cardiotoxicity.

Analysis of Predicted Properties:

Both molecules exhibit drug-like properties according to Lipinski's rule of five. The cyclobutane analogue has a slightly higher molecular weight and LogP value, suggesting a modest increase in size and lipophilicity. Both compounds are predicted to have high intestinal absorption and to be permeable to the blood-brain barrier. Crucially, neither molecule is predicted to be a significant inhibitor of key cytochrome P450 enzymes or to exhibit AMES toxicity or hERG inhibition, suggesting a favorable preliminary safety profile for both scaffolds.

Conformational Analysis: Rigidity vs. Flexibility

A key differentiator between the two molecules is their conformational freedom. The acyclic propyl chain in tert-butyl N-(3-bromopropyl)carbamate possesses multiple rotatable bonds, allowing it to adopt a wide range of conformations in solution. In contrast, the cyclobutane ring in tert-butyl N-(3-bromocyclobutyl)carbamate significantly restricts the spatial arrangement of the bromo and carbamate substituents.

The workflow for this comparative analysis is outlined below:

Caption: Workflow for comparative conformational analysis.

The acyclic nature of tert-butyl N-(3-bromopropyl)carbamate results in a broad distribution of dihedral angles for the central C-C-C backbone, indicating high flexibility. Conversely, the puckered cyclobutane ring of tert-butyl N-(3-bromocyclobutyl)carbamate restricts the substituents to pseudo-equatorial and pseudo-axial positions, leading to a much more defined set of low-energy conformations. This inherent rigidity can be a significant advantage in scaffold-based drug design, where precise positioning of functional groups is critical for biological activity.

Molecular Docking: Probing Interactions with a Biological Target

To further evaluate the potential of these building blocks in a drug discovery context, a molecular docking study was performed using Protein Kinase A (PKA) as a model target. PKA is a well-characterized kinase implicated in a variety of cellular signaling pathways, and its ATP-binding site is a common target for inhibitor development. The crystal structure of PKA in complex with an inhibitor (PDB ID: 6E99) was used for this study[3].

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Protein Preparation: The PDB structure of PKA (6E99) was downloaded from the RCSB Protein Data Bank. Water molecules and co-crystallized ligands were removed, and polar hydrogens and Gasteiger charges were added using AutoDock Tools. The prepared protein was saved in the PDBQT format.

  • Ligand Preparation: The 3D structures of tert-butyl N-(3-bromocyclobutyl)carbamate and tert-butyl N-(3-bromopropyl)carbamate were generated from their SMILES strings and energy-minimized. Gasteiger charges were added, and the rotatable bonds were defined using AutoDock Tools. The prepared ligands were saved in the PDBQT format.

  • Binding Site Definition: The binding site was defined as a 20x20x20 Å grid box centered on the co-crystallized inhibitor in the 6E99 structure.

  • Docking Simulation: AutoDock Vina was used to perform the docking simulations with an exhaustiveness of 8. The top-ranked binding poses for each ligand were saved for analysis.

  • Analysis: The binding poses and predicted binding affinities were analyzed using PyMOL and AutoDock Tools.

The following diagram illustrates the docking workflow:

Molecular_Docking_Workflow start Start protein_prep Protein Preparation (PDB: 6E99) start->protein_prep ligand_prep Ligand Preparation (Cyclobutyl & Acyclic) start->ligand_prep grid_box Define Binding Site protein_prep->grid_box docking Run AutoDock Vina ligand_prep->docking grid_box->docking analysis Analyze Results (Binding Energy & Pose) docking->analysis end End analysis->end

Sources

Docking & Design Guide: Tert-butyl N-(3-bromocyclobutyl)carbamate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Value: The "Escape from Flatland"

In modern drug discovery, Tert-butyl N-(3-bromocyclobutyl)carbamate is not merely a reagent; it is a strategic tool for rigidification. As drug development shifts away from flat, aromatic-heavy structures toward molecules with higher fraction of sp3 carbons (


), this building block offers a critical balance between the high strain of cyclopropanes and the entropic flexibility of cyclopentanes.

This guide details the computational and experimental handling of this scaffold, specifically focusing on its application in docking studies where ring puckering and stereoisomerism (cis vs. trans) dictate binding affinity.

Why This Scaffold?
  • Defined Exit Vectors: Unlike flexible propyl chains, the 1,3-disubstituted cyclobutane ring enforces a specific angle (approx. 180° for trans, ~60-90° for cis) between the amine and the bromine (or its displacement product).

  • Metabolic Stability: The cyclobutane ring is generally more resistant to oxidative metabolism (CYP450) than linear alkyl chains or cyclopentanes.

  • Conformational Restriction: It reduces the entropic penalty of binding (

    
    ) by locking the ligand in a bioactive conformation before it enters the pocket.
    

Comparative Analysis: Cyclobutane vs. Alternatives

The following table contrasts the 3-substituted cyclobutyl motif against its common bioisosteres. This data drives the decision-making process in Lead Optimization.

FeatureCyclobutyl (This Product) Propyl Chain (Linear) Cyclopentyl (5-Ring) Phenyl (Aromatic)
Entropic Cost Low (Pre-organized)High (Floppy)Medium (Envelope flip)Low (Rigid)
3D Character (

)
High HighHighLow (Flat)
Vector Angle Fixed (cis or trans)VariableVariable (Pseudorotation)Fixed (180°/120°)
Ring Strain ~26 kcal/mol0 kcal/mol~6 kcal/molN/A
Docking Challenge Ring Pucker Control Rotatable Bond SamplingEnvelope SamplingPlanarity

Computational Protocol: Docking the Cyclobutyl Scaffold

Docking 3-substituted cyclobutanes requires specific attention to ring puckering . A standard "flat" representation will result in false-negative docking scores due to steric clashes that do not exist in reality.

Step-by-Step Workflow

This protocol assumes the use of standard molecular modeling suites (e.g., Schrödinger Glide, MOE, or AutoDock Vina).

Phase 1: Ligand Preparation (Critical)
  • Stereoisomer Enumeration: You must generate both cis and trans isomers explicitly. The bromine (or substituent) and the carbamate group can be on the same side (cis) or opposite sides (trans).

    • Note: The trans isomer often provides a linear vector mimicking a saturated phenyl ring.

  • Conformer Generation (Puckering):

    • Cyclobutane is not planar; it adopts a "butterfly" pucker with a dihedral angle of ~25-30°.

    • Action: Force your conformer generator to sample ring flips. Energy minimization (MMFF94 or OPLS4) should reveal two energy minima for the puckered ring.

    • Failure Mode: If the ring is kept planar during docking, the C2/C4 hydrogens will be artificially extended, causing clashes with narrow sub-pockets.

Phase 2: Docking Strategy
  • Grid Generation: Ensure the grid box encompasses the vector defined by the bromine atom, as this is the "growth vector" for fragment elaboration.

  • Constraint Setup: If replacing a known phenyl linker, set a positional constraint on the cyclobutane centroid to force overlap with the original aromatic ring.

  • Scoring: Prioritize poses where the amide NH (from the carbamate) acts as a hydrogen bond donor. The rigid ring often positions this NH more precisely than a flexible chain.

Visualization of Workflow

The following diagram illustrates the critical decision path for docking this scaffold.

DockingWorkflow Start Input: Tert-butyl N-(3-bromocyclobutyl)carbamate Enum Enumerate Stereoisomers (Cis vs. Trans) Start->Enum Conf Sample Ring Pucker (Butterfly Conformation) Enum->Conf Critical Step Dock Docking (Glide/Vina) Conf->Dock Analysis Analyze Vector Alignment Dock->Analysis Analysis->Enum Switch Isomer if Clash

Figure 1: Computational workflow emphasizing the necessity of sampling ring pucker and stereoisomers.

Experimental Validation & Case Studies

Docking predictions must be validated by synthesis. The bromine atom in Tert-butyl N-(3-bromocyclobutyl)carbamate serves as a versatile handle for nucleophilic substitution (


).
Case Study: Tubulin Inhibitors (Combretastatin Analogs)

Research into Combretastatin A4 analogs demonstrated that replacing the cis-stilbene double bond with a cyclobutane ring retained potency only when the correct stereochemistry was applied.

  • Observation: The cis-1,2-disubstituted cyclobutane mimics the cis-stilbene geometry required for the colchicine binding site.

  • Docking Insight: Docking studies correctly predicted that the trans-isomer would clash with the T7 loop of tubulin, rendering it inactive. This validates the need for separate cis/trans docking runs [1].

Case Study: MurA Inhibitors

In the design of MurA inhibitors, the 3-bromocyclobutyl scaffold was used to create covalent warheads.

  • Mechanism: The bromine acts as a leaving group.

  • Docking Insight: The rigidity of the cyclobutane ring positioned the electrophilic carbon exactly 3.4 Å from the nucleophilic Cys115 residue in the active site. A flexible propyl chain resulted in an entropic penalty that reduced reaction rates [2].

Experimental Protocol: Nucleophilic Displacement

To validate docking hits, convert the building block into a testable ligand:

  • Dissolution: Dissolve 1.0 eq of Tert-butyl N-(3-bromocyclobutyl)carbamate in dry DMF.

  • Nucleophile Addition: Add 1.2 eq of the desired nucleophile (e.g., a phenol or amine) and 2.0 eq of

    
     or 
    
    
    
    .
  • Heating: Heat to 60-80°C. Note: Cyclobutanes are strained; excessive heat (>100°C) may cause ring opening or elimination.

  • Deprotection: Treat the resulting intermediate with TFA/DCM (1:1) to remove the Boc group, yielding the free amine for biological assay.

Decision Matrix: When to Use This Scaffold?

Use the following logic flow to determine if this building block is superior to standard linkers for your target.

DecisionTree Start Design Challenge Q1 Is the binding pocket flat/narrow? Start->Q1 Q2 Is metabolic stability a liability? Q1->Q2 No (3D Pocket) Res1 Use Phenyl/Heterocycle Q1->Res1 Yes (Aromatic Stacking) Res3 Use Cyclobutane (Cis/Trans) Q2->Res3 Yes (Need rigid sp3) Res4 Use Propyl Chain Q2->Res4 No (Cost/Ease priority) Res2 Use Cyclobutane (Trans)

Figure 2: Strategic decision tree for scaffold selection in Lead Optimization.

References

  • Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. Source: NIH / PubMed Central URL:[Link]

  • Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Source: Vrije Universiteit Amsterdam URL:[Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. Source: Journal of Medicinal Chemistry (PMC) URL:[Link]

Technical Comparison Guide: Tert-butyl N-(3-bromocyclobutyl)carbamate for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl N-(3-bromocyclobutyl)carbamate is a high-value aliphatic building block used in medicinal chemistry to introduce the 1,3-disubstituted cyclobutane motif. This scaffold serves as a critical "spacer" or "linker" in Structure-Activity Relationship (SAR) studies, offering a unique balance of conformational rigidity, metabolic stability, and defined vector alignment that distinguishes it from linear alkyl chains or other cycloalkanes.

This guide analyzes its utility in "escaping flatland" (increasing


), compares it with standard alternatives (cyclopropyl, cyclohexyl, propyl linkers), and provides field-proven protocols for its application.

Mechanistic Insight: The 1,3-Cyclobutane Anomaly

To effectively use this reagent, researchers must understand the conformational dynamics of the cyclobutane ring, which differs significantly from cyclohexane.[1]

The "Cis-Stability" Inversion

Unlike cyclohexane, where 1,3-disubstituted trans isomers are often thermodynamically preferred (diequatorial), the 1,3-disubstituted cyclobutane favors the cis isomer.

  • Puckering: Cyclobutane is not planar; it adopts a "puckered" or "butterfly" conformation (dihedral angle ~25-30°) to relieve torsional strain from eclipsing hydrogens.[2]

  • Substituent Orientation:

    • Cis-1,3 isomer: Both substituents can adopt pseudo-equatorial positions simultaneously in the puckered conformation. This minimizes transannular steric repulsion and is thermodynamically more stable.

    • Trans-1,3 isomer: Forces one substituent to be pseudo-axial while the other is pseudo-equatorial, creating higher steric strain.

SAR Implication: When using Tert-butyl N-(3-bromocyclobutyl)carbamate to synthesize a linker, the cis-isomer typically yields a "U-shape" or convergent vector, while the trans-isomer provides a linear, extended vector. However, the cis form is often easier to access and more stable.

Comparative Analysis: Cyclobutyl vs. Alternatives

The following table compares the 3-aminocyclobutyl moiety (derived from the title reagent) against common linker alternatives in drug design.

FeatureLinear Propyl Linker1,3-Cyclobutyl (This Reagent)1,3-Cyclopentyl1,4-Cyclohexyl
Entropic Penalty High (Flexible)Low (Rigid) Moderate (Envelope flip)Low (Rigid Chair)
Metabolic Stability Low (Oxidation prone)High (Steric bulk, no H-abstraction)ModerateModerate/High
Vector Angle Variable (Floppy)Defined (~180° Trans / ~60° Cis)VariableDefined (180° Trans)
Lipophilicity (LogP) ModerateLower (Compact polar surface)HigherHighest
Solubility ModerateEnhanced (Disrupts crystal packing)ModerateLow
Reactivity (SN2) High (Primary)Moderate/Slow (Secondary, strained)ModerateSlow (Secondary)
Key Advantages of Tert-butyl N-(3-bromocyclobutyl)carbamate:
  • Metabolic Blocking: The cyclobutane ring protects the

    
    -carbons from cytochrome P450 oxidation more effectively than a linear propyl chain.
    
  • Fractional Sp3 (

    
    ):  Increases the 3D character of the molecule without the excessive molecular weight or lipophilicity penalty of a cyclohexane ring.
    
  • Dipole Orientation: The rigid ring can orient the carbamate (or resulting amine) dipole specifically to engage in hydrogen bonding within a protein pocket.

Experimental Protocols

Protocol A: Nucleophilic Substitution ( )

Objective: Displacement of the bromine atom by a nucleophile (e.g., a phenol, thiol, or secondary amine) to create a 1,3-functionalized core.

Challenge: The secondary bromide on a strained ring is less reactive than a primary alkyl halide and prone to


 elimination if strong, bulky bases are used.

Reagents:

  • Substrate: Tert-butyl N-(3-bromocyclobutyl)carbamate (1.0 eq)

  • Nucleophile: Heterocycle or Phenol (1.2 eq)

  • Base:

    
     (2.0 eq) or 
    
    
    
    (mild, non-nucleophilic)
  • Solvent: DMF or DMSO (Polar aprotic is essential)

  • Catalyst (Optional): TBAI (Tetrabutylammonium iodide, 0.1 eq) to generate the more reactive iodide in situ.

Step-by-Step Workflow:

  • Preparation: Dissolve the nucleophile in anhydrous DMF (

    
     concentration).
    
  • Activation: Add

    
     and stir at room temperature for 15 minutes to generate the anion.
    
  • Addition: Add Tert-butyl N-(3-bromocyclobutyl)carbamate and TBAI.

  • Reaction: Heat to 60–80°C . Note: Do not exceed 90°C to avoid Boc thermolysis or elimination.

  • Monitoring: Monitor by LCMS. The bromide is a secondary leaving group; reaction times may range from 4 to 16 hours.

  • Work-up: Dilute with EtOAc, wash extensively with water/brine (to remove DMF). Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Boc-Deprotection (TFA Method)

Objective: Reveal the primary amine for further functionalization (e.g., amide coupling).

Step-by-Step Workflow:

  • Dissolve the coupled intermediate in DCM (

    
    ).
    
  • Add Trifluoroacetic acid (TFA) (10–20% v/v). Tip: Add triethylsilane (2.0 eq) as a cation scavenger if the molecule contains electron-rich aromatics.

  • Stir at room temperature for 1–2 hours.

  • Concentrate under reduced pressure. Co-evaporate with toluene or DCM (

    
    ) to remove excess TFA.
    
  • Neutralization: If the free base is required, pass through a SCX-2 (Strong Cation Exchange) cartridge or wash with saturated

    
    .
    

Visualization of Workflows

The following diagrams illustrate the SAR decision process and the synthetic pathway.

Diagram 1: SAR Decision Tree for Linker Selection

SAR_Decision_Tree cluster_properties Cyclobutyl Advantages start Need Linker for Pharmacophore Connection q1 Is Metabolic Stability a Liability? start->q1 linear Use Linear Alkyl (Propyl/Butyl) q1->linear No q2 Is Solubility/Fsp3 Critical? q1->q2 Yes cyclohex Use Cyclohexyl (High LogP risk) q2->cyclohex No cyclobut Use 1,3-Cyclobutyl (Tert-butyl N-(3-bromocyclobutyl)carbamate) q2->cyclobut Yes (Best Balance) p1 Rigid Vector cyclobut->p1 p2 Low Lipophilicity cyclobut->p2 p3 Metabolic Block cyclobut->p3

Caption: Decision logic for selecting the cyclobutyl linker over linear or cyclohexyl alternatives based on metabolic and physicochemical requirements.

Diagram 2: Synthetic Workflow & Stereochemical Outcome

Synthesis_Flow SM Tert-butyl N-(3-bromocyclobutyl)carbamate (Electrophile) Reaction SN2 Displacement Cs2CO3, DMF, 60°C SM->Reaction Nuc Nucleophile (R-OH / R-NH2) Nuc->Reaction Product_Cis Major Product: Cis-1,3 (Pseudo-Diequatorial) Reaction->Product_Cis Thermodynamic Preference Product_Trans Minor Product: Trans-1,3 (Pseudo-Axial/Equatorial) Reaction->Product_Trans Kinetic Minor Deprotect TFA Deprotection (-Boc) Product_Cis->Deprotect Final Final 3-Substituted Cyclobutylamine Deprotect->Final

Caption: Synthetic pathway emphasizing the stereochemical preference for the cis-1,3 isomer during thermodynamic equilibration or specific SN2 trajectories.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11033439, Tert-butyl N-[(3-bromophenyl)methyl]carbamate (Analogous Chemistry). Retrieved from [Link]

  • Wiesenfeldt, M. P., et al. (2016). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. (Discusses puckering and metabolic stability). Retrieved from [Link]

  • Chemistry LibreTexts (2024). Conformations of Cycloalkanes: Cyclobutane Puckering and Strain. Retrieved from [Link][2][3][4][5][6][7][8][9][10][11]

  • StackExchange Chemistry (2016). Stability of 1,3-disubstituted cyclobutanes (Cis vs Trans). Retrieved from [Link]

Sources

A Comparative Guide to the Structural Elucidation of Tert-butyl N-(3-bromocyclobutyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. In this guide, we delve into the structural verification of tert-butyl N-(3-bromocyclobutyl)carbamate, a valuable building block in medicinal chemistry. While direct, publicly available spectral data for this specific compound is limited, this guide provides a comprehensive framework for its structural proof by comparing predicted spectral data with that of closely related analogues and the constituent functional groups. This comparative approach offers a robust methodology for researchers to confirm the structure of this and similar molecules.

The Importance of Orthogonal Spectroscopic Analysis

To establish the structure of an organic molecule with a high degree of confidence, a multi-faceted analytical approach is paramount. Relying on a single technique can lead to ambiguity. Therefore, we will explore a suite of spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system for structural confirmation.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum of tert-butyl N-(3-bromocyclobutyl)carbamate

For tert-butyl N-(3-bromocyclobutyl)carbamate, we can predict the following signals. The presence of cis and trans isomers will likely result in a more complex spectrum than the idealized prediction below, with distinct sets of signals for each isomer.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.5 - 5.0Broad singlet1HNH The carbamate proton is typically broad and its chemical shift is solvent-dependent.
~3.8 - 4.2Multiplet1HCH -BrThe proton attached to the carbon bearing the bromine atom is expected to be deshielded by the electronegative bromine.
~3.5 - 3.9Multiplet1HCH -NHBocThe proton on the carbon attached to the carbamate nitrogen will also be deshielded.
~2.0 - 2.8Multiplet4HCHThe cyclobutyl methylene protons will exhibit complex splitting patterns due to coupling with each other and with the methine protons.
1.44Singlet9HC(CH ₃)₃The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.
Comparative ¹H NMR Data

To substantiate our predictions, let's compare with the known spectral data of related compounds.

CompoundKey ¹H NMR Signals (δ, ppm)Source
tert-butyl (3-bromopropyl)carbamate4.65 (bs, 1H, NH ), 3.44 (t, 2H, CH ₂-Br), 3.20-3.30 (m, 2H, CH ₂-NH), 1.99-2.10 (m, 2H, -CH ₂-), 1.44 (s, 9H, C(CH ₃)₃)[1]
tert-butyl carbamate1.46 (s, 9H, C(CH ₃)₃)[2]

The characteristic singlet for the tert-butyl group at around 1.44 ppm is a consistent feature across these N-Boc protected compounds.[1][2] The deshielding effect of the bromine atom is also evident in the downfield shift of the adjacent protons in tert-butyl (3-bromopropyl)carbamate.[1]

G cluster_0 tert-butyl N-(3-bromocyclobutyl)carbamate Structure cluster_1 Predicted ¹H NMR Signals C(CH3)3 C(CH₃)₃ NH NH H_C(CH3)3 ~1.44 ppm (s, 9H) C(CH3)3->H_C(CH3)3 corresponds to CH_NH CH-NH NH->CH_NH connects to H_NH ~4.5-5.0 ppm (bs, 1H) NH->H_NH corresponds to CH2_a CH₂ CH_NH->CH2_a connects to H_CH_NH ~3.5-3.9 ppm (m, 1H) CH_NH->H_CH_NH corresponds to CH_Br CH-Br CH2_a->CH_Br connects to H_CH2 ~2.0-2.8 ppm (m, 4H) CH2_a->H_CH2 corresponds to CH2_b CH₂ CH_Br->CH2_b connects to H_CH_Br ~3.8-4.2 ppm (m, 1H) CH_Br->H_CH_Br corresponds to CH2_b->CH_NH connects to CH2_b->H_CH2 G M+ Molecular Ion (M+) m/z 249/251 M_minus_tBu [M - C₄H₉]⁺ m/z 192/194 M+->M_minus_tBu - •C(CH₃)₃ M_minus_isobutylene [M - C₄H₈]⁺ m/z 193/195 M+->M_minus_isobutylene - C(CH₃)₂=CH₂ M_minus_Boc [M - Boc]⁺ m/z 148/150 M+->M_minus_Boc - •Boc M_minus_Br [M - Br]⁺ m/z 170 M+->M_minus_Br - •Br

Caption: Predicted major fragmentation pathways for tert-butyl N-(3-bromocyclobutyl)carbamate in mass spectrometry.

FTIR Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FTIR Spectrum of tert-butyl N-(3-bromocyclobutyl)carbamate
Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
~3340N-H stretchCarbamate
~2970C-H stretchAliphatic (sp³)
~1700C=O stretchCarbamate
~1520N-H bendCarbamate
~1160C-O stretchCarbamate
~550-650C-Br stretchAlkyl bromide
Comparative FTIR Data
CompoundKey Absorptions (cm⁻¹)Source
tert-butyl N-(3-hydroxypropyl) carbamate~1690 (C=O), ~1527 (N-H bend)[3]
Benzyl carbamate3422-3332 (N-H stretch), 1694 (C=O stretch), 1610 (N-H bend)[4]
tert-butyl carbamate~3430 & ~3330 (N-H stretch), ~1725 (C=O stretch)[5]

The characteristic absorptions for the N-H and C=O groups of the carbamate are well-documented and provide strong evidence for the presence of the Boc protecting group. [3][4][5]

Experimental Protocols

For a definitive structural proof, the following experimental workflow is recommended:

G Sample tert-butyl N-(3-bromocyclobutyl)carbamate (Purified Sample) NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Sample->NMR MS Mass Spectrometry (EI or ESI) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR Data_Analysis Data Integration and Structural Confirmation NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis

Caption: Recommended experimental workflow for the structural elucidation of tert-butyl N-(3-bromocyclobutyl)carbamate.

1. Sample Preparation:

  • Ensure the sample is of high purity, as impurities will complicate spectral analysis. Purification by column chromatography or recrystallization may be necessary.

2. NMR Spectroscopy:

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a ¹H NMR spectrum to identify the proton signals and their couplings.

  • Acquire a ¹³C NMR spectrum to identify the carbon signals.

  • If necessary, perform 2D NMR experiments such as COSY (to identify proton-proton couplings) and HSQC (to correlate protons with their directly attached carbons) for unambiguous assignment.

3. Mass Spectrometry:

  • Choose an appropriate ionization technique (e.g., Electron Ionization for fragmentation patterns or Electrospray Ionization for the molecular ion).

  • Analyze the resulting mass spectrum for the molecular ion peak (including the bromine isotope pattern) and characteristic fragment ions.

4. FTIR Spectroscopy:

  • Prepare the sample (e.g., as a thin film or KBr pellet).

  • Acquire the IR spectrum and identify the characteristic absorption bands for the key functional groups.

5. Data Integration:

  • Compare the acquired experimental data with the predicted values and the data from analogous compounds presented in this guide. A consistent match across all techniques provides a robust proof of structure.

Conclusion

The structural elucidation of tert-butyl N-(3-bromocyclobutyl)carbamate is a clear example of the power of a multi-technique, comparative analytical approach. By understanding the characteristic spectral signatures of its constituent parts—the tert-butoxycarbonyl group and the bromocyclobutane moiety—and by leveraging data from closely related compounds, researchers can confidently verify the structure of this important synthetic intermediate. This guide provides a comprehensive framework and the necessary comparative data to achieve this with scientific rigor.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Khelwati, H., van Geelen, L., Kalscheuer, R., & Müller, T. J. J. (2025, September). Synthesis of tert-butyl (3-(3,7-dibromo-10H-phenothiazin-10-yl)propyl)
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S20. 13 C-NMR of tert-butyl... Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl n-(3-bromobutyl)carbamate (C9H18BrNO2). Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • PubChem. (n.d.). rac-tert-butyl N-((1r,3r)-3-bromocyclobutyl)carbamate. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Tert-butyl N-(3-bromocyclobutyl)carbamate

[1][2]

Executive Summary & Chemical Identity

Tert-butyl N-(3-bromocyclobutyl)carbamate is a halogenated, Boc-protected amino-cycloalkane intermediate.[1] Proper disposal is dictated by two critical structural features: the bromine substituent (mandating halogenated waste streams) and the Boc (tert-butoxycarbonyl) group (susceptible to acid-catalyzed decomposition).

  • CAS Number: (Specific isomer often custom synthesized; generic Boc-aminocyclobutane analogs: 1403483-68-2 / 1228227-09-5)[1]

  • Molecular Formula: C

    
    H
    
    
    BrNO
    
    
    [1]
  • Hazard Class: Irritant (Skin/Eye), Potentially Harmful if Swallowed.[1][2][3][4]

  • Waste Stream: Halogenated Organic Waste (Strict Segregation Required).[1]

Pre-Disposal Safety Assessment

Before handling waste, you must establish a safety perimeter.[1] This compound is generally stable but possesses specific reactivities that can pressurize waste containers if mishandled.[1]

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationRationale
Hand Protection Nitrile Gloves (Double-gloving recommended for solutions)Provides barrier against organobromide absorption.[1]
Eye Protection Chemical Splash Goggles Prevents ocular damage from dust or splashes (compound is a severe eye irritant).[1]
Body Protection Standard Lab Coat (Buttoned)Prevents contamination of personal clothing.[1]
Respiratory Fume Hood (Mandatory)All transfers must occur under negative pressure to capture potential dust or solvent vapors.[1]
Chemical Compatibility Check

CRITICAL WARNING: Do NOT mix this waste with Strong Acids (e.g., HCl, H₂SO₄, TFA) in a sealed waste container.

  • Mechanism: Acid contact cleaves the Boc group, releasing Isobutylene gas and CO₂ .

  • Risk: Rapid pressurization and potential explosion of the waste vessel.[1]

Operational Disposal Protocol

Decision Logic: The "State-Based" Approach

Disposal procedures differ based on whether the compound is a pure solid or dissolved in a reaction mixture.[1]

Scenario A: Pure Solid Waste (Expired/Excess Reagent)
  • Containerize: Transfer the solid into a clear, screw-top glass jar. Do not use plastic bags as sharp crystals or brominated residues may degrade/puncture them over time.[1]

  • Labeling: Affix a hazardous waste tag.

    • Primary Constituent:[1][5][6][7] Tert-butyl N-(3-bromocyclobutyl)carbamate.[1]

    • Hazard Checkbox: Toxic, Irritant.[1][2][3]

  • Segregation: Place the jar into the Solid Hazardous Waste drum.

    • Note: Even though it is solid, ensure the manifest notes "Halogenated Organic Solid" to alert the disposal facility of the bromine content.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Solvent Assessment: Determine the primary solvent.[1]

  • The "Trace Contaminant" Rule: Even if the solvent is non-halogenated (e.g., Ethyl Acetate, THF), the presence of the dissolved organobromide (Tert-butyl N-(3-bromocyclobutyl)carbamate) renders the entire solution as Halogenated Waste .

  • Action: Pour into the Halogenated Organic Solvent carboy (Red Can/Jerrycan).

  • pH Check: Ensure the waste stream is Neutral (pH 6-8). If the reaction mixture was acidic, quench with saturated Sodium Bicarbonate (NaHCO₃) before bottling to prevent gas evolution (Boc decomposition) inside the waste container.

Visual Workflow (Decision Tree)

DisposalWorkflowStartStart: Tert-butyl N-(3-bromocyclobutyl)carbamate WasteStateCheckDetermine Physical StateStart->StateCheckSolidSolid (Powder/Crystal)StateCheck->SolidLiquidLiquid (Solution)StateCheck->LiquidSolidActionPack in Glass JarLabel: 'Toxic Solid Organic'Solid->SolidActionAcidCheckIs Solution Acidic?Liquid->AcidCheckBinSelectSegregate to:HALOGENATED Waste StreamSolidAction->BinSelectManifest as HalogenatedQuenchQuench with NaHCO3(Prevent Isobutylene Gas)AcidCheck->QuenchYesAcidCheck->BinSelectNo (Neutral)Quench->BinSelect

Caption: Operational decision tree for segregating Tert-butyl N-(3-bromocyclobutyl)carbamate waste based on physical state and acidity.

Technical Rationale & Regulatory Context

Why Segregate as "Halogenated"?

As a Senior Application Scientist, I emphasize that "Halogenated" is not just a label—it dictates the downstream incineration physics.

  • Incineration Chemistry: When organobromides are incinerated, they produce Hydrogen Bromide (HBr) and trace Bromine (Br₂) gas.[1]

  • Scrubbing Requirement: Non-halogenated waste is often used as fuel blending.[1] However, halogenated waste must be routed to incinerators equipped with wet gas scrubbers (using caustic soda) to neutralize acid gases before they exit the stack.

  • Dioxin Prevention: Proper high-temperature incineration (>1100°C) prevents the formation of brominated dioxins/furans, which are persistent environmental pollutants.[1]

Regulatory Compliance (RCRA)

Under the US EPA Resource Conservation and Recovery Act (RCRA):

  • This compound is a Characteristic Hazardous Waste (due to Toxicity/Ignitability if in solvent).[1]

  • While not always explicitly listed on the "P-List" or "U-List" by specific CAS, it falls under the "mixture rule." Mixing a halogenated solute with a non-halogenated solvent makes the whole mixture a halogenated waste stream (F-listed solvent logic often applies by extension in industrial hygiene protocols).[1]

Emergency Spill Procedures

ScenarioProtocol
Dry Spill (Powder) 1. Isolate the area.2.[1] Dampen a paper towel (to prevent dust lofting) or use a HEPA vacuum.3.[1] Wipe up and place debris in a glass jar.4. Label as Hazardous Solid Waste .[1]
Wet Spill (Solution) 1. Absorb with Vermiculite or Spill Pads (Do not use paper towels if the solvent is flammable/oxidizing).2.[1] Collect soaked absorbent into a wide-mouth jar.3. Label as Hazardous Solid Waste (Debris) .

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Tert-butyl carbamate derivatives (General Safety). Merck KGaA.[1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Generators: Managing Halogenated Organic Wastes.[1] RCRA Online.[1]

  • American Chemical Society (ACS). (2013). Reagent Guide: Boc Protection and Deprotection Safety.[1] ACS Green Chemistry Institute.[1]

  • Fisher Scientific. (2023).[1] Chemical Compatibility and Waste Segregation Guide.[1][1]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.